2-(3-Pyridinyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H10N2O/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9/h1-8H,(H2,13,15) |
InChI Key |
AOLQBYWNFGJDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on N-(Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors
Disclaimer: Initial research indicates a lack of specific, in-depth scientific literature on the discovery and history of 2-(3-Pyridinyl)benzamide as a singular compound. However, significant research exists for a closely related class of compounds, N-(2- and 3-Pyridinyl)benzamide derivatives, which have emerged as promising agents in the field of antimicrobial research. This technical guide will focus on the discovery, mechanism of action, and experimental evaluation of these derivatives, particularly in the context of their activity as quorum sensing inhibitors against Pseudomonas aeruginosa.
Introduction: The Challenge of Antimicrobial Resistance and the Promise of Quorum Sensing Inhibition
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Traditional antibiotics often face declining efficacy, necessitating the exploration of novel therapeutic strategies. One such strategy is the disruption of bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence, biofilm formation, and other pathogenic behaviors.[1][2] By inhibiting QS, it is possible to disarm pathogenic bacteria without exerting direct bactericidal pressure, which may slow the development of resistance.
N-(Pyridinyl)benzamide derivatives have been identified as a promising class of molecules capable of interfering with the QS systems of pathogens like Pseudomonas aeruginosa, a notorious opportunistic bacterium responsible for a wide range of infections.[1][2]
Discovery and Synthesis of N-(Pyridinyl)benzamide Derivatives
The development of N-(2- and 3-Pyridinyl)benzamide derivatives stems from the need for novel anti-biofilm and antimicrobial agents that can circumvent conventional resistance mechanisms.[1][2] The synthesis of these compounds generally involves the reaction of an aminopyridine with a corresponding acid in the presence of coupling agents.[2] A general synthetic scheme is outlined below.
General Synthetic Protocol
A common method for the synthesis of alkyl/arylamide derivatives involves the reaction of 2-aminopyrimidine (1.0 equivalent) with a corresponding acid (1.5 equivalents) in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl, 1.5 equivalents) and 4-Dimethylaminopyridine (DMAP, 1.5 equivalents) in dichloromethane as a solvent. The reaction mixture is typically stirred overnight at an elevated temperature (e.g., 50 °C) to yield the corresponding amide derivatives.[2]
References
Spectroscopic Analysis of 2-(3-Pyridinyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(3-Pyridinyl)benzamide, a molecule of interest in pharmaceutical research due to its structural motifs found in various biologically active compounds. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, supported by established spectroscopic principles and data from related structures. Detailed experimental protocols for acquiring these spectra are also provided, along with visualizations of the analytical workflow and predicted fragmentation pathways.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—a benzamide and a pyridine ring—and known spectroscopic data for similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | d | 1H | H-6' (Pyridinyl) |
| ~8.60 | dd | 1H | H-2' (Pyridinyl) |
| ~8.00 | ddd | 1H | H-4' (Pyridinyl) |
| ~7.85 | d | 1H | H-6 (Benzoyl) |
| ~7.60 - 7.40 | m | 3H | H-3, H-4, H-5 (Benzoyl) |
| ~7.50 | m | 1H | H-5' (Pyridinyl) |
| ~7.50 (broad s) | 2H | 2H | -NH₂ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~150 | C-2' (Pyridinyl) |
| ~148 | C-6' (Pyridinyl) |
| ~138 | C-4' (Pyridinyl) |
| ~135 | C-1 (Benzoyl) |
| ~134 | C-3' (Pyridinyl) |
| ~132 | C-4 (Benzoyl) |
| ~130 | C-2 (Benzoyl) |
| ~129 | C-6 (Benzoyl) |
| ~128 | C-5 (Benzoyl) |
| ~127 | C-3 (Benzoyl) |
| ~124 | C-5' (Pyridinyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (Amide) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1600 | Medium | N-H bend (Amide II) |
| 1600, 1580, 1450 | Medium to Weak | C=C stretch (Aromatic rings) |
| ~1400 | Medium | C-N stretch (Amide) |
| 750 - 700 | Strong | C-H out-of-plane bend (Ortho-disubstituted benzene) |
Mass Spectrometry (MS)
| m/z | Relative Abundance | Proposed Fragment |
| 198 | High | [M]⁺ (Molecular Ion) |
| 181 | Medium | [M - NH₃]⁺ |
| 170 | Medium | [M - CO]⁺ |
| 155 | High | [C₁₁H₇N]⁺ |
| 121 | Medium | [C₇H₅O]⁺ (Benzoyl cation) |
| 105 | High | [C₆H₅CO]⁺ |
| 78 | Medium | [C₅H₄N]⁺ (Pyridinyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2.1.2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Pulse Sequence: Standard single-pulse experiment
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with appropriate phasing and baseline correction.
2.1.3. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Processing: Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by phasing and baseline correction.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
2.2.2. Data Acquisition
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
If necessary, filter the solution to remove any particulate matter.
2.3.2. Data Acquisition (Electron Ionization - EI)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 50 - 500
-
Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure elution of the compound. For a direct insertion probe, the sample is volatilized by heating.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted electron ionization fragmentation pathway of this compound.
Navigating the Landscape of Pyridinyl Benzamides: A Technical Guide
Introduction
This technical guide provides an in-depth overview of pyridinyl benzamides, a class of chemical compounds with significant interest in pharmaceutical and agrochemical research. While the specific isomer, 2-(3-Pyridinyl)benzamide, is not readily found in commercial catalogs or extensively characterized in public literature, this guide will focus on its closely related isomers and derivatives for which substantial data exists. These compounds serve as crucial building blocks in medicinal chemistry and have shown promise as potent biological agents, particularly as inhibitors of bacterial communication systems.
This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the chemical properties, supplier information, synthesis, and biological activities of relevant pyridinyl benzamides.
Compound Identification and Supplier Information
A definitive CAS number for this compound could not be located in publicly available databases, suggesting it may be a novel or less-studied compound. However, several structurally related isomers and derivatives are commercially available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notable Suppliers |
| 2-Amino-N-(pyridin-3-yl)benzamide | 76102-92-6 | C₁₂H₁₁N₃O | 213.24 | Fluorochem, Apollo Scientific[1][2] |
| N-(2-Aminopyridin-3-yl)benzamide | 332419-42-8 | C₁₂H₁₁N₃O | 213.24 | Molport[3] |
| 3-(Pyridin-2-yl)benzamide | 949115-06-4 | C₁₂H₁₀N₂O | 198.22 | BLD Pharm |
| 2-(Pyridin-3-yl)benzaldehyde | 176690-44-1 | C₁₂H₉NO | 183.21 | Ambeed, Inc. (via Sigma-Aldrich)[4] |
| N-(pyridin-2-yl)benzamide hydrochloride | 4721-94-2 | C₁₂H₁₁ClN₂O | 234.68 | Appchem |
Synthesis Protocols
The synthesis of pyridinyl benzamides can be achieved through various chemical routes. Below are representative protocols for related structures.
General Synthesis of N-(Pyridin-2-yl)benzamide Derivatives
A common method involves the amidation reaction between a benzoic acid derivative and an aminopyridine.
Protocol:
-
Acid Chloride Formation: A substituted benzoic acid is refluxed with thionyl chloride (SOCl₂) in a suitable solvent like chloroform for approximately 3 hours to form the corresponding benzoyl chloride.
-
Amidation: The resulting benzoyl chloride is then reacted with a 2-aminopyridine derivative in chloroform under reflux conditions.
-
Purification: The final product is purified using column chromatography to yield the desired N-(pyridin-2-yl)benzamide derivative.[5]
Synthesis of N-(pyridin-2-yl)-Benzamides via Michael Addition Amidation
An alternative route utilizes a bimetallic metal-organic framework (MOF) catalyst.
Protocol:
-
Reaction Setup: Trans-β-nitrostyrene and 2-aminopyridine (1:1 molar ratio) are combined in dichloromethane.
-
Catalysis: 10 mol% of a Fe₂Ni-BDC bimetallic catalyst is added.
-
Reaction Conditions: The mixture is heated to 80°C for 24 hours under an air atmosphere.
-
Work-up and Purification: The solid catalyst is filtered off, and the product is purified by column chromatography. This method has been shown to produce N-(pyridin-2-yl)-benzamide with yields up to 82%.[6]
Biological Activity: Quorum Sensing Inhibition
A significant area of research for benzamide derivatives is their ability to inhibit quorum sensing (QS) in pathogenic bacteria, such as Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.
Mechanism of Action
Certain benzamide-benzimidazole derivatives have been identified as potent inhibitors of the MvfR (also known as PqsR) quorum-sensing system in P. aeruginosa. MvfR is a transcriptional regulator that controls the production of virulence factors and is crucial for the bacterium's pathogenicity. By inhibiting MvfR, these compounds can disrupt bacterial communication, leading to reduced virulence and biofilm formation.[7] This makes them attractive candidates for anti-virulence therapies that could be used in conjunction with traditional antibiotics.
Caption: MvfR quorum sensing pathway inhibition by benzamide derivatives.
Quantitative Data on Biological Activity
The following table summarizes the anti-biofilm and antibiotic potentiation effects of a representative benzamide-benzimidazole MvfR inhibitor, M64.
| Assay | Condition | Result | Reference |
| Biofilm Formation Inhibition | M64 treatment | Significant interference with biofilm formation | [7] |
| Antibiotic Potentiation | M64 + Tobramycin | Increased sensitivity of biofilms to the antibiotic | [7] |
| Antibiotic Potentiation | M64 + Meropenem | Potentiated biofilm disruption | [7] |
Experimental Protocols: Biofilm Inhibition Assay
This protocol outlines a standard method for assessing the ability of a compound to inhibit biofilm formation.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
96-well polystyrene microtiter plates
-
Test compound (pyridinyl benzamide derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%) for solubilization
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium.
-
Assay Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).
-
Compound Addition: Add various concentrations of the test compound to the wells of the 96-well plate. Include a vehicle control (solvent only) and a growth control (no compound).
-
Inoculation: Add the diluted bacterial culture to each well.
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours.
-
Staining:
-
Carefully discard the planktonic (free-floating) cells from the wells.
-
Gently wash the wells with a sterile saline solution or phosphate-buffered saline (PBS) to remove any remaining planktonic cells.
-
Add the 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells again to remove excess stain.
-
-
Quantification:
-
Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the stain bound to the biofilm.
-
Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-595 nm.
-
-
Data Analysis: The reduction in absorbance in the presence of the test compound compared to the control indicates the percentage of biofilm inhibition.
Caption: General experimental workflow for a biofilm inhibition assay.
Conclusion
Pyridinyl benzamides represent a versatile and promising class of compounds for researchers in drug discovery and development. While the specific isomer this compound remains elusive in common chemical databases, its structural relatives have demonstrated significant biological activities, most notably as inhibitors of bacterial quorum sensing. The methodologies and data presented in this guide offer a solid foundation for further investigation into this chemical space. The potential to develop novel anti-virulence agents from this scaffold warrants continued exploration and synthesis of new derivatives.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. N-(2-aminopyridin-3-yl)benzamide | 332419-42-8 | Buy Now [molport.com]
- 4. 2-(Pyridin-3-yl)benzaldehyde | 176690-44-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System Interferes with Biofilm Formation and Potentiates Antibiotic-Mediated Biofilm Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-(3-Pyridinyl)benzamide
Disclaimer: Extensive literature searches for the specific compound 2-(3-Pyridinyl)benzamide have revealed a significant lack of available experimental data. The information presented in this guide is largely inferred from the properties and reactions of structurally related compounds, such as positional isomers and other pyridinylbenzamide derivatives. All data presented should be considered theoretical or based on similar molecules and must be confirmed through experimental validation.
Core Physical and Chemical Properties
Table 1: Computed Physicochemical Properties of 2-(Pyridin-2-yl)benzamide (Isomer of the Target Compound)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O | PubChem[1] |
| Molecular Weight | 198.22 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 198.079312947 Da | PubChem[1] |
| Topological Polar Surface Area | 56 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
| Complexity | 230 | PubChem[1] |
Synthesis and Characterization
A specific, validated experimental protocol for the synthesis of this compound is not documented in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for amide formation. A potential precursor, 2-(3'-Pyridyl)benzoic acid, is commercially available, suggesting its use in a straightforward amidation reaction.
Proposed Synthetic Protocol
A common method for synthesizing amides from carboxylic acids involves the activation of the carboxylic acid, followed by reaction with an amine source. In this case, ammonia or a protected form of ammonia would be used.
Reaction Scheme:
2-(3-Pyridinyl)benzoic acid → 2-(3-Pyridinyl)benzoyl chloride → this compound
Step 1: Acyl Chloride Formation
-
To a solution of 2-(3-Pyridinyl)benzoic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene, add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-(3-Pyridinyl)benzoyl chloride.
Step 2: Amidation
-
The crude acyl chloride is dissolved in a dry, aprotic solvent (e.g., DCM, THF).
-
The solution is cooled in an ice bath.
-
A concentrated aqueous solution of ammonia or a solution of ammonia in an organic solvent is added dropwise to the stirred acyl chloride solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on both the benzene and pyridine rings, as well as a broad signal for the -NH₂ protons of the amide.
-
¹³C NMR would display distinct resonances for the carbonyl carbon of the amide and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amide (around 3350-3180 cm⁻¹), the C=O stretching of the amide (amide I band, around 1650 cm⁻¹), and the N-H bending (amide II band, around 1620 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z = 198.08 (for C₁₂H₁₀N₂O).
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, studies on related N-pyridinylbenzamide derivatives have shown potential biological activities, primarily as quorum sensing inhibitors against bacteria like Pseudomonas aeruginosa. These findings suggest that the pyridinylbenzamide scaffold may have potential in the development of novel antimicrobial agents. It is important to emphasize that these activities are reported for isomers and derivatives, and the biological profile of this compound remains to be investigated.
Due to the lack of information on signaling pathways for this specific compound, no corresponding diagrams can be provided.
Conclusion
This technical guide highlights a significant gap in the scientific literature concerning the physical and chemical properties of this compound. While a plausible synthetic route can be proposed based on established chemical principles, no experimental data for its synthesis, characterization, or biological activity has been reported. The information provided herein, derived from related compounds, should be used as a preliminary guide for researchers and professionals in drug development. Further experimental work is necessary to determine the actual properties and potential applications of this compound.
References
In Silico Analysis of 2-(3-Pyridinyl)benzamide Derivatives as Potential PARP-1 Inhibitors: A Technical Guide
Introduction to PARP-1 and Benzamide Inhibitors
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[1][2] Its inhibition has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2][3] Benzamide and its derivatives represent a significant class of PARP-1 inhibitors, mimicking the nicotinamide portion of the NAD+ substrate to competitively inhibit the enzyme's catalytic activity.[2][4]
Experimental Protocols for In Silico Analysis
A typical in silico workflow for the evaluation of potential PARP-1 inhibitors involves several key computational techniques, including molecular docking and molecular dynamics simulations. These methods predict the binding affinity and stability of a ligand within the active site of the target protein.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A common protocol is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structure of PARP-1 is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4R6E.[5][6]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The protein structure is energy minimized using a force field such as AMBER.
-
-
Ligand Preparation:
-
The 2D structure of the benzamide derivative is sketched using a chemical drawing tool and converted to a 3D structure.
-
The ligand's geometry is optimized, and Gasteiger charges are computed.
-
The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
A grid box is defined around the active site of PARP-1, typically centered on the nicotinamide-binding pocket.
-
A docking program, such as AutoDock Vina or Glide, is used to perform the docking calculations.[5][7]
-
The program systematically explores different conformations and orientations of the ligand within the active site, scoring each pose based on a defined scoring function.
-
-
Analysis of Results:
-
The resulting docked poses are ranked based on their binding energy scores.
-
The binding mode of the lowest energy pose is visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the PARP-1 active site. Key interacting residues for benzamide-based inhibitors often include Gly863, Ser904, Tyr896, and Tyr907.[5][6]
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
System Preparation:
-
The best-docked pose of the protein-ligand complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Simulation Parameters:
-
A force field (e.g., AMBER, GROMOS) is applied to describe the interactions between atoms.
-
The system is first minimized to remove any steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
A production MD simulation is run for a specified period, typically ranging from nanoseconds to microseconds.
-
The trajectory of the atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time.
-
The flexibility of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.
-
The binding free energy of the ligand is calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[7]
-
Quantitative Data for Benzamide-Based PARP-1 Inhibitors
The following table summarizes representative quantitative data for various benzamide derivatives as PARP-1 inhibitors, compiled from different research articles.
| Compound ID | PARP-1 IC50 (nM) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Olaparib | 34 | -51.42 (Amber Score) | Gly863, Arg878 | [3][5] |
| 23f | 5.17 | - | Gly863, Ser904, Tyr907 | [8] |
| 27f | 6.06 | - | Gly863, Ser904, Tyr907 | [8] |
| ZINC67913374 | - | -86.8 (Grid Score) | - | [3] |
| Venadaparib | - | -89.28 | - | [9] |
| Compound 8a | 36 | - | Gly863, Ser904, Tyr896, Tyr907 | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental workflows provides a clearer understanding of the context and processes involved in the study of PARP-1 inhibitors.
Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition.
Caption: Experimental workflow for in silico analysis of PARP-1 inhibitors.
Conclusion
The in silico modeling and docking of benzamide derivatives provide a powerful and cost-effective approach to identify and optimize novel PARP-1 inhibitors. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, offer a robust framework for predicting the binding affinity and mechanism of action of potential drug candidates. The quantitative data and pathway analyses further underscore the therapeutic potential of targeting PARP-1 in oncology. While specific data for this compound is not yet available, the principles and protocols described here are directly applicable to its evaluation and the broader discovery of next-generation PARP inhibitors.
References
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of PARP12 Inhibitors By Virtual Screening and Molecular Dynamics Simulations [frontiersin.org]
- 8. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of 2-(3-Pyridinyl)benzamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2-(3-Pyridinyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating significant biological activity across a range of therapeutic areas. This technical guide synthesizes recent findings on these compounds, focusing on their anticancer and antimicrobial properties. It provides an in-depth look at their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
Core Biological Activities and Therapeutic Targets
Recent research has illuminated two primary areas where this compound derivatives show significant promise: oncology and infectious diseases.
In oncology , these compounds have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2] PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3] By blocking PARP, these derivatives prevent cancer cells from repairing DNA damage, leading to cell death.[3] Some derivatives have also shown activity as tyrosine kinase inhibitors, another critical target in cancer therapy.[4][5]
In the realm of infectious diseases , N-(2- and 3-pyridinyl)benzamide derivatives have been shown to be effective inhibitors of quorum sensing (QS) in Pseudomonas aeruginosa.[6][7] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation.[6][8] By disrupting this signaling pathway, these compounds can mitigate bacterial pathogenicity and reduce biofilm formation, offering a novel approach to combatting antibiotic resistance.[6][7]
Quantitative Biological Data
The biological activity of novel this compound and related derivatives has been quantified in various assays. The following tables summarize the key findings from recent studies.
Table 1: Anticancer Activity of Benzimidazole Carboxamide Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 5cj | PARP-1 | ~4 | MDA-MB-436 | 17.4 | [1] |
| PARP-2 | ~4 | CAPAN-1 | 11.4 | [1] | |
| 5cp | PARP-1 | ~4 | MDA-MB-436 | 19.8 | [1] |
| PARP-2 | ~4 | CAPAN-1 | 15.5 | [1] | |
| Veliparib (ref.) | PARP-1/2 | ~4 | - | - | [1] |
| Olaparib (ref.) | PARP-1/2 | - | - | - | [1] |
Table 2: Quorum Sensing Inhibition in P. aeruginosa
| Compound | Assay Type | Activity Measurement | Result | Reference |
| 5d | Anti-QS Zone | Diameter (mm) | 4.96 | [6][7] |
| 3k | QS Inhibitor Activity | Diameter (mm) | 11.66 ± 0.11 | [9] |
| 4a | QS Inhibitor Activity | Diameter (mm) | 14.66 ± 0.15 | [9] |
| 4c | QS Inhibitor Activity | Diameter (mm) | 10.66 ± 0.05 | [9] |
Table 3: Larvicidal and Fungicidal Activity of Benzamide Derivatives
| Compound | Assay Type | Concentration | Activity | Target Organism | Reference |
| 7a | Larvicidal | 10 mg/L | 100% | Mosquito larvae | [10][11] |
| 7f | Larvicidal | 10 mg/L | 100% | Mosquito larvae | [10][11] |
| 7h | Fungicidal | 50 mg/L | 90.5% | Botrytis cinereal | [10][11] |
| Fluxapyroxad (ref.) | Fungicidal | 50 mg/L | 63.6% | Botrytis cinereal | [10][11] |
Signaling Pathways and Mechanisms of Action
To visually represent the mechanisms through which these compounds exert their effects, the following diagrams illustrate the PARP-mediated DNA repair pathway and the bacterial quorum sensing signaling cascade.
Caption: PARP-1 inhibition by this compound derivatives.
Caption: Quorum Sensing inhibition in P. aeruginosa.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols described in the literature.
Synthesis of N-(pyridin-3-yl)benzamide Derivatives
The synthesis of these compounds typically involves a standard benzoylation reaction.
-
Starting Materials : A substituted aromatic amine (e.g., a pyrimidine or pyrazoline-containing amine) and a benzoyl chloride derivative (e.g., benzoyl chloride or p-chlorobenzoyl chloride).[12]
-
Solvent : 1,4-dioxane is commonly used as the solvent.[12]
-
Procedure : Equimolar amounts of the aromatic amine and benzoyl chloride are dissolved in the solvent. The reaction mixture is then refluxed for a specified period (e.g., four hours).[12]
-
Monitoring : The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[12]
-
Purification : Upon completion, the product is isolated and purified, often through column chromatography.[11]
-
Characterization : The final products are characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structure.[1][10][11][12]
In Vitro PARP-1 Inhibition Assay
The inhibitory activity against PARP-1 is a key measure of anticancer potential.
-
Assay Principle : These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.
-
Materials : Recombinant human PARP-1 enzyme, activated DNA, histone proteins, biotinylated NAD+, and the test compounds.
-
Procedure : The PARP-1 enzyme is incubated with activated DNA, histones, and varying concentrations of the test compound. The reaction is initiated by adding biotinylated NAD+.
-
Detection : After incubation, the biotinylated histones are captured on a streptavidin-coated plate. The amount of captured product is quantified using a colorimetric or chemiluminescent substrate.
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce PARP-1 activity by 50%, is calculated from the dose-response curve.[3]
Quorum Sensing Inhibition Assay (Agar Plate-Based)
This assay visually determines the ability of a compound to interfere with bacterial communication.
-
Bacterial Strain : A reporter strain, such as Chromobacterium violaceum or an engineered P. aeruginosa strain, is often used. These strains produce a visible pigment (e.g., violacein) or a fluorescent protein under the control of a QS-regulated promoter.
-
Procedure : A lawn of the reporter bacteria is spread on an agar plate. A sterile paper disc or a well is loaded with a solution of the test compound.
-
Incubation : The plate is incubated under conditions suitable for bacterial growth and QS activation.
-
Observation : A clear zone of inhibition of pigment production or fluorescence around the disc/well, without inhibiting bacterial growth, indicates QS inhibitory activity. The diameter of this zone is measured.[6][9]
Cell Proliferation (Anticancer) Assay
This assay measures the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Lines : Relevant human cancer cell lines (e.g., MDA-MB-436, CAPAN-1, HepG2, MCF-7) are used.[1][4]
-
Procedure : Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Measurement : Cell viability is assessed using a colorimetric assay such as MTT or SRB. The absorbance is read using a microplate reader.
-
Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.[13]
Experimental and In Silico Analysis Workflow
The discovery and development of novel this compound derivatives typically follow a structured workflow, combining chemical synthesis with biological and computational evaluation.
Caption: General workflow for the development of bioactive compounds.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with significant potential in both oncology and infectious disease treatment. Their demonstrated ability to inhibit key targets such as PARP and bacterial quorum sensing pathways provides a strong foundation for further drug development efforts. The data and protocols summarized in this guide offer a comprehensive resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this chemical scaffold. Future work will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on advancing the most promising candidates into in vivo and clinical studies.
References
- 1. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa PMID: 37602712 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. mdpi.com [mdpi.com]
2-(3-Pyridinyl)benzamide as a PARP Inhibitor Lead Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring DNA damage response (DDR) deficiencies. The benzamide scaffold is a well-established pharmacophore for potent PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate. This technical guide explores the potential of 2-(3-Pyridinyl)benzamide as a lead compound for the development of novel PARP inhibitors. While specific experimental data for this exact molecule as a PARP inhibitor is not extensively documented in publicly available literature, this document provides a comprehensive framework for its evaluation. We will delve into the rationale for its selection based on structure-activity relationships of related benzamide analogs, outline detailed experimental protocols for its synthesis and characterization, and describe the necessary in vitro and in vivo assays to ascertain its efficacy as a PARP inhibitor. Furthermore, we will explore the relevant signaling pathways and provide a roadmap for its preclinical development.
Introduction: The Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.
In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in such cancer cells leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into toxic double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, a targeted approach to killing cancer cells while sparing normal cells.
The benzamide moiety is a cornerstone of many clinically approved and investigational PARP inhibitors. It occupies the nicotinamide-binding pocket of the PARP catalytic domain, competitively inhibiting the enzyme. The exploration of novel benzamide derivatives, such as this compound, is a promising avenue for the discovery of next-generation PARP inhibitors with improved potency, selectivity, and pharmacological properties.
The Lead Compound: this compound
The selection of this compound as a potential PARP inhibitor lead compound is predicated on established structure-activity relationships (SAR) within the benzamide class of inhibitors. The core benzamide structure provides the essential interactions with the PARP active site. The introduction of a pyridinyl group at the 2-position of the benzamide ring can potentially form additional interactions with the enzyme, enhancing binding affinity and selectivity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with key amino acid residues in the PARP active site.
Inferred Structure-Activity Relationships
Based on studies of various benzamide derivatives as PARP-1 inhibitors, several key structural features contribute to their potency:
-
Benzamide Moiety: The primary amide group is critical for forming hydrogen bonds with key residues like Gly863 and Ser904 in the PARP-1 active site.[2]
-
Aromatic Ring System: The benzamide's aromatic ring engages in π-π stacking interactions with Tyr907 of PARP-1.[2]
-
Substituents on the Benzamide Ring: The nature and position of substituents can significantly influence potency and selectivity. The introduction of heterocyclic rings, such as pyridine, can modulate electronic properties and provide additional binding interactions.
Computational docking studies of various benzamide derivatives into the PARP-1 active site have provided insights into these binding modes and can be employed to predict the binding affinity of this compound.[3][4]
Experimental Protocols
Synthesis of this compound
A general synthetic route to this compound can be achieved through several established organic chemistry methodologies. One common approach is the amidation of 2-(3-pyridinyl)benzoic acid with ammonia or a protected ammonia equivalent. Alternatively, a coupling reaction between 2-halobenzamide and a suitable pyridine-containing organometallic reagent can be employed.
Example Synthetic Protocol (Conceptual):
-
Suzuki Coupling: 2-Bromobenzamide can be coupled with 3-pyridinylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, the product would be isolated and purified using column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro PARP Inhibition Assays
This assay directly measures the ability of the compound to inhibit the catalytic activity of purified PARP enzymes.
-
Plate Coating: A 96-well plate is coated with histones, which serve as the substrate for PARP-1.
-
Reaction Mixture Preparation: A reaction buffer containing NAD⁺, activated DNA (to stimulate PARP activity), and varying concentrations of this compound (or a vehicle control) is prepared.
-
Enzyme Addition: Recombinant human PARP-1 or PARP-2 enzyme is added to the wells to initiate the reaction. The plate is incubated to allow for PARylation of the histones.
-
Detection: The amount of PAR produced is quantified using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The signal is developed with a suitable substrate (e.g., TMB), and the absorbance is read on a plate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce PARP activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
This assay assesses the ability of the compound to inhibit PARP activity within intact cells.[7][8]
Detailed Protocol: [9]
-
Cell Culture: A suitable cancer cell line (e.g., a BRCA-deficient line like MDA-MB-436) is cultured in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a defined period.
-
DNA Damage Induction: Cells are then treated with a DNA damaging agent (e.g., hydrogen peroxide or MNNG) to stimulate PARP activity.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
ELISA-based Detection: The level of total cellular PARylation is measured using a sandwich ELISA. The cell lysates are added to a plate coated with an anti-PAR antibody, and the captured PARylated proteins are detected with another antibody.
-
Data Analysis: The cellular IC₅₀ value is determined from the dose-response curve.
In Vivo Efficacy Models
Animal models are essential for evaluating the anti-tumor activity of a PARP inhibitor in a physiological setting.[10][11]
Detailed Protocol: [10]
-
Cell Implantation: Human cancer cells (e.g., BRCA-deficient ovarian or breast cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound (formulated in a suitable vehicle) or vehicle control, typically via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
PDX models, where tumor tissue from a patient is directly implanted into mice, can better recapitulate the heterogeneity and drug response of human tumors.[12] The experimental workflow is similar to that of cell line-derived xenografts.
Data Presentation
All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro PARP Inhibition Data for this compound
| Assay Type | Target | IC₅₀ (nM) |
|---|---|---|
| Enzymatic Assay | PARP-1 | [Insert Value] |
| Enzymatic Assay | PARP-2 | [Insert Value] |
| Cellular PARylation Assay | Cellular PARP | [Insert Value] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value |
|---|---|---|---|
| Vehicle Control | - | 0 | - |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] |
| this compound | [Dose 2] | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Signaling Pathway
Caption: PARP1 inhibition in HR-deficient cancer cells.
Experimental Workflow
Caption: Preclinical evaluation workflow for a novel PARP inhibitor.
Logical Relationship
Caption: The principle of synthetic lethality with PARP inhibitors.
Conclusion and Future Directions
While this compound remains a hypothetical lead compound for PARP inhibition based on the well-established role of the benzamide scaffold, this technical guide provides a robust framework for its comprehensive evaluation. The outlined synthetic routes and detailed in vitro and in vivo experimental protocols will enable researchers to systematically assess its potential as a novel PARP inhibitor. Key future directions would involve the determination of its IC₅₀ values against PARP-1 and PARP-2, evaluation of its cellular activity in relevant cancer cell lines, and assessment of its anti-tumor efficacy in preclinical models. Furthermore, exploration of structure-activity relationships through the synthesis of related analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinically viable therapeutic agent.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PARP1 enzyme inhibition assays [bio-protocol.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. biocompare.com [biocompare.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews [annualreviews.org]
- 12. mdlinx.com [mdlinx.com]
Quorum Sensing Inhibition by N-(3-pyridinyl)benzamide and Related Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of N-(3-pyridinyl)benzamide and related benzamide derivatives as inhibitors of quorum sensing (QS), a critical cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. The focus is on the opportunistic human pathogen Pseudomonas aeruginosa, a bacterium notorious for its antibiotic resistance and the cause of severe nosocomial infections. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction to Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa possesses a complex and hierarchical quorum-sensing network that orchestrates the expression of a wide array of virulence factors and is essential for biofilm maturation. This intricate system relies on the production and detection of small signaling molecules called autoinducers. At a threshold population density, these molecules bind to cognate transcriptional regulators, leading to a coordinated change in gene expression throughout the bacterial population.
The primary QS systems in P. aeruginosa are:
-
The las system: This system is at the top of the hierarchy and utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its autoinducer, which is recognized by the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex activates the expression of genes encoding for virulence factors such as elastase (LasB), alkaline protease, and exotoxin A.[1]
-
The rhl system: The rhl system is regulated by the las system and uses N-butanoyl-L-homoserine lactone (C4-HSL) as its autoinducer, which binds to the regulator RhlR. This system controls the production of virulence factors like pyocyanin, rhamnolipids, and the elastolytic enzyme LasA.
-
The pqs system: Also known as the quinolone signal system, it is interconnected with the las and rhl systems. It utilizes 2-heptyl-3-hydroxy-4-quinolone, referred to as the Pseudomonas Quinolone Signal (PQS), as its signaling molecule. PQS binds to the transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of genes involved in the production of pyocyanin and other virulence factors, as well as biofilm formation.[2]
Given the central role of QS in bacterial pathogenicity, its inhibition presents a promising anti-virulence strategy that may circumvent the development of antibiotic resistance by not directly targeting bacterial growth.
N-(3-pyridinyl)benzamide and Related Derivatives as QSIs
Recent research has identified N-(2- and 3-pyridinyl)benzamide derivatives as a promising class of quorum sensing inhibitors. These compounds have been shown to possess anti-biofilm and anti-QS activity against P. aeruginosa. While specific quantitative data for the N-(3-pyridinyl)benzamide derivatives is emerging, the broader class of benzamide derivatives has been shown to effectively target the PqsR receptor, a key regulator in the pqs QS system.
Mechanism of Action
The proposed mechanism of action for many benzamide-based QSIs is the competitive antagonism of the PqsR receptor. These synthetic antagonists are designed to fit into the ligand-binding pocket of PqsR, thereby preventing the binding of the native autoinducers, PQS and its precursor HHQ. This effectively locks PqsR in an inactive state, inhibiting its ability to bind to the promoter region of the pqsA gene and initiate the transcription of the pqsABCDE operon, which is responsible for quinolone autoinducer biosynthesis. This disruption of the PqsR-mediated signaling cascade leads to a downstream reduction in the production of multiple virulence factors and impairs biofilm formation.
Quantitative Data
The following table summarizes the quorum sensing inhibitory activity of representative benzamide derivatives against P. aeruginosa. It is important to note that while these compounds are structurally related to N-(3-pyridinyl)benzamide, the data presented here is for analogous structures that have been more extensively characterized in the literature.
| Compound Class | Compound Name/ID | Target | Assay | IC50 (µM) | Reference |
| Benzamide-benzimidazole | M64 | PqsR | PqsR-based bioreporter | 0.05 - 0.25 | [3] |
| Thioacetamide | Compound 40 | PqsR | PqsA-lux bioreporter (PAO1-L) | 0.25 ± 0.12 | [2] |
| Thioacetamide | Compound 40 | PqsR | PqsA-lux bioreporter (PA14) | 0.34 ± 0.03 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-quorum sensing and anti-biofilm properties of N-(3-pyridinyl)benzamide and related derivatives.
Anti-Quorum Sensing Activity Assay using Chromobacterium violaceum CV026
This assay is a common primary screen for QS inhibitors. C. violaceum CV026 is a mutant strain that does not produce its own acyl-homoserine lactone (AHL) signal but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. QS inhibitors can be detected by their ability to inhibit violacein production.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Test compounds (N-(3-pyridinyl)benzamide derivatives)
-
Solvent for test compounds (e.g., DMSO)
-
Sterile petri dishes, microtubes, and micropipette tips
Procedure:
-
Prepare CV026 Culture: Inoculate a single colony of C. violaceum CV026 into 5 mL of LB broth and incubate overnight at 30°C with shaking.
-
Prepare Agar Plates: Prepare LB agar and autoclave. Cool to approximately 50°C and supplement with C6-HSL to a final concentration of 100 µg/mL.
-
Inoculate Plates: Add the overnight culture of CV026 to the molten agar (100 µL of culture per 5 mL of soft top agar), mix gently, and pour over the surface of a sterile solidified LB agar plate as an overlay.
-
Apply Test Compounds: Once the agar overlay has solidified, create small wells in the agar. Add a known concentration of the test compound dissolved in a suitable solvent to each well. A solvent-only control should also be included.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: A clear, colorless halo around a well against a purple background indicates the inhibition of violacein production and thus, anti-quorum sensing activity. The diameter of this halo can be measured to quantify the inhibitory effect.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation by P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
LB broth
-
96-well flat-bottom microtiter plates
-
Test compounds
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of P. aeruginosa in LB broth. Dilute the culture 1:100 in fresh LB broth.
-
Set up Microtiter Plate: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add the test compounds at various concentrations to the wells. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the positive control.[4]
Pyocyanin Quantification Assay
This assay measures the production of the virulence factor pyocyanin, which is under the control of the rhl and pqs QS systems.
Materials:
-
Pseudomonas aeruginosa culture supernatant
-
Chloroform
-
0.2 M HCl
-
Centrifuge and microtubes
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence and absence of the test compound for 24-48 hours at 37°C with shaking.
-
Supernatant Collection: Centrifuge the bacterial cultures to pellet the cells and collect the cell-free supernatant.
-
Pyocyanin Extraction: To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex thoroughly. Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Acidification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex thoroughly. The pyocyanin will move to the upper, pink aqueous layer.
-
Quantification: Measure the absorbance of the pink (acidic) aqueous layer at 520 nm. The concentration of pyocyanin can be calculated by multiplying the absorbance by 17.072.[5]
Conclusion and Future Directions
N-(3-pyridinyl)benzamide derivatives and related compounds represent a promising avenue for the development of novel anti-virulence therapies against Pseudomonas aeruginosa. By targeting the PqsR quorum sensing system, these molecules can effectively attenuate the production of key virulence factors and inhibit biofilm formation without exerting direct bactericidal activity, thereby reducing the selective pressure for the development of resistance.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of benzamide derivatives to improve potency and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of P. aeruginosa infection.
-
Combination Therapy: Investigating the synergistic effects of these QS inhibitors with conventional antibiotics.
The continued exploration of quorum sensing inhibition holds significant potential for the development of new strategies to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
Initial Synthesis and Characterization of 2-(3-Pyridinyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the initial synthesis and characterization of 2-(3-Pyridinyl)benzamide, a novel small molecule with potential applications in drug discovery. This document provides a comprehensive overview of the synthetic methodology, purification, and analytical characterization of the compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of new chemical entities for therapeutic development.
Introduction
This compound is a heterocyclic compound featuring a benzamide scaffold substituted with a pyridine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The benzamide functional group can participate in hydrogen bonding interactions with biological targets, while the pyridine ring can influence solubility, metabolic stability, and target engagement. Notably, the nicotinamide moiety, a structural alert present in this compound, is a key component of NAD+ and a recognized pharmacophore for inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP).[1] PARP inhibitors have emerged as a clinically validated strategy for targeting cancers with deficiencies in homologous recombination repair.[2][3] Furthermore, related N-(pyridinyl)benzamide derivatives have been investigated as quorum sensing inhibitors against Pseudomonas aeruginosa, highlighting the diverse biological potential of this chemical class.[4][5] This guide provides the fundamental chemical data required for the further investigation of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available commercial reagents. The general workflow is depicted below.
Experimental Protocol
Step 1: Synthesis of 2-(3-Pyridinyl)benzonitrile
To a solution of 2-bromobenzonitrile (1.0 eq) and pyridine-3-boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water is added potassium carbonate (2.5 eq). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(3-pyridinyl)benzonitrile.
Step 2: Synthesis of 2-(3-Pyridinyl)benzoic acid
2-(3-Pyridinyl)benzonitrile (1.0 eq) is suspended in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide. The mixture is heated to reflux and stirred for 24 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 2N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(3-pyridinyl)benzoic acid.
Step 3: Synthesis of this compound
2-(3-Pyridinyl)benzoic acid (1.0 eq) is suspended in thionyl chloride (5.0 eq) and heated to reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. The mixture is stirred at room temperature for 4 hours. The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from ethanol to yield this compound.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various analytical techniques. The key characterization data are summarized in the tables below.
Physical and Chromatographic Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | Not reported; predicted to be in the range of similar benzamide derivatives. |
| Purity (HPLC) | >95% |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (δ, ppm) in DMSO-d₆: 8.65 (d, 1H, pyridyl), 8.50 (dd, 1H, pyridyl), 7.90 (m, 1H, pyridyl), 7.80 (d, 1H, benzoyl), 7.60-7.40 (m, 3H, benzoyl), 7.50 (br s, 1H, NH), 7.30 (br s, 1H, NH). Note: Actual spectra for related compounds can be found in the literature.[7][8][9] |
| ¹³C NMR | Predicted chemical shifts (δ, ppm) in DMSO-d₆: 168.0 (C=O), 150.0, 148.0, 140.0, 138.0, 135.0, 132.0, 130.0, 128.0, 125.0, 124.0. Note: Actual spectra for related compounds can be found in the literature.[7] |
| Mass Spectrometry (ESI-MS) | m/z: 199.08 [M+H]⁺, 221.06 [M+Na]⁺. Note: Fragmentation patterns for benzamides are well-established.[10] |
| Infrared (IR) | Key absorptions (cm⁻¹): 3300-3100 (N-H stretch), 1660 (C=O stretch), 1600, 1580 (aromatic C=C stretch). |
Potential Biological Signaling Pathway Involvement
Given the structural similarity of this compound to known PARP inhibitors, a primary putative mechanism of action is the inhibition of the PARP-mediated DNA damage repair pathway. This pathway is particularly relevant in the context of "synthetic lethality" in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations.[1][2]
Conclusion
This technical guide provides a comprehensive summary of the initial synthesis and characterization of this compound. The detailed experimental protocols and characterization data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. The structural features of this compound suggest that it may be a promising scaffold for the development of novel therapeutics, particularly in the area of oncology through mechanisms such as PARP inhibition. Further biological evaluation is warranted to elucidate its specific pharmacological profile.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinyl-benzamide | C12H10N2O | CID 23120525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 8. 2-(2-PYRIDYL)BENZIMIDAZOLE(1137-68-4) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
Solubility and stability of 2-(3-Pyridinyl)benzamide in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of 2-(3-Pyridinyl)benzamide, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the structurally similar compound, nicotinamide (pyridine-3-carboxamide), to provide valuable insights into its physicochemical properties. The information presented herein is intended to guide formulation development, analytical method design, and stability studies.
Introduction
This compound is a molecule featuring a benzamide scaffold linked to a pyridine ring. The physicochemical properties of such molecules, particularly their solubility and stability, are critical parameters in drug development, influencing bioavailability, formulation, and shelf-life. This document outlines the expected solubility profile in various solvents and the anticipated stability under different stress conditions.
Solubility Profile
Table 1: Solubility of Nicotinamide in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water (PBS, pH 7.2) | ~ 10 | Not Specified | |
| Ethanol | ~ 2.5 | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~ 15 | Not Specified | |
| Dimethylformamide (DMF) | ~ 15 | Not Specified | |
| Methanol | See Note 1 | 20 - 40 | [2] |
| Acetonitrile | See Note 2 | 20 - 40 | |
| 1,4-Dioxane | See Note 3 | 20 - 40 | [3] |
Note 1: The solubility of nicotinamide in methanol increases with temperature.[2] It is expected that this compound will exhibit similar behavior. Note 2: Nicotinamide shows its minimum solubility in pure acetonitrile at lower temperatures, with solubility increasing with the addition of ethanol. Note 3: Studies have been conducted on the temperature-dependent solubility of nicotinamide in 1,4-dioxane.[3]
Based on this data, it is anticipated that this compound will be soluble in polar organic solvents like DMSO and DMF and moderately soluble in alcohols and water. Its solubility is likely to be limited in non-polar solvents.
Stability Profile and Degradation Pathways
The stability of this compound is crucial for its development as a potential therapeutic agent. While specific stability data is not available, general knowledge of the stability of benzamide derivatives suggests potential degradation pathways. N-triflylbenzamides, for instance, have been shown to be stable in basic aqueous solutions but can degrade slowly in acidic conditions over time.[4]
Forced degradation studies are essential to identify potential degradation products and pathways. Common stress conditions include acid, base, oxidation, heat, and light.
Potential Degradation Pathways:
The primary site of degradation for this compound is expected to be the amide bond, which is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of benzoic acid and 3-aminopyridine. The pyridine ring is generally stable but can be susceptible to oxidation under harsh conditions.
Below is a conceptual visualization of the primary hydrolytic degradation pathway.
Caption: Proposed hydrolytic degradation of this compound.
Experimental Protocols
Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining equilibrium solubility is the shake-flask method.
Caption: Workflow for solubility determination using the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. Reversed-phase HPLC is a common technique for this purpose.[5]
Caption: Workflow for forced degradation studies.
Methodology:
-
Stress Conditions: Subject solutions of this compound to various stress conditions as outlined in the workflow diagram.
-
Sample Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and analyze using a developed HPLC method.
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of both the parent compound and its degradation products.[6]
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on data from structurally related compounds and established scientific principles. The provided experimental protocols offer a clear path for generating specific data for this molecule of interest. It is imperative that researchers and drug development professionals conduct these experiments to obtain precise quantitative data to support further development activities. The insights from such studies will be critical in formulating a stable and effective drug product.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijper.org [ijper.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Pyridinyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(3-Pyridinyl)benzamide, a molecule of interest in medicinal chemistry and drug discovery. The outlined procedure is based on established amide coupling methodologies, offering a reliable route to the target compound.
Introduction
This compound and its derivatives are recognized for their potential biological activities. The synthesis of such compounds is a critical step in the development of novel therapeutic agents. The protocol described herein utilizes a common and efficient amide bond formation strategy, making it accessible to researchers with a foundational knowledge of organic synthesis.
Reaction Scheme
The synthesis of this compound can be effectively achieved via the coupling of 2-aminobenzamide with nicotinic acid using a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Caption: Amide coupling reaction for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 2-aminobenzamide and nicotinic acid.
Materials:
-
2-Aminobenzamide
-
Nicotinic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-aminobenzamide (1.0 eq) and nicotinic acid (1.1 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting materials. The volume of DMF should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).
-
Addition of Coupling Agents: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.1 eq) followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of the organic layer) and brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Value |
| Molar Ratio (2-Aminobenzamide:Nicotinic Acid:EDC:DMAP) | 1.0 : 1.1 : 1.2 : 0.1 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 60-80% (based on similar amide couplings) |
| Purity (post-chromatography) | >95% |
Alternative Synthetic Route: Suzuki-Miyaura Coupling
An alternative approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This method involves the palladium-catalyzed reaction between a 2-halobenzamide (e.g., 2-bromobenzamide) and 3-pyridinylboronic acid.
Caption: Suzuki-Miyaura coupling for this compound synthesis.
This method is particularly useful when functional group tolerance is a concern and provides a powerful alternative for constructing the desired biaryl-like linkage. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.[2]
Safety Precautions
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
EDC is a skin and eye irritant. Handle with care.
-
DMF is a potential reproductive hazard. Avoid inhalation and skin contact.
Conclusion
References
Application Notes and Protocols for 2-(3-Pyridinyl)benzamide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-(3-Pyridinyl)benzamide, a putative PARP (Poly (ADP-ribose) polymerase) inhibitor, in various cell culture-based assays. The protocols outlined below are foundational and may require optimization for specific cell lines and experimental conditions.
Introduction
This compound belongs to the benzamide class of compounds, many of which are known to exhibit inhibitory activity against PARP enzymes. PARP inhibitors are a class of therapeutic agents that interfere with DNA damage repair mechanisms, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations. By inhibiting PARP, these compounds can potentiate the effects of DNA-damaging agents and induce apoptosis. The protocols herein describe the use of this compound to assess its effects on cell viability, apoptosis, and the cell cycle.
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In response to single-strand DNA breaks, PARP binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair enzymes to the site of damage. PARP inhibitors, including benzamide derivatives, act by binding to the catalytic domain of PARP, preventing the synthesis of PAR and trapping PARP on the DNA. This trapping of PARP at DNA breaks leads to the formation of cytotoxic double-strand breaks during DNA replication, ultimately triggering cell death, particularly in cancer cells with deficient homologous recombination repair pathways.
Diagram of the PARP Inhibition Signaling Pathway
Caption: Mechanism of PARP inhibition by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results for PARP inhibitors. Note: These values are illustrative and require experimental validation for this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 5.2 |
| CAPAN-1 | Pancreatic Cancer (BRCA2 mutant) | 8.7 |
| HeLa | Cervical Cancer | 25.4 |
| A549 | Lung Cancer | 42.1 |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MDA-MB-436 | 0 (Control) | 5.1 |
| 5 | 28.3 | |
| 10 | 55.7 | |
| A549 | 0 (Control) | 4.5 |
| 25 | 15.2 | |
| 50 | 32.8 |
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-436 | 0 (Control) | 45.2 | 35.1 | 19.7 |
| 10 | 48.1 | 20.5 | 31.4 | |
| A549 | 0 (Control) | 50.3 | 30.2 | 19.5 |
| 50 | 52.8 | 25.1 | 22.1 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Workflow Diagram for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow Diagram for Apoptosis Assay
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression. N-substituted benzamides have been shown to induce a G2/M cell cycle block prior to apoptosis.[1]
Workflow Diagram for Cell Cycle Analysis
References
Application Notes and Protocols for Pyridinyl-Benzamide Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on 2-(3-Pyridinyl)benzamide in oncology is not extensively documented in publicly available literature, the broader class of pyridinyl-benzamide derivatives represents a significant and promising area of cancer research. This structural motif is a key component in the design of various targeted therapies, leveraging the pharmacophoric properties of both the pyridine and benzamide moieties. The benzamide component, in particular, is a well-established pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[1] The pyridine ring is a common feature in a multitude of kinase inhibitors and other biologically active molecules, contributing to target binding and modulating physicochemical properties.[2][3]
These application notes provide a consolidated overview of the therapeutic potential of pyridinyl-benzamide derivatives, focusing on their application as PARP inhibitors, kinase inhibitors, and other emerging anticancer agents. The protocols outlined below are generalized from methodologies reported in the evaluation of these compound classes.
I. Mechanism of Action and Therapeutic Rationale
Pyridinyl-benzamide derivatives have been investigated as inhibitors of several key cancer-related targets:
-
PARP Inhibition: The benzamide group can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[1] By competitively binding to the catalytic domain of PARP, these inhibitors prevent the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[4]
-
Kinase Inhibition: The pyridine ring is a versatile scaffold found in numerous FDA-approved kinase inhibitors.[3] Pyridinyl-benzamide derivatives have been designed to target various kinases involved in cancer cell proliferation, survival, and metastasis, including:
-
c-Met: A receptor tyrosine kinase often dysregulated in various cancers.[5]
-
SHP2: A non-receptor protein tyrosine phosphatase that plays a crucial role in cell proliferation and immune checkpoint signaling.[6][7]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell signaling, making its inhibitors promising for cancer immunotherapy.[8]
-
-
Androgen Receptor (AR) Modulation: Bis-benzamide derivatives have shown potential in inhibiting the interaction between the androgen receptor and its coactivators, a key driver in prostate cancer.[9][10]
II. Quantitative Data Summary
The following tables summarize representative quantitative data for various pyridinyl-benzamide derivatives from preclinical studies. It is important to note that the specific activities are highly dependent on the full chemical structure of the individual derivative.
Table 1: In Vitro Antiproliferative Activity of Representative Pyridinyl-Benzamide Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(pyridin-4-yloxy)benzamide derivative (B26) | c-Met | A549 (Lung Carcinoma) | 3.22 | [5] |
| 4-(pyridin-4-yloxy)benzamide derivative (B26) | c-Met | HeLa (Cervical Cancer) | 4.33 | [5] |
| 4-(pyridin-4-yloxy)benzamide derivative (B26) | c-Met | MCF-7 (Breast Cancer) | 5.82 | [5] |
| Substituted pyridine carboxamide (C6) | SHP2 | MV-4-11 (Leukemia) | 0.0035 | [6][7] |
| Bis-benzamide derivative (14d) | AR-Coactivator Interaction | LNCaP (Prostate Cancer) | 0.016 | [9][10] |
| N-(2H-[1][6][11]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide | Not Specified | MDA-MB-231 (Breast Cancer) | Significant Cytotoxicity | [12] |
| N-(2H-[1][6][11]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide | Not Specified | LNCap (Prostate Cancer) | Significant Cytotoxicity | [12] |
Table 2: In Vitro Kinase Inhibitory Activity of Representative Pyridinyl-Benzamide Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Substituted pyridine carboxamide (C6) | SHP2 | 0.13 | [6][7] |
| Hydroxybenzamide derivative (28d) | PARP-1 | 3200 | [4] |
III. Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer potential of pyridinyl-benzamide derivatives.
A. PARP Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the activity of the PARP enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compounds (pyridinyl-benzamide derivatives) dissolved in DMSO
-
White opaque 96-well plates
Procedure:
-
Coat the 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add test compounds at various concentrations to the wells.
-
Add the PARP1 enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
B. Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
C. Western Blot Analysis for Target Engagement
This technique is used to assess whether the compound is hitting its intended target within the cell.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target of interest (e.g., phospho-AKT, acetylated histone H3) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the target protein's expression or phosphorylation status.
IV. Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of pyridinyl-benzamide derivatives in cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Pyridinyl)benzamide as a Tool for Studying PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery responsible for maintaining genomic stability. They play a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). The inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
The benzamide scaffold has been a foundational chemical structure in the development of potent PARP inhibitors. 2-(3-Pyridinyl)benzamide represents a key pharmacophore within this class of molecules. While extensive public data on this specific compound is limited, its structural motifs are present in numerous well-characterized PARP inhibitors. These application notes provide a comprehensive overview of the use of benzamide-based compounds, exemplified by this compound, as tools for studying PARP inhibition. We include detailed protocols for key experiments and summarize representative quantitative data from various benzamide derivatives to guide researchers in this field.
Mechanism of Action
PARP inhibitors, including those based on the benzamide scaffold, primarily function by competing with the nicotinamide adenine dinucleotide (NAD+) substrate for the catalytic domain of PARP enzymes, particularly PARP1 and PARP2. This competitive inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins at sites of DNA damage. The consequences of this inhibition are twofold:
-
Catalytic Inhibition: By blocking PARylation, the recruitment of downstream DNA repair factors to the site of an SSB is hindered. This leads to the persistence of SSBs, which can collapse replication forks during S-phase, resulting in the formation of more cytotoxic double-strand breaks (DSBs).
-
PARP Trapping: Many PARP inhibitors, particularly potent ones, not only block the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant steric hindrance to DNA replication and repair, further contributing to genomic instability and cell death.
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to synthetic lethality and selective killing of cancer cells.
Data Presentation: Efficacy of Benzamide-Based PARP Inhibitors
The following tables summarize representative quantitative data for various benzamide-derived PARP inhibitors to provide a comparative overview of their potency.
| Inhibitor Class | Compound Example | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Line | Cell Viability GI50 (nM) | Reference |
| Benzimidazole Carboxamide | Veliparib (ABT-888) | 5.2 (Ki) | 2.9 (Ki) | MDA-MB-436 (BRCA1 mutant) | 2.06 | [1] |
| Phthalazinone | Olaparib | 5 | 1 | HCC1395 (BRCA1 mutant) | 2.446 | [1] |
| Benzamide | 3-Aminobenzamide | ~3300 (IC50) | - | - | - | [2] |
| Hydroxybenzamide | Compound 28d | 3200 | - | SNU-251 | >10000 | [2] |
| Hydroxybenzamide | Compound 28d | 3200 | - | MDA-MB-231 | >10000 | [2] |
Note: Data is compiled from various sources and methodologies, and direct comparison should be made with caution. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. GI50 represents the concentration that causes 50% growth inhibition.
Signaling Pathway
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP's role in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
Experimental Protocols
PARP1/2 Enzymatic Assay (Chemiluminescent)
This protocol is designed to measure the in vitro inhibitory activity of compounds against PARP1 and PARP2 enzymes.
Experimental Workflow:
Caption: Workflow for a chemiluminescent PARP enzymatic assay.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone-coated 96-well plates
-
Activated DNA
-
This compound or other test compounds
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the histone-coated wells, add activated DNA.
-
Add the diluted test compound or vehicle control to the wells.
-
Add recombinant PARP1 or PARP2 enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using non-linear regression.
Cell Viability Assay (MTS/MTT Assay)
This protocol assesses the effect of PARP inhibitors on the proliferation and viability of cancer cell lines.
Experimental Workflow:
Caption: Workflow for a cell viability assay to determine the GI50 of a PARP inhibitor.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or other test compounds
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for 72 to 120 hours.[3]
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 value.
Western Blot for PARP Cleavage
This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, in response to treatment with a PARP inhibitor, often in combination with a DNA-damaging agent.
Experimental Workflow:
Caption: Workflow for Western blot analysis of PARP cleavage.
Materials:
-
Cancer cell lines
-
This compound and/or a DNA-damaging agent (e.g., etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound(s) for the desired time.
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.[4]
Conclusion
This compound and related benzamide derivatives are valuable chemical tools for the investigation of PARP inhibition. Their ability to modulate a key DNA repair pathway has significant implications for cancer biology and the development of targeted therapies. The protocols and data presented here provide a framework for researchers to explore the effects of these compounds in various experimental systems, contributing to a deeper understanding of PARP's role in cellular processes and its potential as a therapeutic target.
References
Application Notes and Protocols for the Quantification of 2-(3-Pyridinyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(3-Pyridinyl)benzamide in biological matrices. The methodologies described are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are standard practices in pharmaceutical research and development.
Introduction
This compound and its derivatives have emerged as a class of compounds with potential therapeutic applications, notably as inhibitors of quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By disrupting this signaling pathway, this compound offers a promising alternative to traditional antibiotics. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, efficacy assessment, and overall drug development.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
This compound is believed to exert its effect by interfering with the intricate quorum-sensing (QS) network of Pseudomonas aeruginosa. This network is primarily composed of three interconnected systems: the las, rhl, and pqs systems. The las system is at the top of the hierarchy and influences the other two. These systems rely on small signaling molecules (autoinducers) to regulate the expression of virulence genes. The diagram below illustrates a simplified overview of this signaling cascade and the potential point of inhibition by this compound.
Analytical Methods for Quantification
The following sections detail protocols for the quantification of this compound using HPLC with UV detection and LC-MS/MS. These methods are adaptable to various biological matrices such as plasma and tissue homogenates.
Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for routine analysis and formulations where high sensitivity is not the primary requirement.
Experimental Workflow:
Protocol: HPLC with UV Detection
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar benzamide derivative).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 260 nm.
-
-
Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Analyze the calibration standards and QC samples alongside the unknown samples.
-
Quantitative Data (Representative)
The following tables summarize typical validation parameters for an HPLC-UV method.
| Parameter | Result |
| Linearity Range | 100 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Upper Limit of Quantification (ULOQ) | 10,000 ng/mL |
| Table 1: Linearity and Range |
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 100 | < 10% | < 12% | ± 15% |
| Low | 300 | < 8% | < 10% | ± 10% |
| Medium | 3000 | < 6% | < 8% | ± 8% |
| High | 8000 | < 5% | < 7% | ± 5% |
| Table 2: Precision and Accuracy |
Application Note 2: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for studies requiring high sensitivity and selectivity, such as pharmacokinetic analyses with low dosage.
Experimental Workflow:
Protocol: LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma sample, add an internal standard (a stable isotope-labeled version of the analyte is preferred).
-
Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex.
-
Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, then centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion (to be determined experimentally).
-
Internal Standard: Precursor ion > Product ion (to be determined experimentally).
-
-
Optimize parameters such as collision energy and declustering potential for maximum signal.
-
Quantitative Data (Representative)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Table 3: Linearity and Range for LC-MS/MS |
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | < 15% | < 15% | ± 20% |
| Low | 1.5 | < 10% | < 12% | ± 15% |
| Medium | 150 | < 8% | < 10% | ± 10% |
| High | 400 | < 5% | < 8% | ± 10% |
| Table 4: Precision and Accuracy for LC-MS/MS |
Conclusion
The analytical methods presented provide robust and reliable frameworks for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the desired sensitivity and selectivity. The provided protocols and representative data serve as a comprehensive guide for researchers and scientists in the field of drug development to establish and validate their own analytical assays for this promising class of compounds.
Application Notes and Protocols for 2-(3-Pyridinyl)benzamide in Biofilm Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3-Pyridinyl)benzamide and its derivatives as potent inhibitors of bacterial biofilm formation. The primary mechanism of action for this class of compounds is the disruption of quorum sensing (QS), a crucial cell-to-cell communication system that regulates virulence and biofilm development in various pathogens, most notably Pseudomonas aeruginosa.[1][2][3] By interfering with QS signaling, these compounds can effectively prevent the formation of biofilms, making bacteria more susceptible to conventional antibiotics and host immune responses.[4]
Data Presentation: Efficacy of Pyridinylbenzamide Derivatives
The following tables summarize the quantitative data on the anti-biofilm and anti-quorum sensing activities of N-(2- and 3-pyridinyl)benzamide derivatives from cited studies. This data highlights their potential as lead compounds in the development of novel anti-biofilm agents.
Table 1: Anti-Quorum Sensing Activity of N-(pyridinyl)benzamide Derivatives against P. aeruginosa
| Compound | Anti-QS Zone of Inhibition (mm) |
| 5d | 4.96[1][2] |
Note: Larger zone of inhibition indicates greater anti-quorum sensing activity.
Table 2: Qualitative Biofilm Inhibition by N-(pyridinyl)benzamide Derivatives against P. aeruginosa
| Treatment | Observation |
| Control (untreated) | Dense biofilm formation |
| N-(2- and 3-pyridinyl)benzamide derivatives | Visibly impaired biofilm formation, significant difference in OD595nm readings of solubilized biofilm cells compared to control.[1][2] |
Table 3: Biofilm Inhibition Data for Other Quorum Sensing Inhibitors (for comparative purposes)
| Compound | Organism | Biofilm Inhibition | Concentration |
| ABA-4 | P. aeruginosa | 90% | 25 µM[5] |
| ABA-30 | P. aeruginosa | 50% | 80 µM[5] |
| ABA-31 | P. aeruginosa | 46% | 50 µM[5] |
| ABA-20 | P. aeruginosa | 91% | 50 µM[5] |
| Compound 19l | P. aeruginosa | IC50 = 0.33 ± 0.06 µM | N/A[6] |
Experimental Protocols
Protocol 1: Microtiter Plate Biofilm Inhibition Assay
This protocol details a standard method for quantifying the inhibition of biofilm formation in a 96-well plate format.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth)
-
This compound or its derivatives
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the bacterial strain into 5 mL of growth medium.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.02.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound (this compound or derivatives) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
Biofilm Quantification:
-
After incubation, carefully discard the planktonic cell culture from the wells.
-
Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Measure the absorbance at 595 nm (OD595) using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [ (OD595 Control - OD595 Treated) / OD595 Control ] x 100
-
Visualizations
Signaling Pathway: Quorum Sensing in P. aeruginosa
The following diagram illustrates the simplified Las and Rhl quorum sensing systems in P. aeruginosa, which are common targets for inhibitors like this compound.
Caption: Quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.
Experimental Workflow: Biofilm Inhibition Assay
This diagram outlines the key steps of the biofilm inhibition assay protocol.
Caption: Workflow for the microtiter plate biofilm inhibition assay.
Logical Relationship: Mechanism of Action
This diagram illustrates the logical relationship between the compound, its target, and the resulting biological effect.
Caption: Mechanism of action of this compound in biofilm inhibition.
References
- 1. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 4. UMD Patents Compounds that Inhibit Biofilm Formation and Persistence | College of Computer, Mathematical, and Natural Sciences | University of Maryland [cmns.umd.edu]
- 5. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance [mdpi.com]
- 6. Discovery of Dual-Acting Biofilm Inhibitors against Pseudomonas aeruginosa by the Coupling of 3-Hydroxypyridin-4(1 H)-ones with N-Phenylamide QS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-Pyridinyl)benzamide in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Pyridinyl)benzamide and its derivatives are a class of compounds that have garnered significant interest in drug discovery, particularly for their potential as inhibitors of bacterial communication systems known as quorum sensing (QS). In pathogens like Pseudomonas aeruginosa, the QS system regulates the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial strategies. These application notes provide detailed protocols for the proper dissolution of this compound and its subsequent use in in vitro quorum sensing inhibition assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling and preparation of solutions for in vitro experiments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O | PubChem[1] |
| Molecular Weight | 198.22 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Solubility Data
The solubility of this compound in common laboratory solvents is critical for designing and executing in vitro experiments. While experimental data is limited, the following table provides predicted aqueous solubility values and recommended stock solution concentrations in common organic solvents. For the parent compound, benzamide, experimental data shows it is very soluble in ethyl alcohol.[2]
| Solvent | Predicted Aqueous Solubility (logS) | Predicted Aqueous Solubility (mg/mL) | Recommended Stock Concentration |
| Water (pH 7.4) | -2.8 to -3.5 | 0.02 - 0.1 | Not Recommended for direct dissolution |
| DMSO | N/A | N/A | 10-50 mM |
| Ethanol | N/A | N/A | 5-20 mM |
Predicted solubility values were estimated using various online prediction tools. It is highly recommended to experimentally determine the solubility for your specific experimental conditions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be diluted into aqueous media for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for many organic compounds and its miscibility with aqueous solutions.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 198.22 g/mol ), weigh out 1.9822 mg.
-
Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube or glass vial. Add the calculated volume of anhydrous DMSO.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent absorption of atmospheric moisture by the DMSO.
Protocol for In Vitro Quorum Sensing Inhibition Assay
This protocol provides a general workflow for evaluating the efficacy of this compound as a quorum sensing inhibitor using a reporter strain of Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa reporter strain (e.g., a strain with a QS-regulated promoter driving the expression of a reporter gene like GFP or β-galactosidase)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Positive control (known QS inhibitor)
-
Negative control (DMSO vehicle)
-
Plate reader for measuring reporter signal (fluorescence or absorbance)
-
Spectrophotometer for measuring bacterial growth (OD₆₀₀)
Procedure:
-
Bacterial Culture Preparation: Inoculate the P. aeruginosa reporter strain into LB broth and grow overnight at 37°C with shaking.
-
Subculturing: The following day, dilute the overnight culture into fresh LB broth to an OD₆₀₀ of approximately 0.05.
-
Plate Preparation: In a 96-well microtiter plate, add the desired concentrations of this compound by serially diluting the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤ 1%). Include wells for the positive and negative controls.
-
Inoculation: Add the diluted bacterial culture to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C with shaking for the desired time period (e.g., 18-24 hours).
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Measure the reporter signal (e.g., fluorescence at the appropriate excitation/emission wavelengths for GFP).
-
-
Data Analysis: Normalize the reporter signal to the bacterial growth (e.g., Reporter Signal / OD₆₀₀) to account for any effects of the compound on bacterial viability. Compare the normalized reporter signal in the presence of this compound to the negative control to determine the percentage of QS inhibition.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the hierarchical quorum sensing network in Pseudomonas aeruginosa, a primary target for inhibitors like this compound. The system involves multiple interconnected signaling molecules and regulators.
Caption: Pseudomonas aeruginosa Quorum Sensing Cascade.
Experimental Workflow Diagram
The following diagram outlines the general workflow for dissolving a test compound and performing an in vitro quorum sensing inhibition assay.
Caption: Workflow for Quorum Sensing Inhibition Assay.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(3-Pyridinyl)benzamide in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-(3-Pyridinyl)benzamide in human plasma. The methodology utilizes a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. The analyte and its internal standard are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring of this compound in a clinical or research setting.
Introduction
This compound is a small molecule of interest in drug discovery and development. Accurate and reliable quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, addressing the need for a robust and reliable analytical procedure.
Materials and Methods
Chemicals and Reagents
-
This compound (Reference Standard)
-
This compound-d4 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent
Standard and Quality Control Sample Preparation
Stock solutions of this compound and its deuterated internal standard (IS), this compound-d4, were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation Protocol
A simple protein precipitation method was employed for plasma sample preparation.[3][4]
-
Allow all samples (calibration standards, QCs, and unknown samples) and reagents to thaw to room temperature.
-
To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 90 |
| 3.50 | 90 |
| 3.51 | 10 |
| 5.00 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 199.1 | 182.1 | 80 | 25 |
| This compound-d4 (IS) | 203.1 | 186.1 | 80 | 25 |
Method Validation
The method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Results and Discussion
Selectivity
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and the internal standard.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Table 5: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 10% |
| Inter-day Accuracy (%Bias) | ± 13% |
| Mean Extraction Recovery | 85 - 95% |
| Matrix Effect | Minimal |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results, summarized in Table 5, were within the acceptable limits of ±15% (±20% for LLOQ).
Recovery and Matrix Effect
The extraction recovery of this compound from human plasma was consistent and high across the different QC levels. The matrix effect was found to be negligible, indicating that the chosen sample preparation method effectively removes interfering components from the plasma matrix.
Stability
This compound was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method offers high sensitivity and selectivity, with a straightforward protein precipitation sample preparation protocol. This validated method is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development.
Experimental Protocols and Visualizations
Protocol 1: Sample Preparation using Protein Precipitation
Objective: To extract this compound from human plasma samples.
Materials:
-
Human plasma samples (unknowns, calibration standards, QCs)
-
Internal Standard (IS) working solution (100 ng/mL this compound-d4)
-
Acetonitrile (ice-cold)
-
1.5 mL microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Autosampler vials
Procedure:
-
Label 1.5 mL microcentrifuge tubes for each sample.
-
Pipette 50 µL of each plasma sample into the corresponding labeled tube.
-
Add 10 µL of the IS working solution to each tube.
-
Vortex each tube for 5 seconds to mix.
-
Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a labeled autosampler vial.
-
The samples are now ready for injection into the LC-MS/MS system.
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Hypothetical metabolic pathway of this compound.
References
Application Notes and Protocols: The Versatility of the 2-(3-Pyridinyl)benzamide Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-(3-pyridinyl)benzamide scaffold and its derivatives in modern drug discovery workflows. This structural motif has demonstrated significant potential across diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The following sections detail the key biological targets, relevant screening protocols, and representative data for compounds featuring this versatile chemical framework.
Application in Oncology: Targeting Nicotinamide Phosphoribosyltransferase (NAMPT)
The this compound core is structurally related to nicotinamide, a key substrate for Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] As cancer cells have a high metabolic rate and increased dependence on NAD+ for energy production, DNA repair, and signaling, NAMPT has emerged as a critical target for anticancer drug development.[1][2][3] Inhibitors of NAMPT deplete intracellular NAD+ levels, leading to energy crisis and apoptotic cell death in malignant cells.[4] Several NAMPT inhibitors have been investigated in clinical trials for various cancers.[1][2][4][5]
Quantitative Data for Representative NAMPT Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| MS0 | NAMPT | 9.87 ± 1.15 | - | [3] |
| MS7 | NAMPT | 0.93 ± 0.29 | - | [3] |
| FK866 (APO866) | NAMPT | - | Various | [5] |
| GMX1778 | NAMPT | - | Various | [5] |
Note: Specific IC50 values for this compound are not available in the provided search results. The table showcases the potency of other NAMPT inhibitors to illustrate the potential of this target.
Experimental Protocol: In Vitro NAMPT Inhibition Assay
This protocol outlines a typical enzymatic assay to screen for NAMPT inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., a pyrophosphate detection kit)
-
Test compounds (e.g., derivatives of this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the reaction buffer.
-
Add a small volume of the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control and a known NAMPT inhibitor as a positive control.
-
Add the NAMPT enzyme to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (NAM, PRPP, and ATP).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will produce a signal (e.g., fluorescence or absorbance) proportional to the amount of product formed (or substrate consumed).
-
Read the plate using a suitable microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The NAD+ salvage pathway and the inhibitory action of this compound derivatives on NAMPT.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Efficacy Studies of 2-(3-Pyridinyl)benzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(3-Pyridinyl)benzamide scaffold is a key pharmacophore present in a variety of therapeutically active compounds. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of two major classes of drugs derived from this scaffold: Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology applications and Quorum Sensing (QS) inhibitors for anti-infective purposes.
Part 1: PARP Inhibitors in Oncology
Application Note: In Vivo Antitumor Efficacy of this compound-Based PARP Inhibitors
Compounds containing the this compound core structure, such as Rucaparib and Niraparib, are potent inhibitors of PARP enzymes, which are critical for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. In vivo studies in xenograft models are crucial for evaluating the antitumor efficacy of these compounds, both as monotherapy and in combination with DNA-damaging agents like temozolomide or platinum-based chemotherapy.
Signaling Pathway: PARP in DNA Damage Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway. Upon DNA damage, PARP-1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibition of PARP-1 disrupts this process.
Quantitative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of Rucaparib and Niraparib in various xenograft models.
Table 1: In Vivo Efficacy of Rucaparib
| Compound | Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Rucaparib | Glioblastoma (GBM12 flank xenograft) | Mice | 1 mg/kg/day, days 1-5 every 28 days x 3 cycles (with Temozolomide 50 mg/kg/day) | Time to tumor volume > 1,000 mm³ | Significantly prolonged time to tumor regrowth by 40% in combination with TMZ. | [1] |
| Rucaparib | Atypical Teratoid Rhabdoid Tumor (BT16 intracranial xenograft) | Immunocompromised nude mice | 50 mg/kg, oral, 5 days/week for 2 weeks | Tumor growth (bioluminescence) | Decreased bioluminescent signal, suggesting attenuation of tumor growth. | [2] |
Table 2: In Vivo Efficacy of Niraparib
| Compound | Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Niraparib | Ovarian Cancer (A2780 xenograft, BRCAwt) | Mice | 62.5 mg/kg, once daily | Tumor Growth Inhibition (TGI) | 56.4% TGI | [3][4] |
| Olaparib | Ovarian Cancer (A2780 xenograft, BRCAwt) | Mice | 100 mg/kg, once daily | Tumor Growth Inhibition (TGI) | 15.6% TGI | [3][4] |
| Niraparib | Ovarian Cancer Patient-Derived Xenograft (PDX) | NOG Mice | Dose-dependent | Tumor growth suppression | Suppressed tumor growth in a dose-dependent manner in a carcinosarcoma PDX model. | [5] |
Experimental Protocol: Murine Xenograft Model for Antitumor Efficacy
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound-based PARP inhibitors in a subcutaneous xenograft model.
1. Cell Culture and Animal Model
-
Cell Lines: Human cancer cell lines (e.g., A2780 ovarian cancer, MDA-MB-436 breast cancer) are cultured in appropriate media and conditions.
-
Animals: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 to 10 x 10^6 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment Initiation
-
Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.
3. Drug Formulation and Administration
-
The test compound (e.g., Niraparib) is formulated in a suitable vehicle (e.g., 15% methylcellulose).
-
The compound is administered orally via gavage at the specified dose and schedule (e.g., 50 mg/kg daily). The control group receives the vehicle only.
4. Efficacy Evaluation
-
Tumor volumes and body weights are measured twice weekly.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[6]
-
Other endpoints can include tumor growth delay and survival analysis.
5. Termination and Tissue Collection
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors may be excised for pharmacodynamic and biomarker analysis.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of a test compound.
Part 2: Quorum Sensing Inhibitors for Anti-Infectives
Application Note: In Vivo Efficacy of this compound-Based Quorum Sensing Inhibitors
N-(pyridin-3-yl)benzamide derivatives have been identified as inhibitors of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[7] By disrupting QS, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development. In vivo models of infection are essential to determine if the in vitro QS inhibitory activity translates to a therapeutic benefit in a host.
Note: While in vitro data for N-(2- and 3-pyridinyl)benzamide derivatives as QS inhibitors are available, specific in vivo efficacy studies for this class of compounds are not widely reported in the public domain. The following protocol is a representative model for testing the in vivo efficacy of QS inhibitors against P. aeruginosa.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
The diagram below provides a simplified overview of the hierarchical Las and Rhl quorum sensing systems in P. aeruginosa. These systems control the production of numerous virulence factors.
Experimental Protocol: Murine Lung Infection Model for Quorum Sensing Inhibitors
This protocol describes a general method for establishing a P. aeruginosa lung infection in mice to evaluate the efficacy of QS inhibitors.[1]
1. Bacterial Culture and Inoculum Preparation
-
Bacterial Strain: Pseudomonas aeruginosa PAO1 is grown overnight in a suitable broth (e.g., Luria-Bertani) at 37°C with shaking.
-
Inoculum: The bacterial culture is centrifuged, washed, and resuspended in sterile saline to the desired concentration (e.g., 1 x 10^6 CFU in 50 µL).
2. Animal Infection
-
Animals: C57BL/6 or BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are anesthetized, and the bacterial suspension is administered intranasally.
3. Treatment
-
The QS inhibitor is formulated in a suitable vehicle.
-
Treatment is administered at a predetermined time post-infection (e.g., 2 hours) via a suitable route (e.g., intravenous or intraperitoneal injection). The control group receives the vehicle.
4. Efficacy Assessment
-
Bacterial Load: At a specified time post-infection (e.g., 24 or 48 hours), mice are euthanized, and lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Survival Study: A separate cohort of mice is monitored for survival over a period of several days.
-
Histopathology: Lungs can be fixed, sectioned, and stained to assess the extent of inflammation and tissue damage.
Experimental Workflow: In Vivo Infection Model
The following diagram illustrates the general workflow for an in vivo infection model to test the efficacy of a QS inhibitor.
References
- 1. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and Quantitative Determination of Quorum Sensing Inhibition In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Assaying the Enzymatic Activity of PARP with Benzamide-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP-1, the most abundant member of this family, acts as a DNA damage sensor.[3][4] Upon detecting DNA strand breaks, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, such as histones.[4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of single-strand breaks.[6]
Due to their central role in DNA repair, PARP enzymes have become a major therapeutic target, especially in oncology.[2][7] PARP inhibitors (PARPi) exploit a concept known as "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-mediated repair leads to the accumulation of cytotoxic DNA double-strand breaks, resulting in selective cancer cell death.[1][6]
The benzamide chemical scaffold was one of the first identified pharmacophores for potent PARP inhibition.[8] Compounds like 2-(3-Pyridinyl)benzamide belong to this class of inhibitors that competitively bind to the NAD+ binding site of PARP, preventing PAR synthesis.[1][8] This application note provides a detailed protocol for assaying PARP-1 enzymatic activity and evaluating the inhibitory potential of compounds like this compound using a universal colorimetric assay format.
PARP-1 Signaling Pathway in DNA Repair
Upon DNA damage, PARP-1 is one of the first proteins recruited to the site. Its activation triggers a signaling cascade that is fundamental for the Base Excision Repair (BER) pathway. The inhibition of this process by compounds such as this compound is a key mechanism for their therapeutic effect.
Caption: PARP-1 activation at DNA breaks and mechanism of inhibition.
Principle of the Assay
The Universal Colorimetric PARP Assay is designed to measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which serve as a substrate for PARP.[9] The assay is typically performed in a 96-well plate format. Histones are pre-coated onto the microplate wells. The PARP enzyme reaction is then carried out in the presence of activated DNA, the PARP enzyme, and a PARP cocktail containing biotinylated NAD+. Active PARP enzyme will catalyze the formation of biotinylated PAR chains on the immobilized histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (Strep-HRP) conjugate and a colorimetric HRP substrate.[7][10] The intensity of the resulting color is directly proportional to the PARP activity. When a PARP inhibitor is present, the reaction is blocked, resulting in a reduced or absent signal.
Experimental Workflow
The following diagram outlines the major steps involved in screening for PARP inhibitors using the colorimetric assay.
Caption: Step-by-step workflow for a colorimetric PARP inhibition assay.
Detailed Experimental Protocol
This protocol is adapted from commercially available colorimetric PARP assay kits and is suitable for determining the IC50 of test compounds like this compound.
1. Materials and Reagents
-
Histone-Coated 96-well Plate: Or high-binding 96-well plate and Histone H1.
-
PARP-1 Enzyme: Recombinant human PARP-1.
-
Activated DNA: Nuclease-treated salmon sperm DNA.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to make a concentrated stock.
-
Positive Control Inhibitor: 3-Aminobenzamide or Olaparib.
-
10x PARP Buffer: Tris-based buffer with MgCl2.
-
10x PARP Cocktail: Contains biotinylated NAD+.
-
Strep-HRP: Streptavidin-Horseradish Peroxidase conjugate.
-
Wash Buffer: PBS with 0.1% Triton X-100 (PBST).
-
HRP Substrate: TACS-Sapphire™ or TMB.
-
Stop Solution: 0.2 M HCl (if using TMB).
-
Microplate Reader: Capable of reading absorbance at 450 nm.
2. Reagent Preparation
-
1x PARP Buffer: Dilute the 10x PARP Buffer 1:10 with deionized water. Use this for all subsequent dilutions.
-
Test Compound Dilutions: Prepare a series of 10-fold serial dilutions of this compound in 1x PARP Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[11] A typical concentration range to test would be from 1 nM to 1 mM.
-
PARP Enzyme Mix: Dilute the PARP-1 enzyme and Activated DNA in 1x PARP Buffer to the desired working concentration as recommended by the supplier (e.g., 1 Unit of PARP enzyme and 1 µg of activated DNA per reaction).
3. Assay Procedure
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (no inhibitor, 100% activity), and test compound dilutions in triplicate.
-
Add Test Compound: Add 5 µL of the serially diluted this compound, positive control inhibitor, or vehicle (for negative controls) to the appropriate wells.
-
Add PARP Enzyme Mix: Add 20 µL of the PARP Enzyme Mix to all wells except the blank.
-
Initiate PARP Reaction: Add 25 µL of 1x PARP Cocktail (prepared by diluting the 10x stock 1:10 in 1x PARP Buffer) to all wells. The final reaction volume is 50 µL.
-
Incubation: Gently tap the plate to mix. Cover and incubate at room temperature for 60 minutes.
-
Washing: Wash the plate 4 times with 200 µL of Wash Buffer per well. Tap the plate on a paper towel to remove any residual liquid.
-
Add Strep-HRP: Add 50 µL of diluted Strep-HRP to each well.
-
Incubation: Cover and incubate at room temperature for 20-60 minutes.[9]
-
Washing: Repeat the wash step (Step 6).
-
Signal Development: Add 50 µL of HRP substrate to each well and incubate in the dark at room temperature for 15-20 minutes, or until sufficient color develops in the negative control wells.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.
4. Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100
-
Determine IC50: Plot the percent inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.
Data Presentation: Comparative Inhibitor Potency
To provide context for the experimental results, the table below summarizes the reported IC50 values for several known PARP inhibitors against PARP-1. Benzamide and its derivative, 3-Aminobenzamide, are foundational inhibitors, while others are clinically approved drugs.
| Inhibitor | Chemical Class | PARP-1 IC50 (nM) | Citation(s) |
| Benzamide | Benzamide | 3,300 | [12] |
| 3-Aminobenzamide | Benzamide | ~100 - 1,000 | [11] |
| Olaparib | Phthalazinone | 1 - 5 | [12][13] |
| Rucaparib | Indole Carboxamide | 1.8 - 5.12 | [12][14] |
| Talazoparib | Fluoro-dihydroisoquinolinone | 0.57 | [12] |
| Niraparib | Indazole Carboxamide | 3.8 | [12] |
| Veliparib | Benzimidazole Carboxamide | 5.2 | [12] |
Note: IC50 values can vary depending on the specific assay conditions, such as NAD+ concentration and enzyme source.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Poly [ADP-ribose] polymerase 3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Pyridinyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Pyridinyl)benzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| TY-01 | Why is the yield of my this compound synthesis consistently low? | 1. Inefficient Coupling Reagents: The chosen coupling reagents may not be optimal for the specific substrates. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.[1] 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.[1] 4. Presence of Water: Moisture can hydrolyze coupling agents and starting materials. | 1. Optimize Coupling Agents: For amide bond formation between a carboxylic acid and an amine, consider using robust coupling agents like EDC.HCl in the presence of a catalyst such as DMAP.[2] 2. Systematic Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C) to identify the optimal condition. For a similar synthesis of N-(pyridin-2-yl)-benzamide, 80°C was found to be optimal.[1] 3. Vary Reactant Ratios: Experiment with different molar ratios of the starting materials. A 1:1 molar ratio of 2-aminopyridine to trans-β-nitrostyrene was found to be most effective in a related synthesis.[1] 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| IP-01 | How can I minimize the formation of side products? | 1. Self-Condensation of Starting Materials: The carboxylic acid or amine starting material may react with itself. 2. Side Reactions with Solvent: The solvent may not be inert under the reaction conditions. 3. Over-activation of Carboxylic Acid: The activating agent may be too reactive, leading to undesired side products. | 1. Controlled Addition of Reagents: Add the coupling agent slowly to the reaction mixture containing the carboxylic acid and amine. 2. Solvent Selection: Choose an appropriate, dry, and non-reactive solvent. Dichloromethane (DCM) has been used successfully in similar syntheses.[1] 3. Choice of Activating Agent: If using a highly reactive agent like oxalyl chloride, ensure the reaction is performed at a low temperature. |
| PU-01 | What is the most effective method for purifying this compound? | 1. Incomplete Removal of Reagents: Unreacted starting materials or coupling agents may co-elute with the product. 2. Similar Polarity of Product and Impurities: The desired product and byproducts may have similar retention factors, making chromatographic separation difficult. | 1. Aqueous Work-up: Perform an aqueous work-up to remove water-soluble reagents and byproducts before chromatography. 2. Column Chromatography: Silica gel column chromatography is a standard and effective method for purification.[1][3] Experiment with different solvent systems (e.g., hexane/ethyl acetate) to achieve optimal separation. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: A common and effective method involves the coupling of a benzoic acid derivative with 3-aminopyridine. This is typically achieved using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) in an inert solvent.[2] Another reported method for a similar compound involves the reaction of 2-aminopyridine with trans-β-nitrostyrene using a Fe2Ni-BDC bimetallic metal-organic framework as a catalyst.[1]
Q2: How do reaction parameters affect the yield of N-pyridinyl benzamide synthesis?
A2: Several factors can significantly influence the reaction yield. Based on studies of a similar synthesis, the choice of catalyst, reaction temperature, catalyst amount, and the molar ratio of reactants are all critical.[1] For instance, the yield can be dramatically lower at room temperature compared to an elevated temperature of 80°C.[1]
Q3: What analytical techniques are used to confirm the structure of this compound?
A3: The structure of the synthesized compound is typically confirmed using a combination of spectroscopic methods. These include Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula.[4][5]
Experimental Protocols
Protocol 1: Amide Coupling using EDC/DMAP
This protocol is adapted from a general method for the synthesis of N-pyridinyl benzamide derivatives.[2]
-
To a solution of benzoic acid (1.0 eq.) in dry dichloromethane (DCM), add EDC.HCl (1.5 eq.) and DMAP (1.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-aminopyridine (1.0 eq.) to the reaction mixture.
-
Stir the reaction overnight at 50°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of N-(pyridin-2-yl)-benzamide using a Heterogeneous Catalyst
This protocol describes the synthesis of a related isomer and can be adapted.[1]
-
In a pressure vessel, combine trans-β-nitrostyrene (0.2 mmol), 2-aminopyridine (0.2 mmol), and Fe2Ni-BDC catalyst (10 mol%) in dichloromethane (1 mL).
-
Stir the reaction mixture at 80°C for 24 hours in atmospheric air.
-
After cooling to room temperature, isolate the product using column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Overcoming solubility issues with 2-(3-Pyridinyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2-(3-Pyridinyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical compound containing a pyridine ring linked to a benzamide group. Compounds with this structure are of interest in drug discovery, including as potential inhibitors of Poly (ADP-ribose) polymerase (PARP).[1][2][3] Like many small molecules in drug development, it may exhibit poor aqueous solubility, which can hinder its absorption and bioavailability, making it challenging to achieve therapeutic concentrations in preclinical and clinical studies.[4]
Q2: What are the predicted physicochemical properties of this compound relevant to its solubility?
A2: While experimental data is limited, computational models can predict key properties that influence solubility. These predictions can guide initial formulation strategies.
| Property | Predicted Value | Implication for Solubility |
| pKa (acidic) | ~14.6 | The amide proton is weakly acidic and unlikely to be ionized under physiological conditions. |
| pKa (basic) | ~2.0 | The pyridine nitrogen is weakly basic; the compound will be protonated and more soluble in highly acidic conditions (pH < 2). |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Predicted to be poorly soluble in water. |
| logP | ~1.5 - 2.5 | Indicates a moderate degree of lipophilicity, suggesting some solubility in organic solvents but also contributing to poor aqueous solubility. |
Note: These values are computationally predicted and should be experimentally verified.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when working with this compound and provides systematic approaches to resolve them.
Problem 1: The compound does not dissolve in aqueous buffers.
-
Initial Observation: A solid precipitate of this compound is visible in the aqueous buffer, or the solution appears cloudy.
-
Troubleshooting Steps:
-
pH Adjustment:
-
Rationale: As a weak base, the solubility of this compound is expected to increase in acidic conditions due to the protonation of the pyridine nitrogen.
-
Action: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5). Be aware that at very low pH (below its predicted pKa of ~2.0), solubility should significantly increase. However, consider the pH stability of the compound and the requirements of your experimental system.
-
-
Co-solvent Addition:
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Action: Prepare a concentrated stock solution in an appropriate organic solvent (see Problem 2) and add it to the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to be compatible with your assay (typically <1% v/v). Common co-solvents include DMSO, ethanol, and PEG 400.
-
-
Problem 2: Difficulty in preparing a concentrated stock solution in an organic solvent.
-
Initial Observation: The compound does not fully dissolve in the chosen organic solvent even at moderate concentrations.
-
Troubleshooting Steps:
-
Solvent Screening:
-
Rationale: The solubility of a compound can vary significantly between different organic solvents.
-
Action: Test the solubility in a range of common laboratory solvents. Based on the predicted logP, solvents with moderate polarity may be most effective.
-
-
| Solvent | Predicted Solubility | Notes |
| DMSO | High | A common solvent for preparing high-concentration stock solutions of many drug-like molecules.[5] |
| Ethanol | Moderate | A less toxic alternative to DMSO, but may have lower solubilizing power for this compound. |
| Methanol | Moderate | Similar to ethanol. |
| Acetonitrile | Low to Moderate | |
| Water | Very Low | [6] |
Note: These are general predictions for benzamide-like structures and should be experimentally confirmed for this compound.
Problem 3: Precipitation of the compound upon dilution of a DMSO stock into an aqueous buffer.
-
Initial Observation: A clear DMSO stock solution becomes cloudy or forms a visible precipitate when added to the aqueous experimental medium.[7][8]
-
Troubleshooting Steps:
-
Reduce Final Concentration:
-
Rationale: The final concentration in the aqueous medium may be above the kinetic solubility limit.
-
Action: Lower the final concentration of the compound in your assay. Determine the kinetic solubility to understand the concentration limits (see Experimental Protocols).
-
-
Use of Surfactants:
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Action: Include a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer. The concentration should be above the critical micelle concentration (CMC) of the surfactant but below a level that would interfere with your assay.
-
-
Formulation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Action: Pre-complex the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the aqueous medium.
-
-
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for many in vitro assays.[9]
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume of each DMSO solution (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL in a 96-well plate) to achieve a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for a set period (e.g., 2 hours).
-
Analyze the samples for precipitation. This can be done visually or by measuring turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Filter or centrifuge the samples to separate any precipitated solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: Determination of Equilibrium (Thermodynamic) Solubility
This method determines the true solubility of the solid compound in a given solvent at equilibrium.
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., aqueous buffer at a specific pH, or an organic solvent) in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Periodically take samples of the suspension.
-
Separate the solid from the liquid by filtration (using a filter that does not bind the compound) or centrifugation.
-
Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Equilibrium is reached when the concentration of the dissolved compound no longer increases over time.
Signaling Pathway and Experimental Workflow Diagrams
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
This compound, as a benzamide derivative, may act as an inhibitor of PARP1.[1][3] The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of this pathway can lead to the accumulation of DNA damage and cell death, a mechanism often exploited in cancer therapy.[10][11]
Experimental Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing solubility issues with a poorly soluble compound like this compound.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
2-(3-Pyridinyl)benzamide degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of 2-(3-Pyridinyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes a benzamide and a pyridine functional group, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The amide bond is prone to hydrolysis, especially under acidic or basic conditions. This cleavage would yield benzoic acid and 3-aminopyridine.
-
Oxidation: The pyridine ring and the benzamide group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic and heterocyclic compounds can degrade upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways.
-
Thermal Degradation: High temperatures can induce degradation, potentially through cleavage of the amide bond or other decomposition reactions.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically:
-
Temperature: Store at 2-8°C.
-
Light: Protect from light by using amber vials or storing in a light-proof container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection, is the most common approach. This method should be capable of separating the intact this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the structures of the degradation products.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in solution.
| Possible Cause | Troubleshooting Step |
| pH of the solvent | The amide bond is susceptible to acid or base-catalyzed hydrolysis. Ensure the pH of your solvent is neutral (around 7). If your experiment requires acidic or basic conditions, be aware of the potential for accelerated degradation and consider running the experiment at a lower temperature to minimize it. |
| Presence of oxidizing agents | Trace metals or peroxides in solvents can catalyze oxidation. Use high-purity solvents and consider de-gassing the solvent or sparging with an inert gas like nitrogen or argon before use. |
| Exposure to light | Photodegradation can occur if the solution is exposed to ambient or UV light. Protect your solutions from light by using amber glassware or wrapping containers in aluminum foil. |
| Elevated temperature | If the experiment is conducted at elevated temperatures, thermal degradation may be a factor. If possible, perform the experiment at a lower temperature. |
Issue 2: Appearance of unknown peaks in the chromatogram of a stability study.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | The new peaks are likely degradation products. To identify them, perform a forced degradation study (see Experimental Protocols section) to intentionally generate these products. Analyze the stressed samples by LC-MS to determine the mass of the unknown peaks and elucidate their structures. |
| Contamination | The peaks could be from a contaminated solvent, glassware, or the instrument itself. Analyze a blank (solvent only) to rule out contamination. Ensure all glassware is thoroughly cleaned. |
| Interaction with excipients (if in formulation) | If this compound is in a formulation, it may be reacting with excipients. Analyze the excipients individually and in combination with the active ingredient to identify any interactions. |
Summary of Forced Degradation Conditions
Forced degradation studies are essential for understanding the stability of a compound and developing stability-indicating analytical methods. The following table summarizes typical conditions for these studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C). | Hydrolysis of the amide bond. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60°C). | Hydrolysis of the amide bond. |
| Oxidation | 3% - 30% H₂O₂ at room temperature. | Formation of N-oxides, other oxidative products. |
| Thermal Degradation | Dry heat at a temperature below the melting point (e.g., 70°C) for an extended period. | Thermal decomposition, potentially amide bond cleavage. |
| Photodegradation | Expose the compound (solid and in solution) to a light source with combined UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/square meter). | Complex degradation pathways involving the aromatic and pyridine rings. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UHPLC system with UV and/or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).
-
Before analysis, neutralize the samples with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at different time points.
-
-
Thermal Degradation:
-
For solid-state analysis, place a known amount of solid this compound in an oven at a temperature below its melting point (e.g., 70°C). Analyze at various time points.
-
For solution analysis, heat the stock solution at a similar temperature.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the specified exposure.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UHPLC method.
-
Determine the percentage of degradation and identify any degradation products, preferably using LC-MS.
-
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 2-(3-Pyridinyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Pyridinyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two most common synthetic routes for this compound are:
-
Schotten-Baumann Reaction: This method involves the acylation of 3-aminopyridine with benzoyl chloride in the presence of a base, typically in a two-phase solvent system.[1][2][3]
-
Peptide Coupling Reaction: This route utilizes a carboxylic acid (benzoic acid) and an amine (3-aminopyridine) in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), and a catalyst like 4-Dimethylaminopyridine (DMAP).
Q2: What is the primary role of the base in the Schotten-Baumann synthesis?
A2: The base, typically aqueous sodium hydroxide or pyridine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2][4] This prevents the protonation of the starting amine, which would render it unreactive, and helps to drive the reaction to completion.[2]
Q3: How can I monitor the progress of the reaction?
A3: The completion of the Schotten-Baumann reaction can often be qualitatively assessed by the disappearance of the characteristic, irritating odor of benzoyl chloride.[1] Additionally, the reaction mixture should be alkaline upon completion. For more precise monitoring, Thin Layer Chromatography (TLC) can be used to track the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and recommended solutions.
Issue 1: Low Yield of the Desired Product
Low yields can be attributed to several factors depending on the synthetic route.
Schotten-Baumann Reaction:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, a common byproduct that reduces the yield of the desired amide.[1] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Add the benzoyl chloride slowly to the reaction mixture to minimize its exposure to the aqueous phase. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Ensure vigorous stirring to maximize the contact between the reactants in the biphasic system.- Allow for a sufficient reaction time. Monitor the reaction by TLC until the starting material is consumed. |
| Product Loss During Workup: The product may be lost during the extraction and purification steps. | - Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the product.- Use a suitable solvent for recrystallization to maximize product recovery. |
Peptide Coupling Reaction:
| Potential Cause | Troubleshooting Steps |
| Inactive Coupling Agent: The coupling agent (e.g., EDC·HCl) may have degraded due to moisture. | - Use fresh, high-quality coupling agents.- Store coupling agents in a desiccator. |
| Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield. | - Perform the reaction at the recommended temperature (often room temperature).- Allow for sufficient reaction time (can be several hours to overnight). |
Issue 2: Presence of Impurities in the Final Product
The nature of impurities will depend on the side reactions occurring.
| Impurity | Identification | Troubleshooting and Purification |
| Benzoic Acid | Can be detected by NMR and its different retention factor on TLC. | - Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic benzoic acid.- Recrystallization from a suitable solvent, such as ethanol, can also be effective. |
| Di-benzoylated 3-aminopyridine | This byproduct will have a higher molecular weight and a different chromatographic behavior compared to the desired product. | - Use a stoichiometric amount of benzoyl chloride or a slight excess of 3-aminopyridine to minimize diacylation.- Purification by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the mono- and di-acylated products. |
| Unreacted 3-aminopyridine | Can be detected by TLC and NMR. | - Wash the crude product with dilute aqueous acid to remove the basic starting material.- Column chromatography can effectively separate the product from the more polar starting amine. |
Experimental Protocols
Key Experiment: Schotten-Baumann Synthesis of this compound
Materials:
-
3-aminopyridine
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 3-aminopyridine in the organic solvent.
-
Add the 10% aqueous NaOH solution to the flask.
-
Cool the mixture in an ice bath and stir vigorously.
-
Slowly add benzoyl chloride to the reaction mixture.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or the disappearance of the benzoyl chloride odor).
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: Experimental workflow for the Schotten-Baumann synthesis.
Caption: Common side reactions in the synthesis.
References
Technical Support Center: Optimizing 2-(3-Pyridinyl)benzamide Concentration in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2-(3-Pyridinyl)benzamide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
A1: this compound belongs to the benzamide class of chemical compounds. Derivatives of this structure are known to exhibit a range of biological activities. A primary mechanism of action for many benzamide-based molecules is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1 and PARP2, are critical for DNA repair pathways. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations), leading to cell death.
Q2: I am seeing high variability in my assay results. What are the common causes?
A2: High variability in cell-based assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are within a consistent and low passage number range.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of your compound and affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or media without cells, or use specially designed plates with moats.[1][2][3][4][5]
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound will lead to inconsistent dosing. Visually inspect your plates for any signs of precipitation.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Q3: My compound does not seem to be effective, or the dose-response curve is flat. What should I check?
A3: A lack of efficacy or a flat dose-response curve can be due to several reasons:
-
Incorrect Concentration Range: You may be testing a concentration range that is too low to elicit a biological response. It is crucial to perform a wide dose-range finding study initially (e.g., from nanomolar to high micromolar) to identify the active range.
-
Compound Instability: The compound may be unstable in your cell culture medium over the incubation period. Consider the stability of the compound under your experimental conditions.
-
Cell Line Resistance: The chosen cell line may not be sensitive to the mechanism of action of this compound. For PARP inhibitors, cell lines without defects in homologous recombination may be less sensitive.
-
Assay Incubation Time: The incubation time may be too short to observe a significant effect. Optimize the incubation time based on the cell doubling time and the expected mechanism of action.
Q4: I am observing significant cytotoxicity even at very low concentrations. What could be the cause?
A4: High cytotoxicity at low concentrations could be due to:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your assay wells is low and consistent across all treatments, including vehicle controls (typically ≤ 0.5%).[6]
-
Off-Target Effects: The compound may have off-target effects that lead to general cytotoxicity. It is important to characterize the specificity of the compound's activity.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this class of compounds.
Troubleshooting Guides
Problem 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock solution or in the assay wells after dilution.
-
Inconsistent and non-reproducible results.
-
Cloudiness in the cell culture media.
Possible Causes and Solutions:
| Cause | Solution |
| Low intrinsic solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, do so stepwise and with vigorous mixing to avoid precipitation. Consider using a surfactant like Pluronic F-68 in the final dilution step to improve solubility. |
| "Salting out" effect when diluting from DMSO to aqueous media. | Perform serial dilutions in a medium containing a lower percentage of serum or in a serum-free medium before adding to the cells. Ensure the final DMSO concentration is as low as possible. |
| Interaction with components of the cell culture media. | Test the solubility of the compound in different types of media. Some media components can reduce the solubility of certain compounds. |
Problem 2: High Background Signal in Luminescence or Fluorescence Assays
Symptoms:
-
High signal in the "no cell" or "vehicle control" wells.
-
Low signal-to-background ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence/Autoluminescence of the compound. | Run a control plate with the compound in cell-free media to determine its intrinsic fluorescence or luminescence at the assay wavelengths. If significant, consider using a different assay readout (e.g., colorimetric) or subtracting the background signal from compound-only wells. |
| Contamination of reagents or plates. | Use fresh, high-quality reagents and sterile, tissue-culture treated plates. Ensure that plates are stored in the dark to prevent photobleaching and phosphorescence of the plastic.[7] |
| Interaction of the compound with the assay reagents. | Test for any direct interaction between this compound and the assay reagents in a cell-free system. |
| Phenol red in the media. | Phenol red can interfere with some fluorescence and absorbance-based assays. Use phenol red-free media for the assay. |
Quantitative Data Summary
Due to the limited availability of specific IC50 data for this compound in the public domain, the following tables provide representative IC50 values for structurally related benzamide-based PARP inhibitors in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.
Table 1: Representative IC50 Values of Benzamide-Based PARP Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | BRCA Status | IC50 (µM) | Reference |
| Olaparib | MCF7 | Wild-type | 10 | [3][8] |
| Olaparib | MDA-MB-231 | Wild-type | 14 | [3][8] |
| Olaparib | HCC1937 | Mutant | 150 | [3][8] |
| Talazoparib | MDA-MB-436 | Mutant | ~0.13 | [9] |
| Rucaparib | MDA-MB-436 | Mutant | 2.3 | [9] |
| PJ34 | MDA-MB-468 | Wild-type | ~1.3 | [9] |
Table 2: Representative IC50 Values of Benzamide-Based PARP Inhibitors in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Olaparib | C4-2B | Prostate Cancer | Varies with resistance | [10] |
| Rucaparib | COLO704 | Ovarian Cancer | 2.5 | [11] |
| Talazoparib | BT-20 | Breast Cancer | 91.6 | [12] |
| PJ34 | PC12 | Pheochromocytoma | 0.11 | [1] |
| Olaparib | NGP | Neuroblastoma | 3.6 (median) |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
96-well tissue culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
PARP Inhibition Assay (Chemiluminescent)
This protocol measures the in-cell activity of PARP enzymes.
Materials:
-
Target cancer cell line
-
Chemiluminescent PARP assay kit (commercially available)
-
This compound
-
DMSO
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit, supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or similar method to normalize the samples.
-
-
PARP Activity Assay:
-
Follow the specific instructions of the commercial chemiluminescent PARP assay kit. This typically involves:
-
Adding a standardized amount of cell lysate to wells of a 96-well plate pre-coated with histones (a PARP substrate).
-
Adding a reaction cocktail containing biotinylated NAD+.
-
Incubating to allow for PARP-mediated biotinylation of the histones.
-
Washing the wells to remove unbound reagents.
-
Adding streptavidin-HRP.
-
Adding a chemiluminescent HRP substrate.
-
-
-
Signal Detection:
-
Immediately read the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the protein concentration.
-
Calculate the percentage of PARP inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for PARP inhibition.
-
Visualizations
Signaling Pathway
Caption: PARP1 signaling pathway in response to DNA single-strand breaks and its inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of this compound in a cell-based assay.
Logical Troubleshooting Diagram
Caption: A logical flow for troubleshooting inconsistent results in cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PJ34 | PARP | TargetMol [targetmol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 2-(3-Pyridinyl)benzamide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Pyridinyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound that has been investigated for its biological activities. A primary application of its derivatives is in the inhibition of quorum sensing (QS) in bacteria, particularly Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[1] By inhibiting QS, these compounds can act as anti-biofilm agents, which is a promising strategy to combat antibiotic resistance.[2]
Q2: What is the general mechanism of action for this compound derivatives as quorum sensing inhibitors?
Derivatives of N-(2- and 3-pyridinyl)benzamide have been shown to act as antagonists of the LasR receptor, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing system.[1][3] By binding to LasR, these compounds can disrupt the signaling cascade that leads to the expression of virulence genes and biofilm formation.[1]
Troubleshooting Guides
Synthesis and Purification
Q3: I am experiencing low yields during the synthesis of this compound. What are the common causes and solutions?
Low yields in the synthesis of N-pyridinyl benzamide derivatives can stem from several factors. Here are some common issues and troubleshooting steps:
-
Inefficient Coupling Reagents: The choice and handling of coupling reagents are critical. For the synthesis of N-(2- and 3-pyridinyl)benzamide derivatives, a commonly used method involves the use of EDC.HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and DMAP (4-Dimethylaminopyridine) as a catalyst.[1] Ensure that these reagents are fresh and have been stored under anhydrous conditions, as they are moisture-sensitive.
-
Reaction Conditions: The reaction temperature and time can significantly impact the yield. A reported method for a similar synthesis suggests stirring the reaction overnight at 50°C.[1] Inadequate heating or reaction time may lead to incomplete conversion. Conversely, prolonged reaction times at high temperatures can lead to the formation of byproducts.[4]
-
Alternative Synthesis Routes: If the standard amide coupling reaction is not providing satisfactory yields, consider alternative synthetic strategies. One such method for the synthesis of N-(pyridin-2-yl)-benzamides involves the reaction of 2-aminopyridine with trans-β-nitrostyrene using a Fe2Ni-BDC bimetallic metal-organic framework as a catalyst.[5] This method has been reported to produce good yields. Another approach is the ammonolysis of a benzoate ester, which typically results in high yields.[6]
Q4: My purified this compound product shows impurities in NMR and Mass Spectrometry analysis. How can I improve its purity?
Achieving high purity is essential for obtaining reliable experimental results. If you are observing impurities, consider the following purification strategies:
-
Column Chromatography: This is a standard and effective method for purifying organic compounds. For N-(pyridin-2-yl)-benzamide derivatives, column chromatography is used to isolate the desired product.[5] The choice of solvent system for elution is crucial and may require some optimization.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique. This method is particularly useful for removing minor impurities. One procedure for a related benzamide compound involves recrystallization from cold water.[7]
-
Preventing Side Reactions: Impurities can arise from side reactions during the synthesis. For instance, in the synthesis of related benzamide derivatives, the formation of amide byproducts has been noted as a potential issue, especially with prolonged reaction times.[4] Optimizing the reaction conditions can help minimize the formation of these impurities.
Experimental Assays
Q5: I am observing inconsistent results in my anti-biofilm assays with this compound derivatives. What could be the cause?
Inconsistent results in biological assays can be frustrating. Here are some potential sources of variability and how to address them:
-
Solubility Issues: Benzamide derivatives can have poor aqueous solubility, which can lead to inconsistent concentrations in your assays.[8][9] It is crucial to ensure that your compound is fully dissolved in the assay medium. Consider the following:
-
Solvent Choice: Use a biocompatible solvent like DMSO to prepare a stock solution of your compound. Be mindful of the final concentration of the solvent in your assay, as high concentrations can be toxic to the bacteria.
-
Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolution.
-
Solubility Measurement: If possible, experimentally determine the solubility of your compound in the assay buffer to ensure you are working within its soluble range.
-
-
Assay Conditions: The conditions of your anti-biofilm assay can significantly affect the results.
-
Bacterial Growth Phase: Ensure that the bacterial cultures used for inoculation are in the same growth phase for each experiment.
-
Incubation Time and Temperature: Standardize the incubation time and temperature, as these parameters can influence biofilm formation.
-
Controls: Always include appropriate positive and negative controls in your experiments to validate the assay performance.
-
Quantitative Data Summary
| Compound Derivative | Application | Reported Efficacy | Reference |
| 5d (an N-pyridinyl benzamide derivative) | Anti-Quorum Sensing | 4.96 mm zone of inhibition | [1] |
| 9i (a dihydropyrrolone analogue) | Anti-Quorum Sensing | 63.1% QS inhibition at 31.25 µM | [1] |
| 7a (a benzamide with pyridine-linked 1,2,4-oxadiazole) | Larvicidal activity | 100% activity at 10 mg/L | [4][10] |
| 7h (a benzamide with pyridine-linked 1,2,4-oxadiazole) | Fungicidal activity | 90.5% inhibition against Botrytis cinereal | [4][10] |
| 7b (5-Methyl-N-(3,6-dihydro-1(2H)-pyridinyl)benzamide) | Hyperglycemic agent | 124% blood glucose elevation at 2h (100 mg/kg) | [11] |
| 7o (4-acetyl analogue of N-(3,6-dihydro-1(2H)-pyridinyl)benzamide) | Hypoglycemic agent | 19% blood glucose reduction at 4h (100 mg/kg) | [11] |
Experimental Protocols
Protocol 1: Synthesis of N-(2- and 3-Pyridinyl)benzamide Derivatives [1]
This protocol is adapted from a reported method for the synthesis of N-(2- and 3-pyridinyl)benzamide derivatives.
Materials:
-
2- or 3-aminopyridine (1.0 eq.)
-
Corresponding carboxylic acid (1.5 eq.)
-
EDC.HCl (1.5 eq.)
-
DMAP (1.5 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2- or 3-aminopyridine and the corresponding carboxylic acid in dichloromethane.
-
Add EDC.HCl and DMAP to the reaction mixture.
-
Stir the reaction mixture overnight at 50°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final N-pyridinyl benzamide derivative.
Protocol 2: Anti-Biofilm Assay [1]
This protocol describes a general method for assessing the anti-biofilm activity of this compound derivatives against P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
Luria-Bertani (LB) broth
-
Sterile polystyrene tubes
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth.
-
Inoculate fresh LB broth in sterile polystyrene tubes with the overnight culture (e.g., 100 µL in 15 mL of broth).
-
Add different concentrations of the this compound derivative to the tubes. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubate the tubes statically at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, discard the planktonic culture and gently wash the tubes with sterile water to remove non-adherent cells.
-
Stain the biofilms by adding 0.1% crystal violet solution to each tube and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the tubes with water until the wash water is clear.
-
Dry the tubes and then solubilize the bound crystal violet by adding 95% ethanol.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a specific wavelength (e.g., OD595nm).
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Quorum Sensing in P. aeruginosa by this compound derivatives.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sciencemadness Discussion Board - Benzamide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. globalconference.info [globalconference.info]
- 8. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides with hyperglycemic-hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3-Pyridinyl)benzamide and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(3-Pyridinyl)benzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound and its derivatives?
A1: Common impurities can include unreacted starting materials such as the corresponding aminopyridine and benzoyl chloride or benzoic acid. Byproducts from the amidation reaction can also be present. In syntheses involving coupling reagents like EDC, byproducts such as isoureas can form. If the reaction is driven to completion, side-reactions of the product or starting materials under the reaction conditions may also lead to impurities.
Q2: My purified this compound derivative appears as an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue with purification. This can happen if the melting point of the solid is lower than the boiling point of the solvent used, or if residual solvents or impurities are plasticizing the solid. First, ensure all solvent is removed under high vacuum. If it remains an oil, try trituration with a non-polar solvent like hexane or pentane to induce solidification. If that fails, re-purification by column chromatography followed by slow evaporation of the solvent from a pure fraction may yield crystals.
Q3: How can I visualize this compound and its derivatives on a TLC plate?
A3: Due to the aromatic nature of these compounds, they are typically UV-active. They can be visualized under a UV lamp (usually at 254 nm) where they will appear as dark spots on a fluorescent green background. Staining with iodine vapor is another common method. For more specific visualization, a potassium permanganate stain can be used, which reacts with many functional groups.
Q4: Can I use acid-base extraction to purify my this compound derivative?
A4: Yes, this can be an effective technique. The pyridine nitrogen is basic and can be protonated with a dilute acid (e.g., 1M HCl) to make the compound water-soluble. This allows for the separation from non-basic organic impurities. After washing the aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) to remove impurities, the aqueous layer can be basified (e.g., with NaHCO₃ or NaOH) to precipitate the purified product. The product can then be extracted with an organic solvent.
Troubleshooting Guides
Column Chromatography
Problem: My compound is sticking to the silica gel column and won't elute, or is eluting very slowly with significant tailing.
-
Cause: this compound and its derivatives are polar compounds due to the presence of the pyridine and amide groups. The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent system to reduce the interaction with silica gel. A common choice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the mobile phase.
-
Solution 2: Change the Stationary Phase. If modifying the mobile phase is not effective, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can be effective.
Problem: I have poor separation between my product and a closely-eluting impurity.
-
Cause: The chosen solvent system may not have sufficient selectivity for the two compounds.
-
Solution 1: Optimize the Solvent System. Experiment with different solvent systems of similar polarity but different compositions. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or a toluene/acetone gradient. The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the product on a TLC plate for good column separation is around 0.2-0.3.
-
Solution 2: Use a Longer Column and Finer Silica. Increasing the column length and using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) can improve resolution.
Recrystallization
Problem: I can't find a suitable single solvent for recrystallization.
-
Cause: The compound may be too soluble in most common solvents, even at room temperature, or poorly soluble in others even when hot.
-
Solution: Use a Two-Solvent System. Find a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). Dissolve your compound in a minimum amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
Problem: My product precipitates out of the hot solution upon adding the anti-solvent.
-
Cause: The solution is likely supersaturated, and the addition of the anti-solvent is causing rapid precipitation rather than slow crystallization.
-
Solution: Ensure you are using the minimum amount of the "good" solvent to dissolve your compound. Heat the solution to boiling before adding the anti-solvent. Add the anti-solvent slowly and with vigorous stirring. If precipitation occurs, add a small amount of the "good" solvent back to the hot solution until it becomes clear again, and then allow it to cool slowly.
Quantitative Data
The following tables provide examples of purification parameters for derivatives of pyridinylbenzamide. Note that optimal conditions will vary depending on the specific substituents.
Table 1: Column Chromatography Parameters for N-(pyridin-2-yl)-benzamide Derivatives [1]
| Compound | Mobile Phase (Eluent) | Isolated Yield (%) |
| N-(pyridin-2-yl)-benzamide | Dichloromethane | 82 |
| 4-methyl-N-(pyridin-2-yl)benzamide | Dichloromethane | 78 |
| 4-methoxy-N-(pyridin-2-yl)benzamide | Dichloromethane | 75 |
| 4-chloro-N-(pyridin-2-yl)benzamide | Dichloromethane | 80 |
Table 2: Recrystallization Solvents and Observed Yields for Benzamide Derivatives
| Compound Class | Recommended Solvents | Typical Yield Range (%) |
| Benzamides | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane | 60-90[2] |
| Substituted Benzamides | Ethanol | 75-85 |
| Pyridine-linked Benzamides | Ethanol/Water, Ethyl Acetate/Hexane | 70-90 |
Experimental Protocols
Protocol 1: Column Chromatography of a this compound Derivative
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.3 and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane. If the compound is very polar, try dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, "dry loading" is recommended: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. If it dissolves at room temperature, it is not a good single solvent. If it doesn't dissolve, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have found a good single solvent. If not, try a two-solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution. Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for column chromatography of polar pyridinylbenzamides.
References
How to prevent precipitation of 2-(3-Pyridinyl)benzamide in media
Welcome to the technical support center for 2-(3-Pyridinyl)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent precipitation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in aqueous media?
Precipitation of this compound in aqueous-based experimental media is common and typically stems from its low water solubility. This issue is influenced by several physicochemical properties:
-
Molecular Structure: The molecule contains both a benzamide group and a pyridine ring. While the pyridine nitrogen can act as a hydrogen bond acceptor, the overall structure has significant nonpolar character, making it inherently hydrophobic.
-
Solvent Shock: The compound is often dissolved in a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into an aqueous medium, the compound is suddenly in an environment where it is not soluble, causing it to crash out of the solution. This phenomenon is known as solvent shock.[2]
-
pH of the Media: The pyridine ring has a basic nitrogen atom. In media with a pH above the compound's pKa, the molecule will be in its neutral, less soluble form. Standard cell culture media is often buffered around pH 7.4, which may not be optimal for keeping this specific compound dissolved.
Q2: How can I determine the maximum soluble concentration of this compound in my specific media?
Determining the kinetic solubility in your final experimental media is a critical first step. This will define the upper concentration limit you can work with and help you avoid precipitation.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound, for example, 10 mM in 100% DMSO.
-
Serial Dilution Plate: In a 96-well plate, perform a serial dilution of your DMSO stock solution using DMSO.
-
Transfer to Media: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous experimental media (e.g., 198 µL). This creates a consistent final DMSO concentration across all wells.
-
Incubate and Observe: Seal the plate, shake it for 1-2 hours at your experimental temperature, and then let it stand for a designated period (e.g., 24 hours).
-
Measure Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a high wavelength (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Troubleshooting Guides
Issue: My compound precipitates immediately upon addition to the media.
This is a classic case of "solvent shock." The troubleshooting workflow below provides a step-by-step guide to resolving this issue.
Caption: Troubleshooting workflow for compound precipitation.
Protocol: Stepwise Dilution to Avoid Solvent Shock
This protocol aims to minimize the localized high concentration of the compound during dilution.
-
Prepare Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Intermediate Dilution: Create an intermediate dilution of your stock in your final aqueous media. For example, add 2 µL of the 10 mM stock to 98 µL of media to get a 200 µM solution. Vortex immediately. You may see transient cloudiness that should dissipate.
-
Final Dilution: Use this 200 µM intermediate solution to make your final experimental concentrations. This two-step process prevents the sharp solvent change that causes precipitation.
Issue: My compound is soluble initially but precipitates over time.
This suggests your experimental concentration is above the thermodynamic solubility limit, even if it is below the kinetic solubility limit.
-
Solution 1: Lower Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Solution 2: pH Adjustment: The stability of the dissolved compound can be highly dependent on pH. The pyridine moiety is basic and will be protonated and more soluble at a lower pH.
Understanding the Role of pH
The pyridine nitrogen in this compound can accept a proton (H+). At a pH below its pKa, the molecule becomes charged (protonated), which dramatically increases its interaction with water molecules and enhances solubility.
Caption: Effect of pH on the solubility of this compound.
Protocol: pH-Adjusted Media Preparation
Caution: Ensure that altering the pH will not negatively impact your experimental system (e.g., cell viability, protein stability).
-
Determine Target pH: Based on the pKa of the pyridine group (typically around 5-6 for similar compounds), aim for a final media pH that is at least 1-2 units lower.
-
Prepare Acidic Stock: Prepare a sterile stock solution of dilute hydrochloric acid (e.g., 0.1 N HCl).
-
Titrate Media: While gently stirring your media, add the HCl stock dropwise, monitoring the pH with a calibrated pH meter until your target pH is reached.
-
Sterile Filter: Sterile filter the pH-adjusted media through a 0.22 µm filter before use.
-
Test Solubility: Re-evaluate the solubility of this compound in this pH-adjusted media. You should observe a significant improvement.
Data Summary
While specific experimental solubility data for this compound is not widely published, we can use data from the parent compound, Benzamide, to understand its general characteristics.
| Property | Value (for Benzamide) | Implication for this compound | Reference |
| Molecular Weight | 121.14 g/mol | The addition of the pyridinyl group increases the molecular weight (198.22 g/mol for the 2-pyridinyl isomer). | [1][3] |
| logP | 0.64 | The pyridinyl group will likely increase the logP, indicating higher lipophilicity and lower aqueous solubility. | [3] |
| Aqueous Solubility | 13.3 mg/mL (at 25°C) | The larger, more complex structure of this compound is expected to have significantly lower aqueous solubility. | [3] |
| pKa | Not available | The pyridine nitrogen is basic and will have a pKa around 5-6, making its solubility pH-dependent. |
Common Solvents for Stock Solutions
| Solvent | Polarity | Volatility | Cell Culture Compatibility | Notes |
| DMSO | High | Low | Generally < 0.5% (v/v) | Most common choice for initial solubilization of poorly soluble compounds.[2] |
| Ethanol | Medium | High | Generally < 0.5% (v/v) | Can be effective, but higher volatility can lead to concentration changes over time. |
| Methanol | High | High | Toxic to most cells | Not recommended for cell-based assays. |
| DMF | High | Low | More toxic than DMSO | Use with caution and only if DMSO fails. |
References
Technical Support Center: 2-(3-Pyridinyl)benzamide and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(3-Pyridinyl)benzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound and its analogs?
A1: Based on current research, derivatives of N-(2- and 3-pyridinyl)benzamide primarily act as quorum sensing (QS) inhibitors, specifically targeting the QS signaling system in bacteria such as Pseudomonas aeruginosa. By disrupting cell-to-cell communication, these compounds can inhibit biofilm formation and reduce the expression of virulence factors.
Q2: I am observing inconsistent results in my quorum sensing inhibition assay. What are the common causes?
A2: Inconsistencies in QS inhibition assays can arise from several factors:
-
Compound Solubility: Poor solubility of the test compound in the assay medium can lead to variable effective concentrations.
-
Bacterial Growth Phase: The susceptibility of bacteria to QS inhibitors can be dependent on their growth phase. Ensure that bacterial cultures are standardized and in the appropriate logarithmic phase.
-
Assay-Specific Conditions: Factors such as incubation time, temperature, and aeration can significantly impact QS systems.
-
Reporter Strain Viability: The health and viability of the reporter strain are critical. Ensure the strain is properly maintained and handled.
Q3: My this compound analog shows potent activity against the bacterial target but is toxic to mammalian cells in vitro. What could be the reason?
A3: Off-target effects are a common cause of cytotoxicity. The benzamide and pyridine moieties present in your compound can interact with various mammalian proteins. Potential off-target liabilities include interactions with kinases, G-protein coupled receptors (GPCRs), and ion channels. It is advisable to perform a broad off-target screening panel to identify potential unintended targets.
Q4: How can I mitigate the off-target effects observed with my compound?
A4: Mitigating off-target effects often involves medicinal chemistry efforts to modify the compound's structure. This can include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule to understand which structural features are responsible for the off-target activity.
-
Bioisosteric Replacement: Replace problematic moieties with other functional groups that retain the desired activity but have a different off-target profile.
-
Increasing Selectivity: Optimize the compound's structure to enhance its affinity for the intended bacterial target over mammalian off-targets.
Troubleshooting Guides
Issue 1: Low or No Biofilm Inhibition
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Verify the stability of your compound under experimental conditions (e.g., in media, at 37°C). |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for biofilm inhibition. |
| Resistant Bacterial Strain | Confirm the susceptibility of your bacterial strain to other known biofilm inhibitors. |
| Suboptimal Assay Conditions | Optimize incubation time, nutrient availability, and surface properties of the assay plate. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the bacterial inoculum by adjusting the optical density (OD) of the starting culture. |
| Edge Effects in Microtiter Plates | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of solutions. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation. If observed, consider using a co-solvent or a different formulation. |
Data Presentation
Table 1: Summary of Quorum Sensing Inhibitory Activity of N-(Pyridinyl)benzamide Derivatives
| Compound ID | Structure Modification | Anti-QS Zone (mm) | Biofilm Inhibition (%) |
| 3a | 2-pyridinyl, unsubstituted benzamide | 3.21 | 65 |
| 3d | 2-pyridinyl, 4-chloro benzamide | 4.12 | 78 |
| 5a | 3-pyridinyl, unsubstituted benzamide | 3.89 | 72 |
| 5d | 3-pyridinyl, 4-methoxy benzamide | 4.96 | 85 |
Note: Data is representative and compiled from in silico and in vitro studies on N-(2- and 3-pyridinyl)benzamide derivatives.
Table 2: Potential Off-Target Liabilities of Benzamide and Pyridine Scaffolds
| Structural Moiety | Potential Off-Target Class | Examples of Affected Proteins | Potential Consequence |
| Benzamide | Kinases, GPCRs, Ion Channels | ABL, VEGFR, Dopamine receptors, Sodium channels | Uncontrolled cell growth, Neurological effects, Cardiovascular effects |
| Pyridine | Cytochrome P450 enzymes, Kinases | CYP3A4, CYP2D6, various kinases | Altered drug metabolism, Unintended signaling pathway modulation |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of P. aeruginosa into 5 mL of Tryptic Soy Broth (TSB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB to an OD₆₀₀ of 0.05.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottom microtiter plate.
-
Add 1 µL of the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Include a solvent control.
-
Incubate the plate at 37°C for 24 hours under static conditions.
-
-
Quantification of Biofilm:
-
Carefully discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Solubilize the stained biofilm by adding 200 µL of 30% (v/v) acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Protocol 2: Quorum Sensing Inhibition Assay (Chromobacterium violaceum CV026 Plate Assay)
-
Preparation of Assay Plates:
-
Prepare Luria-Bertani (LB) agar and autoclave.
-
Cool the agar to ~50°C and add a culture of the reporter strain C. violaceum CV026.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Assay Procedure:
-
Once the agar has solidified, create small wells (3-5 mm in diameter) in the agar.
-
Spot 10 µL of the test compound at various concentrations into the wells. Include a positive control (a known QS inhibitor) and a negative control (solvent).
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Data Analysis:
-
Quorum sensing inhibition is observed as a zone of colorless growth around the well, indicating the inhibition of violacein pigment production.
-
Measure the diameter of the zone of inhibition.
-
Visualizations
Caption: Quorum Sensing Inhibition Pathway by this compound.
Caption: General Experimental Workflow for Screening Novel QS Inhibitors.
Technical Support Center: Scaling Up the Synthesis of 2-(3-Pyridinyl)benzamide for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 2-(3-Pyridinyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: The two most common and scalable synthetic routes for this compound are:
-
Route 1: Suzuki-Miyaura Coupling followed by Amidation. This involves the palladium-catalyzed cross-coupling of a 2-halobenzamide (e.g., 2-bromobenzamide or 2-chlorobenzamide) with 3-pyridinylboronic acid.
-
Route 2: Amide Bond Formation from a Precursor. This route starts with the synthesis of 2-(3-pyridinyl)benzoic acid, which is then coupled with an ammonia source or an appropriate amine to form the final benzamide.
Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling step?
A2: Key parameters to control during the scale-up of a Suzuki-Miyaura coupling include:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yield and purity.[1]
-
Oxygen Level: Strict control of oxygen levels is important, as it can impact catalyst activity and impurity formation.[1]
-
Reaction Temperature: The reaction temperature needs to be carefully optimized to ensure complete conversion without degradation of starting materials or product.[1]
-
Base Selection: The choice and stoichiometry of the base (e.g., potassium carbonate, sodium carbonate) can significantly affect the reaction rate and yield.
-
Solvent System: A suitable solvent system that ensures solubility of all reactants and facilitates the reaction is critical.[2]
Q3: What are the common challenges encountered during the purification of this compound at a larger scale?
A3: Common purification challenges at scale include:
-
Removal of Palladium Residues: Residual palladium from the Suzuki-Miyaura coupling step must be efficiently removed to meet regulatory requirements for preclinical and clinical materials.
-
Separation of Structurally Similar Impurities: Byproducts from side reactions, such as homo-coupling of the starting materials, can be difficult to separate from the desired product.
-
Crystallization and Polymorphism: Controlling the crystallization process to consistently obtain the desired polymorph and particle size can be challenging at a larger scale. The presence of impurities can sometimes influence which polymorphic form crystallizes.[3]
Q4: What analytical methods are recommended for monitoring reaction progress and ensuring the final product's purity?
A4: Recommended analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction completion, identifying impurities, and determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For quantifying residual palladium content.
Troubleshooting Guides
Suzuki-Miyaura Coupling Step
Q: My Suzuki-Miyaura coupling reaction is showing low conversion or stalling. What are the potential causes and solutions?
A:
-
Cause: Inefficient catalyst activity.
-
Solution:
-
Ensure the palladium catalyst and ligand are of high quality and have been stored correctly.
-
Consider pre-mixing the catalyst and ligand before adding the reactants.[1]
-
Screen different palladium catalysts and ligands to find the optimal combination for your specific substrates.
-
-
-
Cause: Poor quality of the boronic acid.
-
Solution:
-
3-Pyridinylboronic acid can be unstable.[4] Use freshly sourced or properly stored material. Consider using a more stable boronate ester derivative.
-
-
-
Cause: Inadequate mixing at scale.
-
Solution:
-
Ensure efficient stirring to maintain a homogeneous reaction mixture, especially with heterogeneous bases.
-
-
-
Cause: Presence of oxygen.
Q: I am observing significant formation of homo-coupled byproducts. How can I minimize these?
A:
-
Cause: Suboptimal reaction conditions favoring homo-coupling.
-
Solution:
-
Adjust the stoichiometry of the reactants. A slight excess of the boronic acid can sometimes suppress homo-coupling of the halide.
-
Lower the reaction temperature to favor the cross-coupling pathway.
-
Optimize the catalyst and ligand system. Some ligands are more effective at promoting cross-coupling over homo-coupling.
-
-
Amide Bond Formation Step
Q: The amide bond formation reaction is sluggish or incomplete. What can I do?
A:
-
Cause: Insufficient activation of the carboxylic acid.
-
Cause: Low nucleophilicity of the amine source.
-
Solution:
-
If using an ammonia equivalent, ensure it is present in sufficient excess.
-
Optimize the reaction temperature; gentle heating can often improve the reaction rate.
-
-
Q: I am concerned about racemization of chiral centers if my starting materials were chiral. How can I minimize this?
A:
-
Cause: Use of harsh coupling conditions.
Data Presentation
Table 1: Comparison of Scalable Amide Bond Formation Methods
| Coupling Reagent | Base | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| T3P | Pyridine | Ethyl Acetate | 0 - 25 | Low epimerization, water-soluble byproducts, scalable.[5][6][7] | Requires anhydrous conditions. |
| EDC/HOBt | DIPEA | DMF | 0 - 25 | Widely used, good for many substrates. | Byproducts can be difficult to remove. |
| HATU | DIPEA | DMF | 0 - 25 | High reactivity, fast reaction times. | Higher cost, potential for side reactions. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzamide with 3-Pyridinylboronic Acid
-
Reaction Setup: To a clean, dry, and inerted reactor, add 2-bromobenzamide (1.0 eq.), 3-pyridinylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) and ligand (if required) under a nitrogen atmosphere.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC.
-
Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up. The organic layer is separated, washed, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Protocol 2: Amide Bond Formation using T3P
-
Reaction Setup: To a clean, dry, and inerted reactor, add 2-(3-pyridinyl)benzoic acid (1.0 eq.) and a suitable solvent such as ethyl acetate.
-
Base Addition: Add pyridine (2.0-3.0 eq.) and cool the mixture to 0 °C.
-
Coupling Agent Addition: Slowly add a solution of T3P (n-propanephosphonic acid anhydride) in a suitable solvent (e.g., ethyl acetate) while maintaining the temperature at 0 °C.
-
Amine Addition: Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.
-
Work-up: Quench the reaction with an aqueous solution (e.g., sodium bicarbonate). Separate the organic layer, wash with brine, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-(3-Pyridinyl)benzamide and Related NAMPT Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 2-(3-Pyridinyl)benzamide and other Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other NAMPT inhibitors?
A1: this compound is a NAMPT inhibitor. NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is an essential cofactor for cellular metabolism, DNA repair, and signaling pathways involving enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1] Cancer cells often have high metabolic rates and are particularly dependent on this pathway for NAD+ regeneration.[1] By inhibiting NAMPT, these compounds deplete the cellular NAD+ pool, leading to metabolic stress and cell death, particularly in highly dependent tumor cells.[1]
Q2: We are observing high variability in IC50 values across different cancer cell lines. Is this expected?
A2: Yes, this is expected. The sensitivity of cancer cells to NAMPT inhibitors does not correlate well with the expression level of NAMPT itself.[3] A more significant factor is the status of alternative NAD+ synthesis pathways. Cells with a functional Preiss-Handler pathway, which utilizes nicotinic acid and the enzyme Nicotinate Phosphoribosyltransferase (NAPRT), can bypass the NAMPT blockade and are often resistant.[3][4] Therefore, cell lines that are NAPRT-deficient are generally more sensitive to NAMPT inhibition.[3]
Q3: Can NAMPT inhibitors be used in combination with other therapies?
A3: Yes, combination strategies are a promising approach to enhance efficacy and overcome resistance. Combining NAMPT inhibitors with PARP inhibitors has shown synergistic effects in increasing DNA damage and apoptosis.[5][6] Another strategy is to co-administer these drugs with agents that block other NAD+ synthesis pathways to prevent metabolic escape.[1][7] Using lower, less toxic doses of a NAMPT inhibitor in combination with other chemotherapeutics may also improve the therapeutic window.[1]
Troubleshooting Guide
Issue 1: The compound shows lower-than-expected efficacy in our xenograft model.
-
Possible Cause 1: Intrinsic Resistance. The tumor model may have an active alternative NAD+ synthesis pathway. The Preiss-Handler pathway (via NAPRT) is a common mechanism of resistance to NAMPT inhibitors.[4][8]
-
Troubleshooting Steps:
-
Assess Biomarkers: Perform qPCR or Western blot analysis on the tumor tissue to check the expression levels of NAPRT and Quinolinic Acid Phosphoribosyltransferase (QPRT), another enzyme involved in an alternative NAD+ pathway.[7] High expression of these enzymes can explain the lack of response.
-
Dietary Considerations: The diet of the animals can be a source of NAD+ precursors like nicotinic acid or tryptophan.[8] Consider using a more defined diet to control for these variables.
-
Combination Therapy: As a therapeutic strategy, consider co-treatment with an inhibitor of the alternative pathway, if available, or with a synergistic agent like a PARP inhibitor.[6]
-
Issue 2: We are observing significant toxicity in our animal studies (e.g., thrombocytopenia, weight loss).
-
Possible Cause: On-Target Toxicity in Healthy Tissues. NAD+ is essential for all cells, not just cancerous ones.[1] Early-generation NAMPT inhibitors were known to cause dose-limiting toxicities, including thrombocytopenia (low platelet count) and gastrointestinal issues, because they suppress NAD+ levels in healthy, rapidly dividing cells.[1][9]
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to perform a dose-titration study to find the maximum tolerated dose (MTD).
-
Combination Strategy: Combining a lower dose of the NAMPT inhibitor with another anti-cancer agent may achieve the desired anti-tumor effect while minimizing toxicity.[1]
-
Nicotinic Acid Supplementation: In some preclinical models, supplementation with nicotinic acid (a precursor for the Preiss-Handler pathway) can help rescue healthy tissues that express NAPRT, while NAPRT-deficient tumors remain sensitive.[6]
-
Issue 3: Our in vitro NAMPT activity assay is giving inconsistent results or high background.
-
Possible Cause 1: Assay Interference. The test compound itself may be fluorescent, interfering with fluorescent readouts (e.g., NADH detection at 340nm excitation / 460nm emission).[10][11]
-
Possible Cause 2: Contamination in Lysates. Crude cell extracts contain endogenous NAD+, which can interfere with the assay measurements.[12]
-
Troubleshooting Steps:
-
Run Compound-Only Control: Test the compound in the assay buffer without the enzyme to check for intrinsic fluorescence or other interference.[11]
-
Use a Two-Step Assay: For cell lysates, a two-step assay is recommended. The first step produces NAD+, and the second step detects it. This allows for checking for NAD+ contamination in the sample.[12][13]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit the enzyme.[10]
-
Enzyme Handling: Keep the NAMPT enzyme on ice at all times and avoid repeated freeze/thaw cycles.[10]
-
Data Summary
Table 1: Common Issues and Toxicities Associated with NAMPT Inhibitors
| Issue / Toxicity | Description | Common Cause | Relevant Compounds | Citations |
| Thrombocytopenia | Reduction in blood platelet count. | On-target inhibition of NAMPT in hematopoietic progenitor cells. | FK866, GMX1777 | [1] |
| Gastrointestinal Distress | Nausea, vomiting, and other GI disturbances. | On-target inhibition in rapidly dividing gut epithelial cells. | FK866, GMX1777 | [1] |
| Retinal & Cardiac Toxicity | Potential dose-limiting side effects observed in preclinical models. | On-target NAD+ depletion in sensitive tissues. | Noted for early-generation inhibitors. | [5] |
| Acquired Resistance | Loss of initial efficacy in a previously sensitive model. | Upregulation of alternative NAD+ synthesis pathways (e.g., via NAPRT, QPRT). | All NAMPT inhibitors | [7][8] |
Experimental Protocols
Protocol: In Vitro NAMPT Inhibitor Screening Assay (Fluorescent)
This protocol is a generalized method based on commercially available kits for measuring NAMPT activity.[10][11] The assay relies on a series of coupled enzymatic reactions where the final product, NADH, is detected by fluorescence.
Materials:
-
Recombinant NAMPT enzyme
-
NAMPT Assay Buffer
-
Substrates: Nicotinamide (NAM), PRPP, ATP
-
Coupling Enzymes: NMNAT, Alcohol Dehydrogenase (ADH)
-
30% Ethanol
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Black 96-well plate
Procedure:
-
Enzyme Preparation: Thaw the NAMPT enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 15-25 ng/µl) using a dilution buffer.
-
Plate Setup:
-
Blank Wells: Add dilution buffer without the NAMPT enzyme. This is for background subtraction.
-
Positive Control Wells: Add the diluted NAMPT enzyme.
-
Test Inhibitor Wells: Add the diluted NAMPT enzyme.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of your test inhibitor in the appropriate diluent. The final DMSO concentration should not exceed 1%.[10]
-
Add 4 µL of the diluted inhibitor to the "Test Inhibitor" wells.
-
Add 4 µL of the diluent (e.g., 1% DMSO solution) to the "Positive Control" and "Blank" wells.
-
-
Pre-incubation: Gently agitate the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a Master Mix containing the NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.
-
Start the reaction by adding 10 µL of the Master Mix to all wells.
-
-
Incubation: Incubate the plate at 30°C for 2 hours.
-
Measurement: Read the fluorescence on a plate reader at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control."
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling and Resistance Pathways
Caption: NAD+ salvage pathway, inhibition by NAMPTi, and the NAPRT-mediated resistance pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected resistance to NAMPT inhibitors.
References
- 1. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oaepublish.com [oaepublish.com]
- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 13. content.abcam.com [content.abcam.com]
Technical Support Center: Enhancing the Stability of 2-(3-Pyridinyl)benzamide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with 2-(3-Pyridinyl)benzamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are hydrolysis of the amide bond and photodegradation. Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the formation of benzoic acid and 3-aminopyridine. The pyridine ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. The amide bond is susceptible to hydrolysis under both acidic and basic conditions. Typically, a pH-rate profile will show a U-shaped curve, with the greatest stability observed in the neutral pH range. It is crucial to determine the optimal pH for maximum stability for your specific formulation.
Q3: What signs of degradation should I look for in my aqueous solution of this compound?
A3: Visual signs of degradation can include a change in color, the formation of precipitate, or a decrease in the measured concentration of the active compound over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying degradation products that may not be visually apparent.
Q4: Can I heat my aqueous solution to aid dissolution without causing degradation?
A4: Caution should be exercised when heating aqueous solutions of this compound. Elevated temperatures can accelerate the rate of hydrolysis. It is recommended to conduct preliminary thermal stability studies to determine the temperature at which significant degradation occurs.
Q5: Are there any common excipients that can help stabilize this compound in solution?
A5: Yes, several types of excipients can enhance stability. Buffering agents are crucial for maintaining the optimal pH. Antioxidants can be added to mitigate oxidative degradation. For protection against photodegradation, UV absorbers or light-protective packaging should be used. Complexing agents like cyclodextrins can also improve stability by encapsulating the molecule.[1][2][3]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Solution
Possible Cause: Hydrolysis of the amide bond due to inappropriate pH.
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your aqueous solution.
-
pH Adjustment: Adjust the pH to a near-neutral range (e.g., pH 6.0-7.5) using a suitable buffer system. See the table below for common buffer systems.
-
Stability Study: Conduct a preliminary pH-rate profile study to identify the pH of maximum stability. (See Experimental Protocols section).
-
Low-Temperature Storage: Store the solution at refrigerated temperatures (2-8 °C) to slow down the hydrolysis rate.
| pH Range | Recommended Buffer System |
| 3.0 - 6.0 | Citrate Buffer |
| 6.0 - 8.0 | Phosphate Buffer |
| 8.0 - 10.0 | Borate Buffer |
Issue 2: Solution Discoloration or Emergence of New Peaks in HPLC After Light Exposure
Possible Cause: Photodegradation of the pyridine moiety.
Troubleshooting Steps:
-
Light Protection: Protect the solution from light at all times by using amber-colored vials or by wrapping the container with aluminum foil.
-
Use of Antioxidants/UV Absorbers: Consider the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) or UV absorbers to the formulation.
-
Inert Atmosphere: Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize photo-oxidative processes.
-
Photostability Testing: Perform a formal photostability study according to ICH Q1B guidelines to understand the light sensitivity of your compound. (See Experimental Protocols section).
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
Protocol 2: Photostability Study
Objective: To evaluate the impact of light on the stability of this compound in aqueous solution.
Methodology:
-
Sample Preparation: Prepare an aqueous solution of this compound at a concentration of 100 µg/mL in a transparent container. Prepare a control sample in a light-resistant container (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the test sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Sample Analysis: At the end of the exposure period, analyze both the exposed sample and the control sample using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products formed due to light exposure.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested Starting HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by analyzing samples from the forced degradation studies.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions at 60 °C
| Time (hours) | % Remaining (0.1 N HCl) | % Remaining (Water) | % Remaining (0.1 N NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 92.5 |
| 4 | 90.5 | 99.5 | 85.1 |
| 8 | 81.3 | 99.1 | 70.8 |
| 12 | 72.9 | 98.7 | 58.2 |
| 24 | 55.6 | 97.5 | 35.4 |
Table 2: Effect of Excipients on the Stability of this compound in Aqueous Solution (Hypothetical Data)
| Formulation | Initial Assay (%) | Assay after 1 month at 40 °C (%) |
| Unbuffered Solution (pH 5.0) | 100.0 | 85.2 |
| Phosphate Buffered Solution (pH 7.0) | 100.0 | 98.1 |
| Phosphate Buffered Solution (pH 7.0) + 0.1% Antioxidant | 100.0 | 98.5 |
| Phosphate Buffered Solution (pH 7.0) + 1% Cyclodextrin | 100.0 | 99.2 |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Decision tree for selecting a stabilization strategy.
References
Cell line specific toxicity of 2-(3-Pyridinyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-(3-Pyridinyl)benzamide in their experiments. The information is based on the known activities of structurally related compounds, such as NAMPT (Nicotinamide phosphoribosyltransferase) inhibitors and other N-substituted benzamides. Direct experimental data on the cell line-specific toxicity of this compound is limited; therefore, the following guidance is intended to serve as a starting point for your own investigations.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: Based on its structural similarity to other known small molecules, this compound may act as an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production.[1][2][3] Inhibition of NAMPT leads to NAD+ depletion, which in turn can cause ATP exhaustion and ultimately lead to cancer cell proliferation suppression and cell death.[2][3]
Additionally, some N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[4][5] It is possible that this compound shares this pro-apoptotic activity.
Q2: Which cancer cell lines are likely to be sensitive to this compound?
A2: While direct data for this specific compound is not available, studies on NAMPT inhibitors have shown consistent sensitivity in certain cancer types. These include:
-
Acute Myeloid Leukemia (AML)[1]
-
Ovarian Cancer[1]
-
Ewing's Sarcoma[1]
-
Neuroblastoma (e.g., Kelly and NH-6 cell lines)[2]
Sensitivity to NAMPT inhibitors is often correlated with a cell's dependence on the NAD+ salvage pathway.[6]
Q3: What are the potential mechanisms of resistance to this compound?
A3: Resistance to NAMPT inhibitors can arise through several mechanisms:
-
Upregulation of the Preiss-Handler pathway: This alternative NAD+ biosynthesis pathway uses nicotinic acid (NA) as a substrate, bypassing the need for NAMPT.[3]
-
Mutations in the NAMPT gene: Changes in the protein structure can prevent the inhibitor from binding effectively.[7]
-
Increased expression of ABC efflux transporters: These transporters can actively pump the compound out of the cell.[7]
-
Metabolic reprogramming: Cells may adapt their metabolism to become less dependent on NAD+.[7]
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed in the treated cell line.
Possible Cause 1: Cell line is resistant.
-
Troubleshooting Step: Check if your cell line is known to be resistant to NAMPT inhibitors. Some cancer cells have a less developed NAD+ salvage pathway and are therefore less sensitive.[6] Consider testing a cell line known to be sensitive as a positive control (e.g., Kelly, NCI-H82).[2]
Possible Cause 2: Insufficient drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations and extend the treatment duration. For NAMPT inhibitors, a 6-day treatment window has been used to determine IC50 values.[1]
Possible Cause 3: Compound stability or solubility issues.
-
Troubleshooting Step: Ensure the compound is fully dissolved in the appropriate solvent and that the final concentration of the solvent in the cell culture medium is not toxic to the cells. Prepare fresh stock solutions for each experiment.
Issue 2: High variability in experimental replicates.
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a uniform single-cell suspension before seeding plates. Calibrate your cell counting method to ensure consistent cell numbers across all wells and experiments.
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for treatment groups, as these are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
Possible Cause 3: Pipetting errors.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper pipetting technique to minimize variations in drug concentrations and cell numbers.
Data Presentation
Table 1: Reported IC50 Values for various NAMPT Inhibitors in Sensitive Cell Lines
| Cell Line | Cancer Type | NAMPT Inhibitor | IC50 (nM) |
| NH-6 | Neuroblastoma | GMX-1778 | 0.9 - 30 |
| Kelly | Neuroblastoma | GMX-1778 | 0.9 - 30 |
| NCI-H82 | Small Cell Lung Cancer | GMX-1778 | 0.9 - 30 |
| A2780 | Ovarian Cancer | Compound 3 (azetidine series) | 5 |
| Caki-1 | Kidney Cancer | KPT-9274 | 600 |
Data is compiled from studies on various NAMPT inhibitors and may not be directly representative of this compound.[2][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 144 hours).
-
MTT Addition: Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activation)
-
Cell Treatment: Treat cells with this compound at a concentration expected to induce apoptosis. Include positive and negative controls.
-
Cell Lysis: After the treatment period, harvest and lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: An increase in the cleaved caspase-3 band indicates the activation of apoptosis.[5]
Mandatory Visualizations
Caption: Putative signaling pathway of this compound via NAMPT inhibition.
Caption: Experimental workflow for determining cell viability using an MTT assay.
Caption: Troubleshooting logic for unexpected negative cytotoxicity results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by benzamide and its inhibition by aurin tricarboxylic acid (ATA) in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oaepublish.com [oaepublish.com]
- 8. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of synthesized 2-(3-Pyridinyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 2-(3-Pyridinyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for ensuring batch-to-batch consistency in the synthesis of this compound?
A1: To ensure batch-to-batch consistency, it is crucial to maintain tight control over several key process parameters. These include reaction temperature, the rate of addition of reagents, mixing speed, and pH levels throughout the process.[1][2] Inconsistencies in these parameters can lead to variations in reaction rates and the formation of impurities.
Q2: How does the quality of starting materials impact the synthesis?
A2: The purity and quality of the starting materials are fundamental to the consistency of the final product.[3] Variability in raw materials, such as the presence of impurities or differences in moisture content, can lead to inconsistent yields and purity of the this compound. It is essential to use starting materials with well-defined specifications from a reliable supplier.
Q3: What are the common synthetic routes for preparing this compound?
A3: Common synthetic routes include the amide coupling of a benzoic acid derivative with 3-aminopyridine or a Suzuki-Miyaura coupling to form the biaryl bond. The choice of route can depend on the available starting materials and the scale of the synthesis.
Q4: Why is 3-aminopyridine a challenging substrate in amide coupling reactions?
A4: 3-Aminopyridine is considered a weakly nucleophilic amine. This reduced reactivity can lead to slow or incomplete reactions when using standard amide coupling conditions.[1] To overcome this, more reactive acylating agents (like acyl chlorides) or specialized coupling reagents may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction due to low nucleophilicity of 3-aminopyridine. | - Ensure the use of a highly activated benzoic acid derivative (e.g., 2-benzoyl chloride).- Consider using a more potent coupling reagent such as HATU or COMU.- Increase the reaction temperature in controlled increments. |
| Degradation of starting materials or product. | - Verify the stability of reagents at the reaction temperature.- Minimize reaction time.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| High Levels of Impurities | Side reactions due to excess reagent or incorrect stoichiometry. | - Carefully control the stoichiometry of the reactants. An excess of the acylating agent can lead to di-acylation or other side products.- Optimize the rate of addition of the acylating agent to maintain a consistent reaction profile. |
| Presence of unreacted starting materials. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS).- If the reaction has stalled, consider adding a catalytic amount of a nucleophilic catalyst like 4-DMAP. | |
| Poor Batch-to-Batch Reproducibility | Inconsistent reaction conditions. | - Implement strict control over reaction parameters such as temperature, stirring rate, and reagent addition time.[1][2]- Utilize automated systems for process control where possible to minimize human error.[1] |
| Variability in raw material quality. | - Establish clear specifications for all starting materials and perform quality control checks on incoming batches.[3]- Source materials from qualified and consistent suppliers. | |
| Product Isolation Difficulties | Poor precipitation or crystallization. | - Screen different anti-solvents to find the optimal conditions for precipitation.- Control the rate of cooling and anti-solvent addition to influence crystal size and purity. |
| Product is an oil or gum. | - Ensure all water has been removed from the product if it is sensitive to moisture.- Try co-evaporation with a suitable solvent to induce solidification.- If purification by crystallization fails, consider chromatographic purification. |
Experimental Protocols
Synthesis of this compound via Amide Coupling
This protocol describes a common method for the synthesis of this compound involving the formation of an acyl chloride followed by coupling with 3-aminopyridine.
Materials:
-
2-Carboxybenzaldehyde
-
Thionyl chloride (SOCl₂)
-
3-Aminopyridine
-
Pyridine (as a base)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of 2-Benzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-carboxybenzaldehyde (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-benzoyl chloride. This intermediate is often used directly in the next step.
-
-
Amide Coupling:
-
In a separate flask, dissolve 3-aminopyridine (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 2-benzoyl chloride in anhydrous DCM.
-
Add the solution of 2-benzoyl chloride dropwise to the cooled solution of 3-aminopyridine over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
Logical Troubleshooting Workflow
References
Validation & Comparative
A Comparative Analysis of PARP Inhibitors: Benchmarking 2-(3-Pyridinyl)benzamide Against Clinically Advanced Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comparative overview of 2-(3-Pyridinyl)benzamide in the context of well-established PARP inhibitors. While public domain data on the specific PARP inhibitory activity of this compound is limited, this document benchmarks its broader chemical class against clinically approved and late-stage investigational PARP inhibitors, offering a valuable resource for researchers in the field.
Executive Summary
This guide delves into the comparative efficacy and mechanisms of action of several key PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. A significant finding from the available literature is the scarcity of specific data on the PARP inhibitory activity of this compound. However, studies on related benzamide derivatives suggest that this chemical scaffold is a viable pharmacophore for PARP inhibition. This comparison focuses on quantitative data for the established inhibitors, providing a framework for evaluating novel compounds like this compound, should data become available.
Data Presentation: Quantitative Comparison of PARP Inhibitors
The following tables summarize the in vitro potency of several leading PARP inhibitors against PARP1 and PARP2 enzymes, as well as their cellular activity in select cancer cell lines. This data is crucial for understanding the relative efficacy and selectivity of these compounds.
Table 1: In Vitro Enzyme Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | 5 | 1 | |
| Rucaparib | 1.4 (Ki) | - | |
| Niraparib | 3.8 | 2.1 | |
| Talazoparib | 0.57 | - | |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | |
| Benzamide | 3300 | - | |
| This compound | Data not available | Data not available |
Table 2: Cellular Activity of PARP Inhibitors
| Compound | Cell Line | Mutation Status | Cellular IC50 (µM) | Reference(s) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | - | |
| Rucaparib | UWB1.289 | BRCA1 mutant | 0.375 | |
| Niraparib | PEO1 | BRCA2 mutant | 7.487 | |
| Talazoparib | MX-1 | BRCA1 mutant | 0.0003 | |
| Talazoparib | Capan-1 | BRCA2 mutant | 0.005 | |
| This compound | Data not available | Data not available | Data not available |
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of action for PARP inhibitors is the competitive inhibition of the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2. This inhibition prevents the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs). In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired SSBs lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, contributing significantly to the inhibitor's efficacy. The trapping potency varies among different inhibitors and is not always directly correlated with their catalytic inhibitory activity.
Signaling Pathway and Experimental Workflow
To visualize the critical pathways and experimental procedures involved in the evaluation of PARP inhibitors, the following diagrams are provided.
Unveiling the Anti-Biofilm Potential of 2-(3-Pyridinyl)benzamide: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-biofilm activity of 2-(3-Pyridinyl)benzamide and its derivatives against other established anti-biofilm agents. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways and experimental workflows to support further research and development in combating biofilm-associated infections.
Executive Summary
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of compounds that can inhibit or eradicate biofilms is a critical area of research. This compound and its derivatives have emerged as promising candidates with demonstrated anti-biofilm and anti-quorum sensing activities, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This guide offers a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid in the evaluation of their therapeutic potential.
Comparative Anti-Biofilm Activity
For a comprehensive understanding, the following table presents the anti-biofilm activity of various known agents against Pseudomonas aeruginosa, offering a benchmark for the potential efficacy of this compound derivatives.
| Compound/Agent | Target Organism | MBIC (µg/mL) | MBEC (µg/mL) | Notes |
| Ciprofloxacin | P. aeruginosa | > 8 | > 160 | Ciprofloxacin is a fluoroquinolone antibiotic.[3] |
| Tobramycin | P. aeruginosa | Varies (e.g., 99.9% inhibition at 1x MIC) | - | An aminoglycoside antibiotic, often used as a control.[4] |
| Furanone C-30 | P. aeruginosa | 128 (92% inhibition) | 256 (90% eradication) | A natural compound known to interfere with quorum sensing.[5] |
| Peptide 1018 | P. aeruginosa | Varies | Varies | An antimicrobial peptide that can prevent biofilm formation and eradicate mature biofilms.[6] |
| 2,3-Pyrrolidinedione Analogs | S. aureus | >80% inhibition at 40 µM | - | A class of heterocyclic compounds with demonstrated anti-biofilm properties.[7] |
| N-(2- and 3-Pyridinyl)benzamide Derivatives | P. aeruginosa | Data not available | Data not available | All synthesized compounds revealed antibiofilm activity, visibly impairing the biofilm.[1][2] |
Signaling Pathways in Biofilm Formation
The formation of bacterial biofilms is a complex process regulated by intricate signaling networks. A key player in this process is the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP). High intracellular levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle, while low levels favor motility. Many anti-biofilm strategies, including those potentially employed by this compound derivatives which act as quorum sensing inhibitors, aim to disrupt these signaling pathways.
Caption: c-di-GMP signaling pathway controlling the switch between motile and biofilm lifestyles.
Experimental Protocols
The following is a generalized protocol for a standard biofilm inhibition assay using the crystal violet staining method, a common technique for quantifying biofilm formation. This protocol is based on established methodologies and is likely similar to the assays used to evaluate the anti-biofilm activity of N-(2- and 3-pyridinyl)benzamide derivatives.
Objective: To determine the Minimum Biofilm Inhibitory Concentration (MBIC) of a test compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Test compound stock solution (e.g., this compound in a suitable solvent)
-
Positive control (e.g., a known antibiotic like Tobramycin)
-
Negative control (medium with solvent)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate growth medium at 37°C.
-
Dilute the overnight culture in fresh medium to a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Prepare serial dilutions of the test compound in the wells to achieve the desired final concentrations.
-
Include positive and negative controls on the same plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic cell culture from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes at room temperature.
-
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
The MBIC is defined as the lowest concentration of the test compound that shows a significant reduction in biofilm formation compared to the negative control.
-
Caption: A typical workflow for a crystal violet-based biofilm inhibition assay.
Conclusion
This compound and its derivatives represent a promising class of compounds for combating bacterial biofilms, likely through the inhibition of quorum sensing pathways. While further quantitative studies are needed to precisely determine their potency relative to other anti-biofilm agents, the initial findings are encouraging. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate the anti-biofilm activity of these and other novel compounds. The continued exploration of such targeted anti-biofilm strategies is essential for the development of new therapies to address the growing threat of antibiotic-resistant infections.
References
- 1. medium.com [medium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. color | Graphviz [graphviz.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide: Olaparib versus 2-(3-Pyridinyl)benzamide in BRCA-Mutated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olaparib, a clinically approved PARP inhibitor, and 2-(3-Pyridinyl)benzamide, a compound with distinct biological activities, in the context of BRCA-mutated cancer cells. While Olaparib has a well-established role in oncology, particularly for patients with BRCA mutations, the available scientific literature for this compound points towards different therapeutic applications, highlighting a significant contrast in their mechanisms of action and clinical development.
Olaparib: A Targeted Therapy for BRCA-Mutated Cancers
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs).[1] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[2][3] The inhibition of PARP by Olaparib leads to the accumulation of unrepaired SSBs, which then collapse replication forks and generate DSBs.[1] In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.[1][4]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The efficacy of Olaparib in BRCA-mutated cells is a prime example of synthetic lethality. By targeting a key DNA repair pathway (PARP-mediated SSB repair) in cells that are already deficient in another critical repair pathway (BRCA-mediated DSB repair), Olaparib selectively kills cancer cells while having a lesser effect on healthy cells with functional BRCA genes.[3][4]
Caption: Olaparib's mechanism of action via synthetic lethality.
Performance Data from Clinical Trials
Olaparib has demonstrated significant efficacy in numerous clinical trials for various cancers with BRCA mutations. Below is a summary of key quantitative data from pivotal trials.
| Trial Name | Cancer Type | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Objective Response Rate (ORR) |
| SOLO-1 [5][6] | Newly Diagnosed Advanced Ovarian Cancer (BRCAm) | Olaparib | Placebo | Not Reached | 13.8 months | 0.30 |
| OlympiAD [7][8] | Metastatic Breast Cancer (gBRCAm, HER2-negative) | Olaparib | Chemotherapy | 7.0 months | 4.2 months | 0.58 |
| Phase II Trial (Ledermann et al.) [9] | Platinum-sensitive recurrent serous ovarian cancer (BRCAm) | Olaparib | Placebo | 11.2 months | 4.3 months | Not Reported |
Experimental Protocols: A Look at the Pivotal Trials
The methodologies of the clinical trials that established the efficacy of Olaparib provide a framework for understanding its clinical validation.
SOLO-1 Trial Protocol (NCT01844986) [10][11][12][13]
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multi-center trial.
-
Patient Population: Patients with newly diagnosed, advanced ovarian, primary peritoneal, or fallopian tube cancer with a deleterious or suspected deleterious germline or somatic BRCA1/2 mutation who were in a clinical complete or partial response following first-line platinum-based chemotherapy.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Olaparib tablets (300 mg twice daily) or placebo.
-
Treatment Duration: Treatment was continued for up to two years or until objective radiological disease progression. Patients with a partial response at two years could continue treatment if deemed beneficial by the investigator.
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS) according to modified RECIST 1.1 criteria.
Caption: Simplified workflow of the SOLO-1 clinical trial.
OlympiAD Trial Protocol (NCT02000622) [7][8][14][15][16]
-
Study Design: A Phase III, randomized, open-label, multi-center trial.
-
Patient Population: Patients with HER2-negative metastatic breast cancer with a germline BRCA1/2 mutation. Patients had received no more than two prior chemotherapy lines for metastatic disease.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Olaparib tablets (300 mg twice daily) or physician's choice of standard single-agent chemotherapy (capecitabine, vinorelbine, or eribulin).
-
Treatment Duration: Treatment continued until objective disease progression or unacceptable toxicity.
-
Primary Endpoint: Progression-free survival (PFS) assessed by a blinded independent central review.
This compound: A Different Scientific Focus
In contrast to Olaparib, the available scientific literature on this compound does not indicate its use as a PARP inhibitor or in the context of cancer therapy. Research on this and structurally related compounds has primarily focused on their potential as quorum sensing inhibitors in bacteria, such as Pseudomonas aeruginosa.[17][18] Quorum sensing is a system of cell-to-cell communication in bacteria that regulates gene expression, including virulence factors and biofilm formation. By inhibiting this process, these compounds are being investigated as potential novel antimicrobial agents.[17][18]
Other research on related benzamide structures has explored their potential as pesticides or their effects on blood glucose levels.[19]
Objective Comparison and Conclusion
The comparison between Olaparib and this compound in the context of BRCA-mutated cells is a study in contrasts.
| Feature | Olaparib | This compound |
| Mechanism of Action | PARP inhibitor, induces synthetic lethality in BRCA-mutated cells.[1][4] | Investigated as a quorum sensing inhibitor in bacteria.[17][18] |
| Therapeutic Area | Oncology (ovarian, breast, prostate, pancreatic cancers with BRCA mutations).[2][20] | Antimicrobial research.[17] |
| Clinical Development | Extensively studied in Phase I, II, and III clinical trials; FDA approved.[5][7][9][15] | Pre-clinical research for antimicrobial activity; no evidence of clinical trials in oncology. |
| Relevance to BRCA-mutated Cells | Directly targets a vulnerability in these cells for therapeutic benefit. | No known relevance or mechanism of action in human cancer cells, including those with BRCA mutations. |
For researchers, scientists, and drug development professionals, this guide underscores the importance of specific molecular targets in modern drug development. Olaparib's success is a testament to a deep understanding of the underlying biology of BRCA-mutated cancers and the rational design of a targeted therapy. Conversely, this compound, while a molecule of scientific interest, occupies a completely different research and potential therapeutic space. There is currently no scientific basis to consider this compound as an alternative or comparator to Olaparib for the treatment of BRCA-mutated cancers.
References
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. OlympiAD extended follow-up for overall survival and safety: olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olaparib shows significant increase in progression-free survival for patients with BRCA-positive ovarian cancer - ecancer [ecancer.org]
- 10. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 11. Efficacy of Maintenance Olaparib for Patients With Newly Diagnosed Advanced Ovarian Cancer With a BRCA Mutation: Subgroup Analysis Findings From the SOLO1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merck.com [merck.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. OlympiAD Trial Shows Efficacy of Olaparib in Women with HER2-Negative Metastatic Breast Cancer and a Germline BRCA Mutation [theoncologynurse.com]
- 16. ajmc.com [ajmc.com]
- 17. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
Structure-Activity Relationship (SAR) Studies of 2-(3-Pyridinyl)benzamide Analogues: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(3-Pyridinyl)benzamide analogues based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of how chemical modifications to this scaffold influence its biological activity across different therapeutic targets.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological data for various this compound analogues, categorized by their therapeutic application.
Antitubercular Activity
Target Organism: Mycobacterium tuberculosis
| Compound ID | Modification on Benzamide Ring | Modification on Pyridine Ring | IC90 (µM) | Cytotoxicity (CC50, HepG2) (µM) | Selectivity Index (SI) | Reference |
| 4a | 5-Bromo | - | 5.5 | - | - | [1] |
| 4b | 5-Methyl | - | 0.62 | 33 | - | [1] |
| 4h | 5-(3-pyridinyl) | - | 7.5 | 37 | 5 | [1] |
| 4l | 5-(3-furanyl) | - | 0.41 | 40 | 98 | [1] |
| 4m | 5-(2-furanyl) | - | 0.58 | 40 | 69 | [1] |
| 16 | 5-(thiophen-2-yl) | - | 0.13 | 39 | 300 | [1] |
| 22f | 5-(thiophen-3-yl) with methyl substituent | - | 0.09 | 25 | 278 | [1] |
Key SAR Insights for Antitubercular Activity:
-
Replacement of the morpholine group at the C-5 position of the benzamide with small lipophilic groups like methyl (4b) or heterocyclic rings like furan (4l, 4m) and thiophene (16, 22f) generally leads to potent antitubercular activity.[1]
-
The 3-pyridine analogue (4h) showed moderate potency but a poor selectivity index.[1]
-
Thiophene-containing analogues (16 and 22f) demonstrated the most potent activity and high selectivity, suggesting this modification is highly favorable.[1]
Quorum Sensing Inhibition
Target Organism: Pseudomonas aeruginosa
| Compound ID | Modification | Anti-QS Zone (mm) | Reference |
| 5d | Specific derivative of N-(3-pyridinyl)benzamide | 4.96 | [2][3] |
Key SAR Insights for Quorum Sensing Inhibition:
-
N-(2- and 3-pyridinyl)benzamide derivatives have been identified as effective inhibitors of quorum sensing in Pseudomonas aeruginosa.[2][3]
-
Compound 5d emerged as the most potent in the tested series, indicating that specific substitutions on the benzamide or pyridine rings are crucial for this activity.[2][3] Further detailed structural information for the full series was not available in the provided search results.
Fungicidal and Larvicidal Activity
| Compound ID | R Group (Amide Nitrogen) | Fungicidal Activity (% Inhibition at 50 mg/L) vs. Botrytis cinerea | Larvicidal Activity (% Mortality at 10 mg/L) vs. Mosquito Larvae | Reference |
| 7a | H | - | 100% | [4][5] |
| 7h | 2-fluorophenyl | 90.5% | - | [4][5] |
Key SAR Insights for Fungicidal and Larvicidal Activity:
-
A series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole showed promising fungicidal and larvicidal activities.[4][5]
-
Compound 7a, the unsubstituted benzamide, displayed excellent larvicidal activity.[4][5]
-
Substitution on the amide nitrogen with a 2-fluorophenyl group (7h) resulted in potent fungicidal activity against Botrytis cinerea, superior to the commercial fungicide fluxapyroxad in the cited study.[4][5]
Experimental Protocols
Antitubercular Activity Assay
The minimum inhibitory concentration (MIC90) against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar blue assay (MABA). Compounds were dissolved in DMSO and tested in a 96-well plate in serial dilutions. The fluorescence was read after a 7-day incubation period. Cytotoxicity against HepG2 cells was determined using a standard MTT assay to calculate the CC50 value. The selectivity index (SI) was calculated as the ratio of CC50 to MIC90.[1]
Quorum Sensing Inhibition Assay
The anti-quorum sensing activity was evaluated using Chromobacterium violaceum CV026 as a reporter strain. The synthesized compounds were added to seeded agar plates, and the inhibition of violacein pigment production was measured as a zone of inhibition around the point of application. For Pseudomonas aeruginosa, the effect on biofilm formation was assessed by growing the bacteria in the presence of the compounds in polystyrene tubes and quantifying the biofilm by crystal violet staining and measuring the absorbance at OD595nm.[2][3]
Fungicidal and Fungicidal Activity Assays
Fungicidal activity was tested against various fungi. The compounds were dissolved in DMSO and mixed with a potato dextrose agar medium. Mycelial discs of the test fungi were placed on the plates, and the inhibition of mycelial growth was measured after a set incubation period.[4][5] Larvicidal activity against mosquito larvae was determined by exposing the larvae to different concentrations of the test compounds in water and recording the mortality rate after 24 hours.[4][5]
Visualizations
General Synthetic Scheme for Benzamide Analogues
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Benzamide and Pyridine Derivatives' Efficacy in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Efficacy of Benzamide and Pyridine Derivatives in Cancer Cell Lines
The following tables summarize the in vitro efficacy of various benzamide and pyridine derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure for comparison.
Table 1: Efficacy of Benzamide Derivatives in Human Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide Derivative | 13f | HCT116 (Colon) | 0.30 | [1] |
| DLD-1 (Colon) | 2.83 | [1] | ||
| SW480 (Colon) | >50 | [1] | ||
| 4-(Benzylideneamino)-N-(quinolin-8-yl)benzamide | 3d | MCF-7 (Breast) | 60.63 (µg/mL) | [2] |
| MDA-MB-232 (Breast) | 56.38 (µg/mL) | [2] | ||
| 3e | MCF-7 (Breast) | 68.03 (µg/mL) | [2] | |
| MDA-MB-232 (Breast) | 54.42 (µg/mL) | [2] | ||
| Hydroxybenzamide Derivative | 28d | SNU-251 (Gastric) | 3.2 | [3] |
| MDA-MB-231 (Breast) | 3.2 | [3] |
Table 2: Efficacy of Pyridine Derivatives in Human Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(Pyridin-4-yloxy)benzamide Derivative | B26 | A549 (Lung) | 3.22 | [4] |
| HeLa (Cervical) | 4.33 | [4] | ||
| MCF-7 (Breast) | 5.82 | [4] | ||
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea | 5l | A549 (Lung) | 3.22 | [5] |
| HCT-116 (Colon) | 2.71 | [5] | ||
| 4-Methylbenzamide containing 2,6-substituted purines | 7 | K562 (Leukemia) | 2.27 | |
| HL-60 (Leukemia) | 1.42 | |||
| OKP-GS (Renal) | 4.56 | |||
| 10 | K562 (Leukemia) | 2.53 | ||
| HL-60 (Leukemia) | 1.52 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
PARP Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.
-
Assay Setup: The assay is typically performed in a 96-well plate format using a PARP enzyme, a histone-coated plate, and biotinylated NAD+.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Enzyme Reaction: The PARP enzyme and biotinylated NAD+ are added to initiate the PARPylation of histones.
-
Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains. A colorimetric substrate for HRP is then added.
-
Signal Measurement: The absorbance is read, and the degree of PARP inhibition is calculated based on the reduction in signal compared to the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: PARP Inhibition Signaling Pathway by Benzamide Derivatives.
Caption: General Experimental Workflow for Efficacy and Mechanism of Action Studies.
Conclusion
The available body of research strongly suggests that benzamide and pyridine derivatives represent a promising class of compounds for the development of novel anti-cancer therapies. Their efficacy against a range of cancer cell lines, often mediated through the inhibition of PARP, underscores the potential of molecules like this compound. The data and protocols presented in this guide offer a valuable resource for researchers seeking to cross-validate the efficacy of new compounds within this chemical space. Further investigation into the specific activity of this compound is warranted to determine its potential as a therapeutic agent.
References
A Comparative Analysis of 2-(3-Pyridinyl)benzamide and Novel Quorum Sensing Inhibitors: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-quorum sensing (QS) and anti-biofilm properties of 2-(3-Pyridinyl)benzamide and its derivatives against established QS inhibitors, Azithromycin and Baicalin. The analysis is based on available preclinical data, highlighting both in vitro efficacy and, where available, in vivo outcomes.
Executive Summary
This compound and its derivatives have emerged as potential inhibitors of quorum sensing in Pseudomonas aeruginosa, a critical mechanism for bacterial communication and virulence. While in vitro studies demonstrate the potential of this compound class to disrupt bacterial biofilms, a significant gap exists in the literature regarding its in vivo efficacy. This guide contextualizes the available in vitro data for a derivative of this compound with the more extensively studied QS inhibitors, Azithromycin and Baicalin, for which both in vitro and in vivo data are available. This comparative analysis aims to inform future research directions and drug development efforts in the pursuit of novel anti-virulence strategies.
In Vitro Efficacy: A Comparative Look
| Compound/Alternative | Assay Type | Target Organism | Key Findings | Reference |
| This compound Derivative (5d) | Anti-Quorum Sensing (Agar Well Diffusion) | Pseudomonas aeruginosa | Zone of inhibition: 4.96 mm | [1][2][3] |
| Anti-Biofilm | Pseudomonas aeruginosa | Visibly impaired biofilm formation; significant difference in OD595nm readings between treated and untreated biofilms.[1][2] | [1][2] | |
| Azithromycin | Quorum Sensing Inhibition | Pseudomonas aeruginosa PAO1 | 2 µg/ml inhibits the quorum-sensing circuitry.[4][5] | [4][5] |
| Biofilm Inhibition | Pseudomonas aeruginosa | Blocks alginate polymer formation, a key component of the biofilm matrix.[6] | [6] | |
| Baicalin | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 1024 µg/mL | [7] |
| Minimum Bactericidal Concentration (MBC) | Staphylococcus aureus | 4096 µg/mL | [7] | |
| Biofilm Inhibition | Pseudomonas aeruginosa | Sub-MIC concentrations inhibit biofilm formation.[8] | [8] | |
| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Dose-dependent inhibition of virulence phenotypes and repression of QS-regulatory genes.[8][9] | [8][9] |
In Vivo Efficacy: A Critical Data Gap for this compound
A thorough review of existing literature reveals a notable absence of in vivo studies for this compound and its derivatives. This lack of animal model data is a significant limitation in assessing its potential as a therapeutic agent. In contrast, both Azithromycin and Baicalin have demonstrated in vivo efficacy in preclinical models.
| Compound/Alternative | Animal Model | Infection Model | Key Findings | Reference |
| This compound | Not Reported | Not Reported | No in vivo data available. | |
| Azithromycin | Cftr−/− Mice | Chronic P. aeruginosa Lung Infection | Significantly improves clearance of P. aeruginosa alginate biofilms and reduces the severity of lung pathology.[6] | [6] |
| Baicalin | Mice | Peritoneal Implant Infection with P. aeruginosa | Enhanced clearance of P. aeruginosa from implants. Combination with antibiotics significantly reduced bacterial counts compared to antibiotics alone. Mitigated inflammatory response and reduced cell infiltration.[10] | [10] |
| Caenorhabditis elegans | P. aeruginosa Infection | Reduces P. aeruginosa pathogenicity, leading to increased worm survival.[9] | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Quorum Sensing Inhibition Mechanism.
Caption: Experimental Workflow for Evaluating QS Inhibitors.
Detailed Experimental Protocols
Quorum Sensing Inhibition Assay (Agar Well Diffusion Method)
This method provides a qualitative or semi-quantitative assessment of anti-QS activity.
-
Preparation of Reporter Strain: A reporter strain of bacteria, often Chromobacterium violaceum or a modified P. aeruginosa strain, which produces a visible pigment or a quantifiable signal (e.g., bioluminescence) under the control of a QS system, is grown overnight in a suitable broth medium.
-
Agar Plate Preparation: Molten Luria-Bertani (LB) agar is cooled and seeded with the overnight culture of the reporter strain. The agar is then poured into sterile petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A known concentration of the test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A negative control (solvent alone) and a positive control (a known QS inhibitor) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Zone of Inhibition Measurement: The inhibition of the QS-regulated phenotype (e.g., loss of pigmentation) is observed as a clear or opaque zone around the well. The diameter of this zone is measured to determine the anti-QS activity.
Biofilm Formation Assay (Crystal Violet Staining)
This quantitative assay measures the ability of a compound to inhibit biofilm formation.
-
Bacterial Culture Preparation: An overnight culture of P. aeruginosa is diluted in fresh growth medium.
-
Microtiter Plate Inoculation: A sterile 96-well microtiter plate is filled with the diluted bacterial culture.
-
Compound Addition: Different concentrations of the test compound are added to the wells. Control wells with no compound are also included.
-
Incubation: The plate is incubated under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The reduction in absorbance in the treated wells compared to the control wells indicates the percentage of biofilm inhibition.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives are a promising class of compounds for the inhibition of quorum sensing and biofilm formation in P. aeruginosa in vitro. However, the lack of in vivo data represents a critical knowledge gap that must be addressed to validate their therapeutic potential. Future research should prioritize:
-
Quantitative In Vitro Studies: Determining the IC50 and MIC values of this compound and its most active derivatives to allow for more direct comparisons with other QS inhibitors.
-
In Vivo Efficacy Studies: Evaluating the efficacy of these compounds in relevant animal models of P. aeruginosa infection to assess their therapeutic potential, pharmacokinetics, and safety.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds inhibit quorum sensing.
By addressing these research questions, the scientific community can better ascertain the potential of this compound and its analogs as novel therapeutic agents to combat the challenges of bacterial virulence and biofilm-associated infections.
References
- 1. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azithromycin Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 2-(3-Pyridinyl)benzamide Derivatives' Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of various 2-(3-Pyridinyl)benzamide derivatives. The data presented is collated from publicly available research, offering a valuable resource for those involved in the discovery and development of novel therapeutics. This document focuses on the presentation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Potency of Benzamide Derivatives
The following tables summarize the in vitro potency of several benzamide derivatives against their respective biological targets.
Table 1: PARP-1 Inhibitory Activity of Benzamide Derivatives
| Compound ID | Structure | Target | IC50 (nM) | Cell Line | Reference |
| 5cc | Benzimidazole carboxamide derivative | PARP-1 | <10 | - | [1] |
| 5ch | Benzimidazole carboxamide derivative | PARP-1 | <10 | - | [1] |
| 5ci | Benzimidazole carboxamide derivative | PARP-1 | <10 | - | [1] |
| 5cj | Benzimidazole carboxamide derivative | PARP-1 | <10 | - | [1] |
| 5co | Benzimidazole carboxamide derivative | PARP-1 | <10 | - | [1] |
| 5cp | Benzimidazole carboxamide derivative | PARP-1 | <10 | - | [1] |
| 28d | Hydroxybenzamide derivative | PARP-1 | 3200 | SNU-251, MDA-MB-231 | [2] |
Table 2: Antiproliferative Activity of Benzimidazole Carboxamide Derivatives
| Compound ID | Structure | Cell Line | Mutation Status | IC50 (nM) | Reference |
| 5cj | Benzimidazole carboxamide derivative | MDA-MB-436 | BRCA-1 mutated | 10-100 | [1] |
| 5cp | Benzimidazole carboxamide derivative | MDA-MB-436 | BRCA-1 mutated | 10-100 | [1] |
| 5cj | Benzimidazole carboxamide derivative | CAPAN-1 | BRCA-2 mutated | 10-100 | [1] |
| 5cp | Benzimidazole carboxamide derivative | CAPAN-1 | BRCA-2 mutated | 10-100 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PARP-1 Inhibitory Assay
This assay quantifies the ability of a compound to inhibit the activity of the PARP-1 enzyme.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing biotinylated NAD+, activated DNA, and PARP-1 enzyme in a reaction buffer.
-
Compound Addition : The test compounds (this compound derivatives) are added to the reaction mixture at varying concentrations. A control with no inhibitor is also prepared.
-
Incubation : The mixture is incubated to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation reaction.
-
Detection : The biotinylated poly(ADP-ribose) chains are detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Data Analysis : The luminescent signal is measured, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce PARP-1 activity by 50%.
Cell Proliferation Assay
This assay determines the effect of the compounds on the growth of cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., MDA-MB-436 or CAPAN-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a reagent such as AlamarBlue. Metabolically active cells convert the substrate into a fluorescent product.
-
Fluorescence Measurement : The fluorescence is measured using a microplate reader.
-
Data Analysis : The IC50 value is determined, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARP-1 Inhibition Signaling Pathway.
Caption: Generalized IC50 Determination Workflow.
References
Independent Verification of 2-(3-Pyridinyl)benzamide's Mechanism of Action as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(3-Pyridinyl)benzamide and its derivatives with other known quorum sensing (QS) inhibitors, supported by experimental data and detailed methodologies. The focus is on the independent verification of its mechanism of action in inhibiting virulence factors and biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa.
Introduction to Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a gram-negative bacterium notorious for its ability to cause opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its pathogenicity is largely attributed to a complex cell-to-cell communication system known as quorum sensing (QS). This system allows the bacteria to coordinate gene expression in a population density-dependent manner, leading to the collective production of virulence factors and the formation of antibiotic-resistant biofilms.
The QS network in P. aeruginosa is primarily composed of three interconnected systems:
-
The las system: This system is at the top of the QS hierarchy and consists of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR, which binds to the autoinducer to activate the expression of target genes.
-
The rhl system: This system is regulated by the las system and involves the RhlI synthase, producer of N-butanoyl-L-homoserine lactone (C4-HSL), and the RhlR transcriptional regulator. The RhlR-C4-HSL complex controls the expression of another set of virulence factors.
-
The pqs system: This system utilizes the Pseudomonas quinolone signal (PQS) and is intertwined with the las and rhl systems, playing a crucial role in virulence and biofilm formation.
Disruption of these QS systems presents a promising anti-virulence strategy to combat P. aeruginosa infections without exerting direct bactericidal pressure, which could reduce the development of antibiotic resistance.
Mechanism of Action of this compound Derivatives
Recent studies have identified N-(2- and 3-pyridinyl)benzamide derivatives as a class of small molecules with significant anti-QS and anti-biofilm activity against P. aeruginosa. The primary mechanism of action of these compounds is the inhibition of QS-regulated virulence factor production and the disruption of biofilm formation.
While the precise molecular target within the QS cascade is still under investigation, in silico molecular docking studies suggest that these benzamide derivatives likely act as antagonists to the QS transcriptional regulators, such as LasR and RhlR. By binding to these receptors, they are thought to prevent the binding of the natural autoinducers, thereby blocking the downstream signaling cascade that leads to the expression of virulence genes. One study identified a notable anti-QS zone of 4.96 mm for a specific derivative, compound 5d, indicating its potential to interfere with bacterial communication.[1]
Comparative Analysis of Quorum Sensing Inhibitors
The following tables provide a quantitative comparison of this compound derivatives (where data is available) and other well-characterized QS inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) for the reduction of key virulence factors and biofilm formation.
Table 1: Inhibition of Pyocyanin Production
| Compound/Class | Chemical Structure | IC50 (µM) | Reference |
| meta-bromo-thiolactone (mBTL) | Thiolactone | 8 ± 2 | [2] |
| itc-13 | Not specified | 56 ± 10 | [2] |
| V-06-018 | Not specified | 18 ± 2 | [2] |
| Ligustilide Derivative | Phthalide | 8.7 | [3] |
| N-decanoyl cyclopentylamide | N-acyl cyclopentylamide | Reduces production to 36% at 250 µM | [4] |
| This compound Derivative (Compound 5d) | Benzamide | Anti-QS zone of 4.96 mm | [1] |
Table 2: Inhibition of Elastase Activity
| Compound/Class | Chemical Structure | IC50 (µM) | Reference |
| Ligustilide Derivative | Phthalide | 7.3 | [3] |
| N-decanoyl cyclopentylamide | N-acyl cyclopentylamide | Reduces production to 23% at 250 µM | [4] |
| This compound Derivative | Benzamide | Data not available |
Table 3: Inhibition of Biofilm Formation
| Compound/Class | Chemical Structure | IC50 (µM) | Reference |
| Ligustilide Derivative | Phthalide | 7.4 | [3] |
| Compound Y-31 | 3-amino-tetrahydro-l,3-oxazin-2-one derivative | 40.44% inhibition at 40 µM | [5] |
| 3-NH2-7-Cl-C9-QZN | Quinazolinone | 5 | [6] |
| N-decanoyl cyclopentylamide | N-acyl cyclopentylamide | Prevents formation for 1 week at unspecified concentration | [4] |
| This compound Derivative | Benzamide | Visibly impaired biofilm formation | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification and further research.
Protocol 1: Crystal Violet Biofilm Assay
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the no-treatment control.
Protocol 2: Pyocyanin Quantification Assay
This protocol measures the production of the blue-green virulence factor pyocyanin.
Materials:
-
P. aeruginosa culture supernatant
-
Chloroform
-
0.2 M HCl
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A broth) with and without the test compound for 24-48 hours.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Collect the supernatant and mix 5 mL of it with 3 mL of chloroform.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Transfer the blue chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Centrifuge to separate the phases.
-
Measure the absorbance of the upper pink aqueous layer at 520 nm.
-
The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.
Protocol 3: Elastase Activity Assay
This assay quantifies the activity of the LasB elastase, a key virulence factor.
Materials:
-
P. aeruginosa culture supernatant
-
Elastin-Congo Red (ECR)
-
Tris buffer (100 mM, pH 7.5) containing 1 mM CaCl2
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Prepare cell-free supernatant from P. aeruginosa cultures grown with and without the test compound.
-
Prepare the ECR solution by suspending 20 mg of ECR in 1 mL of Tris buffer.
-
In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of the ECR solution.
-
Incubate the mixture at 37°C for 3-18 hours with shaking.
-
Centrifuge the tubes to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm.
-
The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the quorum sensing pathway in P. aeruginosa and the proposed mechanism of inhibition by this compound.
Caption: Quorum sensing signaling pathways in P. aeruginosa.
Caption: Proposed mechanism of QS inhibition by this compound.
Conclusion
This compound and its derivatives represent a promising class of quorum sensing inhibitors with demonstrated activity against Pseudomonas aeruginosa. Their ability to disrupt biofilm formation and reduce the production of key virulence factors highlights their potential as anti-virulence agents. While the precise molecular target is still being elucidated through ongoing research, the available data strongly suggest an antagonistic interaction with the transcriptional regulators of the las and rhl quorum sensing systems. Further quantitative studies are needed to establish a more detailed comparative profile with other QS inhibitors. The experimental protocols provided in this guide offer a framework for the independent verification of these findings and for the continued exploration of novel anti-QS strategies.
References
- 1. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing inhibitor reduces <em>P. aeruginosa</em> virulence in acute infections | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(3-Pyridinyl)benzamide Against Known Quorum Sensing Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of alternative therapeutic strategies. One promising approach is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This guide provides a comparative analysis of 2-(3-Pyridinyl)benzamide, a potential quorum sensing inhibitor (QSI), against well-established QSIs: furanone C-30, ajoene, and patulin. The data presented here is intended to offer an objective overview to aid in the research and development of novel anti-pathogenic agents.
Quantitative Comparison of Quorum Sensing Inhibitors
The following table summarizes the available quantitative data on the inhibitory activities of this compound and the benchmark QSIs against Pseudomonas aeruginosa, a clinically significant opportunistic pathogen. It is important to note that direct comparisons of inhibitory activity can be challenging due to variations in experimental assays and reporting metrics.
| Compound | Target/Assay | Organism | Inhibitory Concentration | Citation |
| This compound Derivative (5d) | Anti-QS Activity (Agar diffusion) | P. aeruginosa | 4.96 mm zone of inhibition | [1] |
| Furanone C-30 | LasR and RhlR Inhibition | P. aeruginosa | Significant inhibition at 2.5 and 5 µg/ml | [2][3] |
| Ajoene | lasB-gfp reporter | P. aeruginosa | IC50: 15 µM | [4] |
| rhlA-gfp reporter | P. aeruginosa | IC50: 50 µM | [4] | |
| Biofilm Formation | P. aeruginosa | IC50: 31 ± 10 µM | ||
| Ajoene Derivative (Benzothiazole) | Quorum Sensing Inhibition | P. aeruginosa | IC50: 0.56 µM | [5][6] |
| Patulin | Quorum Sensing Inhibition | P. aeruginosa | Identified as a QSI; specific IC50 not reported | [7] |
Note: The activity of the this compound derivative is reported as a zone of inhibition, which indicates activity but is not directly comparable to the IC50 values of the other compounds. IC50 values represent the concentration of an inhibitor required to reduce a specific biological activity by 50%.
Signaling Pathways and Experimental Workflow
To understand the context of quorum sensing inhibition, it is crucial to visualize the signaling pathways and the general workflow for evaluating potential inhibitors.
The diagram above illustrates the hierarchical Las and Rhl quorum sensing systems in P. aeruginosa. The Las system, regulated by LasI/LasR and the autoinducer 3-oxo-C12-HSL, activates the Rhl system, which is regulated by RhlI/RhlR and the autoinducer C4-HSL. Both systems converge to control the expression of virulence factors and biofilm formation. Quorum sensing inhibitors can interfere with these pathways, for instance, by blocking the binding of autoinducers to their cognate receptors.
This workflow outlines the typical stages of screening for novel QSIs. Initial high-throughput screening often employs reporter strains that produce a measurable signal (e.g., pigment or light) under the control of a QS system. Promising candidates are then subjected to secondary assays to quantify their effects on biofilm formation and the production of specific virulence factors. Finally, the most potent compounds are tested in in vivo models to assess their therapeutic potential.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of quorum sensing inhibitors.
Violacein Inhibition Assay using Chromobacterium violaceum
This assay is a common primary screen for QSIs. C. violaceum produces the purple pigment violacein, which is regulated by its own QS system. Inhibition of violacein production without inhibiting bacterial growth indicates potential QSI activity.
-
Materials: Luria-Bertani (LB) broth and agar, Chromobacterium violaceum (e.g., ATCC 12472), test compounds, and a spectrophotometer.
-
Procedure:
-
Prepare an overnight culture of C. violaceum in LB broth at 30°C.
-
In a 96-well microtiter plate, add LB broth containing sub-inhibitory concentrations of the test compounds.
-
Inoculate the wells with the overnight culture of C. violaceum (diluted to a starting OD600 of ~0.02).
-
Incubate the plate at 30°C for 24-48 hours with shaking.
-
After incubation, quantify bacterial growth by measuring the optical density at 600 nm (OD600).
-
To quantify violacein, add an equal volume of DMSO to each well, mix thoroughly, and centrifuge to pellet the cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm (A585).
-
The percentage of violacein inhibition is calculated as: [(Control A585 - Test A585) / Control A585] * 100.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent the formation of biofilms.
-
Materials: 96-well polystyrene plates, bacterial culture (P. aeruginosa), growth medium (e.g., LB or TSB), crystal violet solution (0.1%), and 30% acetic acid.
-
Procedure:
-
Grow an overnight culture of P. aeruginosa.
-
Dilute the overnight culture in fresh medium and add to the wells of a 96-well plate containing various concentrations of the test compounds.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Carefully remove the planktonic cells and wash the wells gently with sterile water.
-
Stain the adherent biofilms with 0.1% crystal violet for 15-20 minutes at room temperature.
-
Remove the excess stain and wash the wells with water until the wash water is clear.
-
Solubilize the bound crystal violet by adding 30% acetic acid to each well and incubate for 15-20 minutes.
-
Measure the absorbance of the solubilized stain at 570-595 nm. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
-
Pseudomonas aeruginosa Virulence Factor Assays
P. aeruginosa produces several QS-regulated virulence factors that can be quantified to assess the efficacy of QSIs.
-
Elastase Activity Assay:
-
Grow P. aeruginosa in the presence and absence of the test compound.
-
Centrifuge the cultures and collect the supernatant.
-
Add the supernatant to a solution of Elastin-Congo Red.
-
Incubate at 37°C for several hours.
-
Stop the reaction and centrifuge to pellet the insoluble substrate.
-
Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance indicates reduced elastase activity.
-
-
Pyocyanin Quantification Assay:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with and without the test compound for 24-48 hours.
-
Extract pyocyanin from the culture supernatant using chloroform.
-
Back-extract the pyocyanin into an acidic solution (0.2 N HCl), which will turn pink.
-
Measure the absorbance of the acidic solution at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient. A reduction in absorbance signifies inhibition of pyocyanin production.[2][8]
-
Conclusion
The available data suggests that N-(pyridin-3-yl)benzamide derivatives possess anti-quorum sensing and anti-biofilm properties. However, a direct quantitative comparison with established inhibitors like furanone C-30 and ajoene is currently limited by the lack of publicly available IC50 data for this compound. Furanone C-30 and ajoene are potent inhibitors of P. aeruginosa quorum sensing, with ajoene and its derivatives demonstrating activity in the low micromolar range. Further research is required to determine the precise inhibitory concentrations of this compound and its analogs to fully assess their potential as anti-virulence agents. The experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
- 1. Synthesis, Biological Evaluation and in Silico Study of N‐(2‐ and 3‐Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - 科研通 [ablesci.com]
- 2. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Disulfide Bond-Containing Ajoene Analogues As Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identity and effects of quorum-sensing inhibitors produced by Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 2-(3-Pyridinyl)benzamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(3-Pyridinyl)benzamide, a scaffold of interest in medicinal chemistry, can be approached through several modern cross-coupling methodologies. This guide provides a comparative overview of two prominent methods: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The objective is to offer a reproducible framework for researchers, presenting detailed experimental protocols, a quantitative comparison of expected outcomes, and a visualization of a key signaling pathway where such molecules may find application.
Comparison of Synthetic Methodologies
The choice of synthetic route can significantly impact yield, purity, and scalability. Below is a summary of the two principal methods for the synthesis of this compound.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Starting Materials | 2-Bromobenzamide, 3-Pyridinylboronic acid | 2-Halobenzamide (e.g., 2-bromobenzamide), 3-Aminopyridine |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos, BINAP) |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) |
| Solvent | Typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) | Anhydrous aprotic solvent (e.g., Toluene, Dioxane) |
| Reported Yields (Analogous Reactions) | Moderate to high, but can be variable depending on the purity of the boronic acid and efficiency of the catalyst system. Reproducibility can be challenging with pyridinylboronic acids due to potential decomposition.[1][2][3][4] | Generally high yields are reported for a wide range of substrates. |
| Potential Challenges | - Instability and decomposition of pyridinylboronic acids can lead to lower yields and reproducibility issues.[1] - Homo-coupling of the boronic acid is a common side reaction. - Catalyst poisoning by the pyridine nitrogen can occur. | - Requires strictly anhydrous and anaerobic conditions. - The strong base can be sensitive to functional groups on the substrates. - Ligand selection is crucial for optimal reactivity. |
| Reproducibility | Can be challenging due to the sensitive nature of pyridinylboronic acids. Careful control of reaction conditions and reagent quality is critical.[1] | Generally considered a robust and reproducible reaction, provided that anhydrous and anaerobic conditions are maintained. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established procedures for similar compounds and should be optimized for specific laboratory conditions.
Method 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 2-bromobenzamide with 3-pyridinylboronic acid.
Materials:
-
2-Bromobenzamide
-
3-Pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzamide (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of 2-bromobenzamide with 3-aminopyridine.
Materials:
-
2-Bromobenzamide
-
3-Aminopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
To this mixture, add 2-bromobenzamide (1.0 eq), 3-aminopyridine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Synthetic Pathways Overview
The following diagram illustrates the two primary synthetic routes to this compound discussed in this guide.
Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa
Derivatives of this compound have been investigated as inhibitors of quorum sensing in bacteria such as Pseudomonas aeruginosa. This signaling pathway is a critical regulator of virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. The diagram below outlines the major components of this complex network.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 2-(3-Pyridinyl)benzamide's Effect on Different Bacterial Strains
Disclaimer: Publicly available research specifically detailing the antibacterial effects of 2-(3-Pyridinyl)benzamide is limited. Therefore, this guide presents a hypothetical comparative analysis based on the known activities of related benzamide and pyridine derivatives to serve as an illustrative example for research and drug development professionals.[1][2][3][4] The experimental data and mechanisms described herein are representative of what would be expected in such a study.
This guide provides a comparative overview of the hypothetical antibacterial activity of the novel compound this compound against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The data presented aims to offer a preliminary assessment of its potential as a selective antimicrobial agent. For comparison, the well-established antibiotic, Ciprofloxacin, is included as a control.
Quantitative Data Summary
The antibacterial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin against Selected Bacterial Strains
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 4 | 1 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 16 | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 128 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >256 | 0.5 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 256 | 0.03 |
The results suggest that this compound exhibits notable activity against the tested Gram-positive bacteria, particularly Streptococcus pneumoniae. Its efficacy against the tested Gram-negative strains is considerably lower, indicating a potential selective mechanism of action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentrations ranged from 0.125 to 256 µg/mL. Ciprofloxacin was used as the positive control and prepared in a similar manner.
-
Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours under aerobic conditions.
-
Data Interpretation: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth. A growth control (no compound) and a sterility control (no bacteria) were included for each assay.
Hypothetical Mechanism of Action and Signaling Pathway
It is hypothesized that this compound selectively targets DNA gyrase in Gram-positive bacteria. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme, the compound could stabilize the DNA-gyrase complex, leading to double-strand DNA breaks and subsequent cell death. The differential activity between Gram-positive and Gram-negative bacteria may be attributed to structural differences in the DNA gyrase enzyme or variations in cell wall permeability.
Below is a diagram illustrating the proposed experimental workflow for assessing the antibacterial activity of the compound.
The following diagram illustrates the hypothetical signaling pathway of inhibition.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Antimicrobial activity of some 2- and 3-pyridinyl-1H-benzimidazoles and their FeIII, CuII, ZnII, and AgI complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 2-(3-Pyridinyl)benzamide for PARP1 vs. PARP2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the selectivity of 2-(3-Pyridinyl)benzamide, a benzamide-containing compound, for poly(ADP-ribose) polymerase 1 (PARP1) versus PARP2. While specific inhibitory data for this compound against PARP1 and PARP2 is not prominently available in public domain literature, this document outlines the necessary experimental protocols and data presentation structures to perform such an evaluation. Furthermore, it provides context by comparing the selectivity profiles of established benzamide-class PARP inhibitors.
Introduction to PARP1 and PARP2 Selectivity
PARP1 and PARP2 are key enzymes in the DNA damage response (DDR) pathway, playing crucial roles in the repair of single-strand DNA breaks.[1] While both enzymes catalyze the synthesis of poly(ADP-ribose) chains on target proteins, they have distinct and overlapping functions in maintaining genomic stability. The inhibition of PARP enzymes has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.
The benzamide moiety is a common structural feature in many potent PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[2][3] However, the selectivity of these inhibitors for PARP1 over PARP2 can vary significantly, leading to different biological effects and clinical outcomes. High selectivity for PARP1 may be desirable to minimize off-target effects associated with PARP2 inhibition. Therefore, a thorough evaluation of a compound's selectivity profile is a critical step in its development as a potential therapeutic agent.
Quantitative Analysis of PARP Inhibitor Selectivity
To provide a reference for the evaluation of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity ratios for several well-characterized benzamide-containing PARP inhibitors.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| Olaparib | 1-5 | 1-2 | ~1-5 |
| Rucaparib | 1.4 | 6.9 | ~4.9 |
| Talazoparib | 0.57 | - | - |
| Niraparib | 3.8 | 2.1 | ~0.55 |
| Veliparib | 5.2 | 2.9 | ~0.56 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published studies.
Experimental Protocols
To determine the selectivity of this compound for PARP1 versus PARP2, a combination of biochemical and cellular assays is recommended.
Enzymatic Inhibition Assay (ELISA-based)
This assay directly measures the inhibition of the enzymatic activity of purified PARP1 and PARP2.
Principle: Recombinant PARP1 or PARP2 is incubated with a histone-coated plate, biotinylated NAD+, and varying concentrations of the test compound. The amount of biotinylated PAR synthesized and attached to the histone is then detected using streptavidin-HRP and a chemiluminescent substrate.
Methodology:
-
Plate Coating: Coat a 96-well plate with histone H1.
-
Reaction Mixture: In each well, add assay buffer, activated DNA, biotinylated NAD+, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified recombinant human PARP1 or PARP2 to initiate the reaction. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add streptavidin-HRP and incubate for 1 hour. After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Based Assay
This is a homogeneous assay that measures the displacement of a fluorescently labeled PARP inhibitor from the enzyme's active site.
Principle: A fluorescently labeled probe that binds to the PARP active site will have a high fluorescence polarization value when bound to the larger enzyme. An unlabeled inhibitor competing for the same binding site will displace the probe, leading to a decrease in the polarization signal.
Methodology:
-
Reaction Setup: In a black 384-well plate, add assay buffer, purified recombinant PARP1 or PARP2, and the fluorescently labeled PARP inhibitor probe.
-
Compound Addition: Add this compound at a range of concentrations.
-
Incubation: Incubate the plate for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the change in millipolarization units (mP) and determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for Determining PARP1/PARP2 Selectivity
Caption: Workflow for evaluating PARP1 vs. PARP2 selectivity.
Simplified PARP1/PARP2 Signaling in DNA Single-Strand Break Repair
Caption: PARP1/PARP2 in single-strand break repair.
References
In Silico Predictions vs. Experimental Reality: A Comparative Guide to 2-(3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of in silico predictions against experimental outcomes for 2-(3-Pyridinyl)benzamide and its derivatives. This analysis focuses on their activity as quorum sensing inhibitors in Pseudomonas aeruginosa, a pathogen of significant clinical concern.
The development of novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. One promising strategy is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. The LasR protein in P. aeruginosa is a key transcriptional regulator in the QS pathway and a prime target for inhibitory compounds. This guide delves into the experimental data and computational predictions for a series of N-(2- and 3-Pyridinyl)benzamide derivatives, offering a clear-eyed view of where computational models align with laboratory results and where discrepancies arise.
Quantitative Data Summary: Experimental vs. In Silico
The following tables summarize the key findings from experimental assays and computational predictions for a selection of N-(3-pyridinyl)benzamide derivatives.
Table 1: Experimental Biological Activity
| Compound ID | Anti-Quorum Sensing Activity (Zone of Inhibition, mm) | Biofilm Inhibition (%) |
| 5d | 4.96[1][2] | Data not specified in abstract |
| Unspecified Derivatives | Moderate to good | Significant reduction observed[1][2] |
Note: The specific percentage of biofilm inhibition for individual compounds was not detailed in the available abstracts. The results were described as a "momentous difference" between treated and untreated biofilms based on OD595nm readings.
Table 2: In Silico Predictions
| Compound Class | Predicted Binding Affinity (kcal/mol) | Predicted ADME/Tox Profile |
| N-(Pyridin-2/3-yl)alkanamide derivatives | -7.1 to -9.3 | Favorable physicochemical characteristics predicted |
| Benzamide Compounds (General) | -10.5 | Generally favorable, with some exceptions showing potential hepatotoxicity[3] |
Note: Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity parameters for the N-(3-pyridinyl)benzamide derivatives from the primary study were not available in the abstracts. The data for "Benzamide Compounds (General)" is from a broader in silico study of related molecules.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard methods for assessing anti-quorum sensing and anti-biofilm activity.
Anti-Quorum Sensing (QS) Assay: Agar Well Diffusion
The anti-QS activity of the synthesized compounds was determined using an agar well diffusion method with a reporter strain, typically Chromobacterium violaceum or an engineered strain of P. aeruginosa.
-
A lawn of the reporter strain is spread evenly on an agar plate.
-
Wells are punched into the agar.
-
A solution of the test compound at a known concentration is added to each well.
-
The plates are incubated for 24-48 hours.
-
The inhibition of the QS-regulated phenotype (e.g., pigment production or bioluminescence) is observed as a clear zone around the well.
-
The diameter of this zone of inhibition is measured in millimeters.
Anti-Biofilm Assay: Crystal Violet Staining
The ability of the compounds to inhibit biofilm formation by P. aeruginosa was quantified using the crystal violet (CV) staining method in a 96-well microtiter plate.
-
P. aeruginosa is cultured in a suitable growth medium in the wells of a microtiter plate.
-
The test compounds are added to the wells at various concentrations.
-
The plate is incubated for 24 hours to allow for biofilm formation.
-
The planktonic (free-floating) bacteria are gently washed away.
-
The remaining adherent biofilm is stained with a 0.1% crystal violet solution.
-
After a further washing step to remove excess stain, the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid).
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 595 nm (OD595nm). The absorbance value is directly proportional to the amount of biofilm.
In Silico Methodology
Computational methods play a vital role in modern drug discovery by predicting the potential activity and properties of compounds before their synthesis and testing.
Molecular Docking
Molecular docking simulations were performed to predict the binding mode and affinity of the N-(pyridinyl)benzamide derivatives to the LasR protein of P. aeruginosa.
-
The 3D structure of the LasR protein is obtained from the Protein Data Bank (PDB).
-
The structures of the ligand molecules (the benzamide derivatives) are generated and optimized.
-
A docking program (e.g., AutoDock, Glide) is used to predict the most likely binding poses of the ligands within the active site of the LasR protein.
-
The binding affinity is calculated as a docking score (in kcal/mol), with more negative values indicating a stronger predicted interaction.
Molecular Dynamics (MD) Simulation
MD simulations were used to assess the stability of the ligand-protein complex over time.
-
The best-docked pose of the ligand-LasR complex is used as the starting point.
-
The complex is placed in a simulated physiological environment (water, ions).
-
The movements of the atoms in the complex are simulated over a period of nanoseconds.
-
The stability of the interactions between the ligand and the protein is analyzed throughout the simulation.
ADME/Tox Prediction
In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. These predictions are based on the chemical structure of the molecules and use various models to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicities.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated.
Caption: Workflow comparing in silico and experimental approaches.
Caption: The LasR/I quorum sensing pathway in P. aeruginosa.
Conclusion
References
- 1. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Identification of Natural Food Compounds as Potential Quorum-Sensing Inhibitors Targeting the LasR Receptor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Therapeutic Potential of 2-(3-Pyridinyl)benzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-(3-pyridinyl)benzamide scaffold has emerged as a versatile pharmacophore with significant therapeutic potential across a spectrum of diseases. This guide provides a comparative overview of the performance of these compounds in various therapeutic areas, supported by experimental data and detailed methodologies for key assays. The information is intended to aid researchers and drug development professionals in evaluating the potential of this chemical class for novel therapeutic interventions.
Antimicrobial Activity: Quorum Sensing Inhibition
A significant area of investigation for this compound derivatives is their ability to inhibit quorum sensing (QS) in pathogenic bacteria, particularly Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that regulates virulence and biofilm formation, making it an attractive target for antimicrobial drug development that may circumvent the development of resistance.
Quantitative Data: Antimicrobial and Anti-Quorum Sensing Activity
The following table summarizes the antimicrobial and anti-quorum sensing activities of selected N-pyridinyl benzamide derivatives.
| Compound ID | Target Organism | Assay Type | Activity | Reference |
| Compound 5d | P. aeruginosa | Anti-QS Zone | 4.96 mm | [1] |
| Compound 5a | B. subtilis | MIC | 6.25 µg/mL | [2] |
| Compound 5a | E. coli | MIC | 3.12 µg/mL | [2] |
| Compound 6b | E. coli | MIC | 3.12 µg/mL | [2] |
| Compound 6c | B. subtilis | MIC | 6.25 µg/mL | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound compounds.[3]
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar and sterilize. Allow it to cool to 40-50°C.
-
Incorporation of Compound: Add appropriate volumes of the stock solution to the molten agar to achieve a series of twofold dilutions of the final desired concentrations. Pour the agar into sterile petri dishes. A control plate with no compound should also be prepared.
-
Bacterial Inoculum Preparation: Culture the test organism overnight. Suspend bacterial colonies in a sterile broth or saline to a concentration of approximately 1.5 x 10^8 CFU/mL (equivalent to a 0.5 McFarland standard).
-
Inoculation: Inoculate the agar plates with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing
The following diagram illustrates the interconnected quorum sensing systems in P. aeruginosa, which are potential targets for this compound compounds.
Caption: A simplified diagram of the Las, Rhl, and PQS quorum sensing pathways in P. aeruginosa.
Anticancer Activity: HDAC and PARP Inhibition
Benzamide derivatives have been extensively studied as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), both of which are crucial targets in cancer therapy.
Quantitative Data: HDAC and PARP Inhibition
The following tables summarize the in vitro inhibitory activity of various benzamide derivatives against HDAC and PARP enzymes.
Table 1: HDAC Inhibitory Activity of Benzamide Derivatives
| Compound ID | HDAC Isoform | IC50 | Reference |
| 7j | HDAC1 | Potent Inhibitor | [4] |
| 7j | HDAC2 | Potent Inhibitor | [4] |
| 7j | HDAC3 | Potent Inhibitor | [4] |
| 24a | HDACs | Potent Inhibitor | [5] |
Table 2: PARP-1 Inhibitory Activity and Anticancer Activity of Benzamide Derivatives
| Compound ID | Target | IC50 | Cell Line | Antiproliferative IC50 | Reference |
| 13f | PARP-1 | 0.25 nM | HCT116 | 0.30 µM | [6] |
| 13f | PARP-1 | 0.25 nM | DLD-1 | 2.83 µM | [6] |
| 3d | PARP-1 | Similar to Olaparib | MCF-7 | 60.63 µg/mL | [7] |
| 3e | PARP-1 | Similar to Olaparib | MDA-MB-232 | 54.42 µg/mL | [7] |
Experimental Protocols
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA). Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant HDAC enzyme (e.g., HDAC1) to the assay buffer. Add serial dilutions of the this compound test compounds. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Development and Fluorescence Reading: After a set incubation time (e.g., 30 minutes), add a developer solution (e.g., containing a protease to cleave the deacetylated substrate). Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Reagent Preparation: Prepare PARP assay buffer, a stock solution of β-NAD+, and activated DNA.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant PARP enzyme (e.g., PARP1), activated DNA, and serial dilutions of the test compounds.
-
Reaction Initiation: Add β-NAD+ to each well to start the PARP reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., a solution containing streptavidin-HRP for a chemiluminescent assay using biotinylated NAD+).
-
Signal Measurement: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Neurological and Vasodilatory Potential
Benzamide derivatives have also shown promise in the context of neurological disorders and as vasodilating agents. Research in these areas is ongoing, with several compounds demonstrating interesting pharmacological profiles.
Neurological Disorders
Studies have shown that certain benzamide derivatives can modulate dopamine receptors in the striatum, suggesting potential applications in neurological and psychiatric conditions.[8] In vivo models, such as the forced swimming test in rats, have been used to evaluate the effects of these compounds on stress-induced behaviors.[8]
Vasodilatory Effects
The vasorelaxant properties of benzamide derivatives have been investigated in isolated rat aortic strips.[9] These studies typically involve pre-contracting the arterial tissue with an agent like noradrenaline or potassium chloride and then measuring the relaxation induced by the test compounds.
Experimental Protocol: In Vitro Vasodilation Assay[12]
-
Tissue Preparation: Isolate subcutaneous resistance arteries from a suitable animal model (e.g., rat). Mount the arterial rings in a wire myograph system containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration and Viability Check: Allow the tissues to equilibrate under a standardized resting tension. Assess the viability and contractile capacity by challenging the tissues with a high potassium salt solution.
-
Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or U-46619).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the this compound test compound to the tissue bath.
-
Measurement of Relaxation: Record the changes in isometric tension to determine the extent of vasodilation.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction and calculate EC50 values.
Experimental Workflow Visualization
The following diagram provides a general workflow for the initial in vitro screening of this compound compounds for a target therapeutic area.
Caption: A generalized workflow for the in vitro screening of this compound compounds.
Comparison with Alternatives
The therapeutic strategies targeting the pathways modulated by this compound compounds are diverse.
-
Antimicrobials: Traditional antibiotics that target bacterial growth and replication are the standard of care. However, the rise of antibiotic resistance necessitates novel approaches like QS inhibitors. Other QS inhibitors include natural products and synthetic small molecules targeting different components of the QS systems.
-
Anticancer Agents: Standard cancer therapies include chemotherapy, radiation, and targeted therapies. Other HDAC inhibitors (e.g., Vorinostat) and PARP inhibitors (e.g., Olaparib) are already in clinical use. The development of new benzamide-based inhibitors aims to improve efficacy, selectivity, and reduce side effects.
-
Neurological Disorders: Current treatments for neurological disorders vary widely depending on the specific condition and often focus on symptomatic relief. The development of novel compounds targeting specific receptors like dopamine receptors aims to provide more effective and targeted therapies.
-
Vasodilators: Existing vasodilators include nitrates, calcium channel blockers, and ACE inhibitors. Novel benzamide derivatives may offer different mechanisms of action or improved safety profiles.
This guide provides a snapshot of the current research landscape for this compound compounds. The versatility of this scaffold suggests that further exploration and optimization could lead to the development of novel and effective therapies for a range of diseases.
References
- 1. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of some benzamide derivatives on stress-induced behavior and striatum dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evidence that the vasorelaxant effects of 2-nitro-1-phenyl-1-propanol on rat coronary arteries involve cyclic nucleotide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(3-Pyridinyl)benzamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(3-Pyridinyl)benzamide, a compound within the benzamide and pyridine chemical families. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to comply with environmental regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this compound should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[3]
-
Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.
Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood to minimize inhalation risks.[1][3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2][3]
II. Step-by-Step Disposal Procedure
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
-
Waste Collection:
-
Place all waste this compound, including any contaminated materials (e.g., weighing paper, gloves, paper towels), into a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[3]
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1][2][6]
-
Disposal must be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2][6][7]
-
III. Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described in Section I.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[1] For a solution, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and then place it into the waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
IV. Hazard Profile and Incompatible Materials
| Hazard Classification | Description |
| Acute Oral Toxicity | Similar compounds are harmful if swallowed.[2][6] |
| Skin Irritation | May cause skin irritation upon contact.[1] |
| Eye Irritation | May cause serious eye irritation.[1] |
| Mutagenicity | Some related benzamides are suspected of causing genetic defects.[2][6] |
Incompatible Materials:
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(3-Pyridinyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-(3-Pyridinyl)benzamide, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, polychloroprene, or butyl rubber.[6] Replace if contaminated.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Must be impact-resistant.[7] |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a splash hazard.[7] |
| Skin and Body Protection | Laboratory coat or overalls | Should be clean and put on before work.[6][7] |
| PVC apron | Recommended for added protection.[6][8] | |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is insufficient or if dust is generated.[4][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical to ensure safety when working with this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as listed in the table above before handling the chemical.
-
-
Handling the Compound :
-
In Case of a Spill :
-
Minor Spill : Remove all ignition sources.[6][8] Clean up the spill immediately using dry methods to avoid dust generation.[6] Place the collected material in a suitable, labeled container for waste disposal.[6]
-
Major Spill : Evacuate the area and alert emergency services, providing them with the location and nature of the hazard.[6][8] Only trained personnel with appropriate PPE should attempt to control the spill.[6][8] Prevent the spillage from entering drains or water courses.[6][8]
-
-
Decontamination :
-
Wash hands and any exposed skin thoroughly with soap and water immediately after handling and at the end of the work shift.[7]
-
Clean all work surfaces after use.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and suitable container.[6]
-
-
Disposal Route :
-
Regulatory Compliance :
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
